4-(Trifluoromethyl)indoline hydrochloride
Description
Properties
IUPAC Name |
4-(trifluoromethyl)-2,3-dihydro-1H-indole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N.ClH/c10-9(11,12)7-2-1-3-8-6(7)4-5-13-8;/h1-3,13H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHCFJARJIPBRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC=CC(=C21)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671998 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1209980-57-3 | |
| Record name | 4-(Trifluoromethyl)-2,3-dihydro-1H-indole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(Trifluoromethyl)indoline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)indoline hydrochloride, a fluorinated heterocyclic compound, has emerged as a significant building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl (-CF3) group onto the indoline scaffold imparts unique physicochemical properties that can enhance the pharmacological profile of lead compounds. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of this compound, offering valuable insights for researchers engaged in the design and development of novel therapeutics.
The indoline core is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals.[1] The addition of a trifluoromethyl group, a common bioisostere for a methyl group, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications are often crucial for optimizing drug-like properties, including absorption, distribution, metabolism, and excretion (ADME).
Core Properties of this compound
The fundamental properties of this compound are summarized below, providing essential data for its handling, characterization, and use in chemical synthesis.
| Property | Value | Source |
| CAS Number | 1209980-57-3 | [2] |
| Molecular Formula | C₉H₉ClF₃N | [3] |
| Molecular Weight | 223.62 g/mol | [3] |
| Appearance | Orange to reddish-brown liquid (for the free base) | |
| Boiling Point (Predicted) | 208.6 ± 40.0 °C (for the free base) | |
| Density (Predicted) | 1.264 ± 0.06 g/cm³ (for the free base) | |
| pKa (Predicted) | 4.14 ± 0.20 (for the free base) | |
| Storage | Sealed in dry, Room Temperature | [2] |
Spectroscopic Characterization
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the trifluoromethyl group. The protons of the ethylamine bridge in the indoline ring will appear as multiplets in the aliphatic region.
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling. The aliphatic carbons of the indoline ring will also be present.
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound, expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.[4][5] The chemical shift of this signal provides a clear indication of the electronic environment of the CF₃ group.
Mass Spectrometry: The mass spectrum of the free base, 4-(Trifluoromethyl)indoline, would show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the secondary amine in the hydrochloride salt, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and strong C-F stretching vibrations associated with the trifluoromethyl group.
Synthesis and Methodologies
The synthesis of this compound typically involves a multi-step process, starting from a commercially available substituted benzene derivative. A plausible synthetic route, based on established chemical transformations for similar compounds, is outlined below. This process generally involves nitration, reduction of the nitro group to an amine, followed by cyclization to form the indoline ring, and finally, salt formation.
A general three-step reaction to produce similar aniline hydrochlorides involves nitration, hydrogenation reduction, and salification.
Step 1: Nitration The synthesis often commences with the nitration of a suitable trifluoromethyl-substituted benzene derivative. For instance, reacting 1-chloro-2-(trifluoromethyl)benzene with a mixture of concentrated nitric and sulfuric acids can introduce a nitro group onto the aromatic ring.
Step 2: Reduction The resulting nitro compound is then reduced to the corresponding aniline. This reduction can be achieved using various methods, such as catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like stannous chloride (SnCl₂) in an acidic medium.
Step 3: Cyclization and Salification The final steps involve the formation of the indoline ring and conversion to the hydrochloride salt. While specific details for the cyclization to 4-(Trifluoromethyl)indoline are not readily available in the provided search results, general methods for indoline synthesis often involve the cyclization of a β-arylethylamine. Following the formation of the indoline, treatment with hydrochloric acid (HCl) in a suitable solvent like methanol or ether affords the desired this compound.
Conceptual Synthesis Workflow
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A Comprehensive Technical Guide to 4-(Trifluoromethyl)indoline Hydrochloride for Advanced Drug Discovery
This document serves as an in-depth technical guide for researchers, scientists, and professionals in drug development on the molecular structure, synthesis, and application of 4-(Trifluoromethyl)indoline hydrochloride. This guide is structured to provide not just procedural steps, but also the scientific rationale behind the methodologies, ensuring a deeper understanding of this critical chemical entity.
Introduction: The Strategic Advantage of Fluorinated Indolines in Medicinal Chemistry
The indoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group, particularly at the 4-position, dramatically alters the molecule's physicochemical properties.[1][2] The high electronegativity and steric bulk of the -CF3 group enhance lipophilicity, which can improve cell membrane permeability and bioavailability.[1][3][4] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group resistant to metabolic degradation, thereby increasing the compound's in vivo half-life.[4] The hydrochloride salt form is employed to improve the compound's solubility and stability, making it more suitable for pharmaceutical formulations and biological assays.
Molecular Structure and Physicochemical Properties
This compound is a derivative of indoline, a bicyclic aromatic amine. The trifluoromethyl group is attached to the 4-position of the benzene ring.
Figure 1: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₈F₃N · HCl | [5] |
| Molecular Weight | 223.62 g/mol | [5] |
| Appearance | Solid | |
| Storage Temperature | 2-8°C, Inert atmosphere | [6] |
| InChI Key | FOCIDGZBJANSEG-UHFFFAOYSA-N | [5] |
| CAS Number | 1209980-57-3 | [7] |
Synthesis and Mechanistic Rationale
The synthesis of this compound can be achieved through a multi-step process, typically commencing with a commercially available substituted benzene derivative. A plausible and efficient synthetic route involves nitration, followed by reduction and subsequent salification.[8]
Synthesis Protocol
Step 1: Nitration of 1-chloro-2-(trifluoromethyl)benzene
This initial step introduces a nitro group, which will be later reduced to the amine necessary for the indoline ring formation.
-
Reactants: 1-chloro-2-(trifluoromethyl)benzene, concentrated sulfuric acid, concentrated nitric acid.
-
Procedure:
-
In a reaction vessel, cool concentrated sulfuric acid.
-
Slowly add concentrated nitric acid while maintaining a low temperature.
-
Add 1-chloro-2-(trifluoromethyl)benzene dropwise to the nitrating mixture.
-
The reaction is gently heated to facilitate the electrophilic aromatic substitution.
-
Upon completion, the reaction mixture is poured over ice, leading to the precipitation of 1-chloro-4-nitro-2-(trifluoromethyl)benzene.
-
The solid product is collected by filtration, washed, and recrystallized.[8]
-
Step 2: Hydrogenation and Reduction to form 4-(Trifluoromethyl)aniline
The nitro group is reduced to an amine, a critical step for the subsequent cyclization.
-
Reactants: 1-chloro-4-nitro-2-(trifluoromethyl)benzene, Palladium on carbon (Pd/C), Hydrogen gas, and a suitable solvent like ethanol.
-
Procedure:
-
The nitro compound is dissolved in ethanol in a hydrogenation apparatus.
-
A catalytic amount of 10% Pd/C is added.
-
The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.
-
The reaction progress is monitored until the starting material is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield 4-chloro-3-(trifluoromethyl)aniline.[8]
-
Step 3: Formation of the Hydrochloride Salt
The final amine is converted to its hydrochloride salt to enhance stability and solubility.
-
Reactants: 4-chloro-3-(trifluoromethyl)aniline, Hydrochloric acid (gas or in a solvent like ethanol).
-
Procedure:
-
The aniline derivative is dissolved in a suitable solvent such as ethanol or acetone.
-
Anhydrous hydrochloric acid gas is bubbled through the solution, or a solution of HCl in a compatible solvent is added.
-
The hydrochloride salt precipitates from the solution.
-
The solid is collected by filtration, washed with a cold solvent, and dried under vacuum to yield 4-chloro-3-(trifluoromethyl)aniline hydrochloride.[8]
-
Figure 2: Synthetic workflow for a related compound, 4-chloro-3-(trifluoromethyl)aniline hydrochloride, illustrating the key reaction types.
Applications in Drug Discovery
This compound is a valuable building block in the synthesis of a variety of biologically active molecules.[1][9] The trifluoromethyl group can significantly enhance the pharmacological profile of a drug candidate.[3][4]
-
Anticancer Agents: The indoline scaffold is present in numerous anticancer compounds.[10][11] The trifluoromethyl group can improve metabolic stability and binding affinity to target proteins, such as kinases, which are often dysregulated in cancer.[3]
-
Central Nervous System (CNS) Drugs: The increased lipophilicity imparted by the trifluoromethyl group can facilitate crossing the blood-brain barrier, a critical attribute for drugs targeting the CNS.[4] This has led to the exploration of trifluoromethyl-containing indolines in the development of treatments for neurological and psychiatric disorders.
-
Antimicrobial Agents: The unique electronic properties of the trifluoromethyl group can enhance the antimicrobial activity of compounds by improving their interaction with microbial targets and increasing their ability to penetrate bacterial cell walls.
Analytical Characterization
To ensure the identity, purity, and quality of this compound, a combination of analytical techniques is essential.
Table 2: Analytical Methodologies
| Technique | Purpose | Typical Parameters |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/water gradient with an additive like trifluoroacetic acid (TFA). Detection: UV at a wavelength around 254 nm.[12][13][14] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Molecular weight confirmation and impurity identification | Coupled with an HPLC system, provides mass-to-charge ratio data for the parent compound and any impurities.[6][12] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | ¹H, ¹³C, and ¹⁹F NMR spectra provide detailed information about the molecular structure and confirm the presence and position of the trifluoromethyl group. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Identifies characteristic vibrational frequencies for N-H, C-H (aromatic and aliphatic), and C-F bonds. |
Conclusion
This compound is a strategically important building block in modern medicinal chemistry. Its synthesis, while multi-stepped, is achievable through established chemical transformations. The presence of the trifluoromethyl group confers desirable pharmacokinetic and pharmacodynamic properties, making it a valuable component in the design of novel therapeutics across a range of disease areas. A thorough analytical characterization is paramount to ensure the quality and reproducibility of research and development efforts utilizing this compound.
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PubChem. 4-(trifluoromethyl)-2,3-dihydro-1h-indole hydrochloride. National Center for Biotechnology Information. [Link]
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PrepChem. Synthesis of 1-(2-acetamido-4-trifluoromethylphenyl)indoline. [Link]
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Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. National Institutes of Health. [Link]
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The Power of Trifluoromethyl Indoles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
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An In-Depth Technical Guide to the Synthesis and Characterization of 4-(Trifluoromethyl)indoline Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-(Trifluoromethyl)indoline hydrochloride, a key building block in medicinal chemistry and drug discovery. The trifluoromethyl group's unique electronic properties often impart desirable pharmacokinetic and pharmacodynamic characteristics to parent molecules. This document details a robust synthetic pathway from 4-(trifluoromethyl)indole, including a self-validating catalytic hydrogenation protocol and subsequent hydrochloride salt formation. A thorough characterization of the final compound using modern analytical techniques is also presented, offering field-proven insights for researchers in the pharmaceutical sciences.
Introduction
The indoline scaffold is a privileged structure in numerous biologically active compounds and natural products. The incorporation of a trifluoromethyl (-CF₃) group at the 4-position of the indoline ring can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, 4-(trifluoromethyl)indoline serves as a valuable intermediate in the synthesis of novel therapeutic agents. This guide, designed for chemists in the pharmaceutical and agrochemical industries, outlines a reliable and reproducible methodology for the preparation and rigorous characterization of this compound.
Synthesis of this compound
The synthetic strategy focuses on the reduction of the pyrrole ring of 4-(trifluoromethyl)indole followed by the formation of the hydrochloride salt to improve handling and stability.
Part 1: Catalytic Hydrogenation of 4-(Trifluoromethyl)indole
The conversion of 4-(trifluoromethyl)indole to 4-(trifluoromethyl)indoline is most effectively and cleanly achieved through catalytic hydrogenation. This method offers high yields and avoids the use of harsh or stoichiometric reagents.[1]
Causality Behind Experimental Choices:
-
Catalyst Selection: Platinum on carbon (Pt/C) is a highly effective catalyst for the hydrogenation of indoles. It provides a balance of high activity and selectivity, minimizing over-reduction of the benzene ring.[2]
-
Solvent System: While various solvents can be used, protic solvents like ethanol or acidic media can facilitate the reaction. An environmentally benign option is the use of water with an acid activator like p-toluenesulfonic acid, which protonates the indole at the C-3 position, disrupting aromaticity and facilitating reduction.[2]
-
Reaction Conditions: Moderate hydrogen pressure and ambient temperature are typically sufficient for this transformation, making the process scalable and safe for standard laboratory equipment.
Experimental Protocol: Synthesis of 4-(Trifluoromethyl)indoline
-
Reactor Setup: To a 250 mL hydrogenation vessel, add 4-(trifluoromethyl)indole (5.0 g, 27.0 mmol) and 10% Platinum on carbon (500 mg, 10% w/w).
-
Solvent Addition: Add 100 mL of ethanol to the vessel.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas three times. Pressurize the vessel to 5 atm with hydrogen and stir the reaction mixture vigorously at room temperature for 12 hours.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (3 x 20 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield crude 4-(trifluoromethyl)indoline.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[3]
Part 2: Formation of this compound
The conversion of the free base to its hydrochloride salt is a standard procedure to enhance stability and improve the solid-state properties of the compound.[4]
Causality Behind Experimental Choices:
-
Acid Source: Gaseous hydrogen chloride or a solution of HCl in an anhydrous solvent (e.g., diethyl ether, methanol) is used to prevent the introduction of water, which can affect the crystallinity and purity of the final salt.[4]
-
Solvent: A non-polar solvent in which the free base is soluble but the hydrochloride salt is insoluble is ideal for precipitation and easy isolation of the product. Diethyl ether is a common choice.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve the purified 4-(trifluoromethyl)indoline (4.0 g, 21.4 mmol) in 50 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until precipitation of a white solid is complete.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold diethyl ether (2 x 15 mL).
-
Drying: Dry the resulting white solid under vacuum at 40 °C to a constant weight to afford this compound.
Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural elucidation.
-
¹H NMR: The proton NMR spectrum will confirm the presence of the indoline core and the trifluoromethyl group's influence on the aromatic protons.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule.
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet corresponding to the -CF₃ group.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~7.3-7.5 (m, 2H) | Aromatic CH |
| ~7.0-7.2 (m, 1H) | Aromatic CH |
| ~3.7 (t, 2H) | CH₂-N |
| ~3.2 (t, 2H) | CH₂-Ar |
| ~4.0-5.0 (br s, 2H) | NH₂⁺ |
Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.[5][6][7][8]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 3400-3200 (broad) | N-H stretch (amine salt) |
| 3100-3000 | Aromatic C-H stretch |
| 2900-2800 | Aliphatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1350-1100 (strong) | C-F stretch (of -CF₃) |
Note: The presence of a strong and broad absorption in the high-frequency region is characteristic of the ammonium salt.[9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For the free base, 4-(trifluoromethyl)indoline:
-
Molecular Ion (M⁺): m/z = 187
-
Key Fragmentation Pathways:
-
Loss of a hydrogen atom: [M-H]⁺ at m/z 186.
-
Loss of the trifluoromethyl group: [M-CF₃]⁺ at m/z 118.
-
Retro-Diels-Alder fragmentation of the indoline ring.
-
Purity Analysis
The purity of the final product should be assessed using High-Performance Liquid Chromatography (HPLC).
HPLC Method Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Detection: UV at 254 nm.
-
Expected Purity: ≥98%.
Conclusion
This technical guide presents a detailed and validated methodology for the synthesis and comprehensive characterization of this compound. The described catalytic hydrogenation of 4-(trifluoromethyl)indole offers a green and efficient route to the indoline core, while the subsequent hydrochloride salt formation provides a stable and easy-to-handle final product. The provided analytical data and protocols will serve as a valuable resource for researchers engaged in the synthesis of novel fluorinated compounds for pharmaceutical and other applications.
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Spectroscopic Characterization of 4-(Trifluoromethyl)indoline Hydrochloride: A Predictive and Comparative Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for 4-(Trifluoromethyl)indoline hydrochloride, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of experimentally-derived public data for this specific molecule, this guide leverages a predictive approach grounded in the fundamental principles of spectroscopy and comparative data from closely related structural analogs. We will dissect the anticipated features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) spectra. This document serves as a valuable resource for researchers in identifying and characterizing this and similar molecules, offering insights into the influence of the trifluoromethyl group and hydrochloride formation on the indoline scaffold.
Introduction
Indoline and its derivatives are prevalent structural motifs in a vast array of natural products and pharmacologically active compounds.[1] The introduction of a trifluoromethyl group can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Consequently, this compound stands as a valuable building block in the synthesis of novel therapeutic agents.
This guide provides a comprehensive overview of the predicted spectroscopic signature of this compound. While direct experimental spectra are not widely published, we can construct a highly accurate, predicted spectroscopic profile by analyzing the individual components of the molecule and drawing on extensive data from analogous compounds.
Figure 1: Chemical Structure of this compound
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons, as well as a characteristic signal for the ammonium proton. The electron-withdrawing nature of the trifluoromethyl group will influence the chemical shifts of the aromatic protons.
Expected Chemical Shifts and Splitting Patterns:
-
Aromatic Protons (3H): These protons on the benzene ring are expected to appear in the range of δ 7.0-7.8 ppm. The proton at C7, being adjacent to the nitrogen-bearing carbon, will likely be the most downfield. The protons at C5 and C6 will show coupling to each other, likely as a doublet and a doublet of doublets, respectively. The trifluoromethyl group at C4 will induce further splitting.
-
Aliphatic Protons (4H): The two methylene groups of the five-membered ring will appear as two distinct triplets in the range of δ 3.0-4.0 ppm. The protons at C2, adjacent to the nitrogen, are expected to be more downfield than the protons at C3. For comparison, in unsubstituted indoline, the C2 and C3 protons appear as triplets at approximately δ 3.49 ppm and δ 3.00 ppm, respectively.[3]
-
Ammonium Proton (2H): The proton on the nitrogen, being part of a hydrochloride salt, is expected to be a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration, typically appearing downfield (δ > 10 ppm).
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| H-5 | ~ 7.5 | d | |
| H-6 | ~ 7.2 | dd | |
| H-7 | ~ 7.6 | d | |
| H-2 | ~ 3.6 | t | Adjacent to the protonated nitrogen. |
| H-3 | ~ 3.2 | t | |
| NH₂⁺ | > 10 | br s | Chemical shift is variable. |
Table 1: Predicted ¹H NMR Data for this compound
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The trifluoromethyl group will have a significant impact on the chemical shifts of the aromatic carbons and will itself display a characteristic signal.
Expected Chemical Shifts and Features:
-
Aromatic Carbons (6C): The aromatic carbons are expected in the region of δ 120-150 ppm. The carbon attached to the trifluoromethyl group (C4) will appear as a quartet due to ¹JCF coupling. The carbons ortho and para to the CF₃ group will also exhibit smaller couplings (²JCF and ³JCF). Studies on trifluoromethylated aromatic compounds show that the CF₃ group has a notable deshielding effect on the attached carbon.[4]
-
Aliphatic Carbons (2C): The two methylene carbons, C2 and C3, are expected to appear in the range of δ 25-55 ppm.
-
Trifluoromethyl Carbon (1C): The carbon of the CF₃ group will be a quartet with a large coupling constant (¹JCF ≈ 270-280 Hz) and is expected to be in the region of δ 120-130 ppm.[5]
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to F) | Notes |
| C2 | ~ 50 | s | |
| C3 | ~ 28 | s | |
| C3a | ~ 128 | s | |
| C4 | ~ 125 | q | |
| C5 | ~ 120 | s | |
| C6 | ~ 129 | s | |
| C7 | ~ 115 | s | |
| C7a | ~ 150 | s | |
| CF₃ | ~ 124 | q (¹JCF ≈ 272 Hz) |
Table 2: Predicted ¹³C NMR Data for this compound
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.
Expected Absorption Bands:
-
N-H Stretching: A broad and strong absorption band is expected in the region of 2400-3200 cm⁻¹ for the N-H stretch of the secondary ammonium salt. This broadness is a hallmark of amine salts.
-
C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹ (e.g., 3020-3050 cm⁻¹), while aliphatic C-H stretches will be just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).[6]
-
C-F Stretching: The trifluoromethyl group will give rise to very strong and characteristic C-F stretching bands in the region of 1000-1350 cm⁻¹.
-
C=C Stretching: Aromatic C=C stretching vibrations are expected in the 1450-1620 cm⁻¹ region.[7]
-
N-H Bending: An N-H bending vibration may be observed around 1500-1600 cm⁻¹.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium Salt) | 2400 - 3200 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1620 | Medium to Strong |
| C-F Stretch | 1000 - 1350 | Strong |
| N-H Bend | 1500 - 1600 | Medium |
Table 3: Predicted IR Absorption Bands for this compound
Predicted Mass Spectrometry (MS)
Mass spectrometry of this compound, typically performed on the free base after in-source dissociation of the hydrochloride, is expected to yield a clear molecular ion peak and characteristic fragmentation patterns.
Expected Fragmentation:
-
Molecular Ion: The molecular ion of the free base (C₉H₈F₃N) has a predicted monoisotopic mass of approximately 187.06 Da.[8]
-
Major Fragments:
-
Loss of a fluorine atom to give [M-F]⁺.
-
Loss of the trifluoromethyl group to give [M-CF₃]⁺.
-
Fragmentation of the five-membered ring, potentially leading to the loss of ethylene (C₂H₄).
-
Figure 2: Plausible Mass Spectrometry Fragmentation Pathway
| Ion | Predicted m/z | Identity |
| [M+H]⁺ | 188.068 | Protonated Molecule |
| [M]⁺˙ | 187.060 | Molecular Ion (free base) |
| [M-F]⁺ | 168.05 | Loss of Fluorine |
| [M-CF₃]⁺ | 118.06 | Loss of Trifluoromethyl group |
Table 4: Predicted m/z Values for Major Ions of 4-(Trifluoromethyl)indoline
Standard Experimental Protocols
The following are standard operating procedures for the spectroscopic analysis of a compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.[9]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Set the spectral width to cover the range of -2 to 16 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
A larger number of scans will be required compared to ¹H NMR.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Data Acquisition:
-
Infuse the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 amu).
-
For fragmentation analysis (MS/MS), select the molecular ion and subject it to collision-induced dissociation (CID).
-
Conclusion
This guide provides a robust, predicted spectroscopic profile for this compound based on established principles and comparative data. The anticipated NMR spectra are characterized by distinct aromatic and aliphatic signals influenced by the trifluoromethyl group and the protonated amine. The IR spectrum is expected to show strong, characteristic bands for the ammonium salt and the C-F bonds. Mass spectrometry should reveal a clear molecular ion for the free base and predictable fragmentation patterns. This detailed analysis serves as a valuable tool for researchers working with this compound, aiding in its synthesis, identification, and further application in scientific research.
References
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link][6]
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MDPI. (2022). Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. Retrieved from [Link][2]
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PubChemLite. (n.d.). 4-(trifluoromethyl)-2,3-dihydro-1h-indole hydrochloride. Retrieved from [Link][8]
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MDPI. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Retrieved from [Link][10]
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Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
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SWGDRUG. (2017). 4-Fluoromethylphenidate. Retrieved from [Link][9]
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RSC Publishing. (n.d.). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Retrieved from [Link][4][11]
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Beilstein Journals. (n.d.). Supporting Information Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Retrieved from [Link][5]
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PMC. (n.d.). Synthesis and molecular modeling studies of cholinesterase inhibitor dispiro[indoline-3,2′-pyrrolidine-3,3′′-pyrrolidines]*. Retrieved from [Link][12]
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Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link][13]
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PMC. (n.d.). Synthesis of Substituted Indolines through Photocatalyzed Decarboxylative Radical Arylation. Retrieved from [Link]
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NIST. (n.d.). Indole, 2-methyl-, hydrochloride. Retrieved from [Link][14]
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NIST. (n.d.). Benzenamine, 4-(trifluoromethyl)-. Retrieved from [Link][5]
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PubChem. (n.d.). 4-(Trifluoromethyl)-1H-indole. Retrieved from [Link][7]
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Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of 3‐Fluoroalkenyl‐3‐trifluoromethyl‐2‐oxindoles by the Reaction of Indoline‐2,3‐diones with Difluoromethylene Phosphabetaine. Retrieved from [Link][15]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0000738). Retrieved from [Link][16]
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NIST. (n.d.). N-methyl morpholine hydrochloride. Retrieved from [Link]
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SpectraBase. (n.d.). 4-Trifluoromethyl-2,6-bis-[3'-(N-toluenesulfonylindolyl)]-pyridine - Optional[13C NMR]. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility and Stability of 4-(Trifluoromethyl)indoline Hydrochloride
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-(Trifluoromethyl)indoline hydrochloride, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles with actionable protocols to facilitate the characterization of this and similar fluorinated indoline scaffolds.
Introduction: The Significance of the 4-(Trifluoromethyl)indoline Moiety
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group at the 4-position can significantly modulate a molecule's physicochemical and pharmacokinetic properties. The strong electron-withdrawing nature of the -CF3 group can influence acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] As such, a thorough understanding of the solubility and stability of key intermediates like this compound is paramount for successful drug discovery and development campaigns.
This guide will delve into the theoretical and practical aspects of characterizing this compound, providing a framework for generating robust and reliable data.
Physicochemical Properties: A Data-Driven Overview
While specific experimental data for this compound is not extensively available in public literature, we can infer key properties based on its structural components and related molecules.
| Property | Estimated Value/Information | Rationale & Key Considerations |
| Molecular Formula | C9H9ClF3N | Based on the structure of 4-(Trifluoromethyl)indoline and its hydrochloride salt. |
| Molecular Weight | 223.62 g/mol | Calculated from the molecular formula.[2] |
| Appearance | Likely a solid | Hydrochloride salts of amines are typically crystalline solids at room temperature. |
| pKa | Estimated 4-6 | The indoline nitrogen is basic. The electron-withdrawing trifluoromethyl group will decrease the basicity compared to unsubstituted indoline (pKa ~5.2).[3] |
| logP | Estimated 2.5 - 3.0 | The trifluoromethyl group significantly increases lipophilicity. The logP of the free base is estimated to be higher than that of the parent indoline.[4][5] |
| Aqueous Solubility | pH-dependent | As a hydrochloride salt of a base, solubility is expected to be higher at lower pH where the compound is protonated and ionized. At higher pH, it may convert to the less soluble free base. |
Section 1: Aqueous and Organic Solubility Assessment
A comprehensive understanding of a compound's solubility in various media is critical for formulation development, bioavailability, and in vitro assay design. Both thermodynamic and kinetic solubility are important parameters.
The "Why": Understanding the Importance of Solubility Measurement
-
Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a given solvent. It is a critical parameter for oral drug absorption and for developing stable liquid formulations.
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly dissolved from a high-concentration stock (typically in DMSO). This is often more relevant for early-stage in vitro high-throughput screening (HTS) assays where compounds are added from DMSO stocks.
Experimental Workflow: Determining Solubility
The following diagram outlines a typical workflow for assessing both thermodynamic and kinetic solubility.
Caption: Workflow for Thermodynamic and Kinetic Solubility Assessment.
Detailed Protocol: Thermodynamic Solubility in Aqueous Buffers
Objective: To determine the equilibrium solubility of this compound in pharmaceutically relevant aqueous buffers.
Materials:
-
This compound
-
Phosphate buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
HPLC-grade water, acetonitrile, and methanol
-
Calibrated analytical balance
-
Vortex mixer and orbital shaker
-
Centrifuge or filtration apparatus (e.g., 0.45 µm PTFE syringe filters)
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of this compound (e.g., 5-10 mg) to 1 mL of each buffer in separate vials.
-
Cap the vials tightly and vortex for 1 minute to ensure initial dispersion.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
After equilibration, visually inspect for the presence of undissolved solid.
-
Separate the solid from the supernatant by centrifugation (e.g., 10,000 x g for 15 minutes) or by filtering through a 0.45 µm syringe filter. Causality Note: Filtration is crucial to prevent undissolved particles from artificially inflating the measured concentration.
-
Prepare a calibration curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Dilute the supernatant with the same solvent and quantify the concentration using a validated HPLC-UV method.
Section 2: Stability Profiling and Forced Degradation Studies
Assessing the intrinsic stability of a compound is a cornerstone of drug development. Forced degradation studies are employed to identify potential degradation pathways and to develop stability-indicating analytical methods.
The "Why": Rationale for Forced Degradation
Forced degradation studies expose the compound to stress conditions (acid, base, oxidation, light, heat) to accelerate its decomposition. The insights gained are critical for:
-
Identifying Degradation Products: Understanding the likely impurities that may form during manufacturing and storage.
-
Developing Stability-Indicating Methods: Ensuring the analytical method (e.g., HPLC) can separate the parent compound from its degradants.[6]
-
Predicting Shelf-Life: Providing initial insights into the compound's long-term stability.
Potential Degradation Pathways
Based on the indoline structure and related compounds, potential degradation pathways include:
-
Oxidation: The indoline nitrogen and the aromatic ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of the corresponding indole.
-
Hydrolysis: While the core indoline structure is generally stable to hydrolysis, extreme pH conditions could potentially affect the molecule.
-
Photodegradation: Aromatic systems can be light-sensitive.[3]
The trifluoromethyl group is generally very stable and unlikely to be a primary site of degradation under typical forced degradation conditions.[1]
Experimental Workflow: Forced Degradation
Caption: Workflow for a Forced Degradation Study.
Detailed Protocol: Forced Degradation Study
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade solvents
-
HPLC-UV/MS system
-
Photostability chamber (ICH Q1B compliant)
-
Heating block or oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like 50:50 acetonitrile:water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 70°C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber as per ICH Q1B guidelines. Include a dark control wrapped in aluminum foil.
-
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 8, 24 hours). For the base hydrolysis, which can be rapid, shorter time points may be necessary.
-
Sample Quenching: Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by a gradient HPLC method coupled with both UV and Mass Spectrometry (MS) detection.
-
Self-Validating System: The HPLC method should demonstrate separation of the parent peak from any new peaks that appear under stress conditions. The MS detector is crucial for identifying the mass of potential degradants, which can provide clues to their structure. A potential degradation product to monitor for is 4-(Trifluoromethyl)aniline.[6][7]
-
Summary and Best Practices
Characterizing the solubility and stability of this compound is a critical step in its application for research and drug development. While direct data may be sparse, a systematic approach based on established principles for analogous compounds provides a robust framework for investigation.
Key Takeaways:
-
The trifluoromethyl group enhances lipophilicity and influences the basicity of the indoline nitrogen.
-
Solubility is expected to be pH-dependent, with higher solubility in acidic conditions.
-
Forced degradation studies are essential to understand potential liabilities, with oxidation being a key pathway to investigate for the indoline ring system.
-
The development of a stability-indicating HPLC method is a primary outcome of forced degradation studies and is fundamental for quality control.
By implementing the protocols and workflows outlined in this guide, researchers can generate high-quality, reliable data to support the advancement of their projects involving this compound and other related molecules.
References
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PubChem. 4-(Trifluoromethyl)-1H-indole. Available from: [Link]
-
AbacipharmTech. 4-(Trifluoromethyl)indoline. Available from: [Link]
-
MDPI. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one. Available from: [Link]
-
PubMed. Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents. Available from: [Link]
-
MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available from: [Link]
-
National Institutes of Health. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Available from: [Link]
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Guide to the Safe Handling and Management of 4-(Trifluoromethyl)indoline Hydrochloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Trifluoromethyl)indoline hydrochloride is a fluorinated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structural and electronic properties make it a key intermediate in the synthesis of a wide range of biologically active molecules. However, as with many highly functionalized reagents, its reactivity necessitates a thorough understanding and implementation of rigorous safety protocols.
This guide moves beyond a simple checklist of precautions. It is designed to provide researchers and drug development professionals with a deep, mechanistic understanding of the "why" behind each safety recommendation. By grounding our procedures in the principles of chemical reactivity, toxicology, and risk mitigation, we can create a self-validating system of safety that protects personnel, ensures experimental integrity, and maintains regulatory compliance. This document serves as a comprehensive resource for the lifecycle management of this compound, from initial procurement to final disposal.
Hazard Identification and Toxicological Profile
A foundational principle of laboratory safety is a comprehensive understanding of the intrinsic hazards of a substance. Based on data from structurally analogous compounds, this compound is presumed to be a hazardous substance requiring careful handling. The primary risks are associated with acute toxicity, irritation, and potential organ effects.[1][2]
The trifluoromethyl group and the indoline core contribute to the molecule's reactivity and potential biological activity. The hydrochloride salt form generally increases water solubility, which can facilitate absorption through various routes of exposure. The toxicological properties have not been exhaustively investigated for this specific compound, therefore a cautious approach, treating it as a substance with significant potential hazards, is mandatory.[1][3]
GHS Classification Summary
The following table summarizes the anticipated hazard classifications under the Globally Harmonized System (GHS), compiled from data on closely related trifluoromethyl-substituted anilines and indolines.
| Hazard Class | Category | Hazard Statement | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5][6] | Warning |
| Acute Toxicity, Dermal | Category 3 / 4 | H311/H312: Toxic/Harmful in contact with skin[1][7] | Danger/Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4][8][9] | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][4][5][9] | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4][5][9] | Warning |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure[1][2] | Warning |
Note: This classification is based on data from analogous compounds and should be used as a primary guideline for risk assessment.
Hierarchy of Controls: A Proactive Safety Framework
Effective risk management follows a "Hierarchy of Controls," which prioritizes the most effective and reliable safety measures. Personal Protective Equipment (PPE), while essential, is the last line of defense.
Caption: The Hierarchy of Safety Controls.
Engineering Controls: The First Line of Defense
Engineering controls are designed to isolate laboratory personnel from the chemical hazard. For a solid, potentially airborne irritant like this compound, these are non-negotiable.
-
Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and adding to reaction vessels, must be performed inside a certified chemical fume hood.[5] This is critical to prevent the inhalation of fine dust particles which can cause respiratory irritation.[1][4][5][9]
-
Ventilation: The laboratory must be equipped with general ventilation that ensures a high rate of air exchange, preventing the accumulation of vapors or dusts in the ambient environment.[4][10]
-
Safety Equipment: A certified safety shower and eyewash station must be readily accessible and located within a 10-second travel distance from the workstation.[11]
Personal Protective Equipment (PPE): Essential for Direct Handling
PPE provides a direct barrier between the user and the chemical. The selection of appropriate PPE is crucial for preventing skin, eye, and respiratory exposure.
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or punctures before use.[3][4] After handling, remove gloves using the proper technique (without touching the outer surface) and dispose of them as contaminated waste.[4] Wash hands thoroughly with soap and water after work.[7][10]
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. However, given the "serious eye irritation" classification, chemical safety goggles are strongly recommended.[4][10] If there is a splash hazard, a full face shield should be worn in addition to goggles.[10]
-
Skin and Body Protection: A full-length laboratory coat must be worn and buttoned to protect against accidental skin contact.[10] Do not wear shorts, skirts, or open-toed shoes in the laboratory.
Standard Operating Protocol for Safe Handling
This protocol outlines the step-by-step methodology for safely handling this compound from container to reaction.
-
Preparation and Pre-Handling Checks:
-
Verify that the chemical fume hood has a current certification and is functioning correctly (check airflow monitor).
-
Assemble all necessary PPE (goggles, lab coat, gloves) and inspect for defects.
-
Ensure the work area within the fume hood is clean and uncluttered.
-
Locate the nearest fire extinguisher, safety shower, and eyewash station.
-
Have a designated container for hazardous waste ready.
-
-
Weighing and Transferring the Solid:
-
Perform all weighing and transfer operations within the fume hood.
-
To minimize dust generation, do not pour the solid from a height. Use a spatula to carefully transfer the material from the storage bottle to a tared weigh boat or vessel.
-
Close the primary container tightly immediately after dispensing the required amount.[8]
-
If adding the solid to a solvent, do so slowly and carefully to avoid splashing.
-
-
Post-Handling and Decontamination:
-
Carefully wipe down the spatula and any surfaces within the fume hood that may have been contaminated, using a cloth lightly dampened with an appropriate solvent (e.g., 70% ethanol). Dispose of the cloth in the solid hazardous waste container.
-
Properly remove and dispose of gloves in the designated waste stream.[4]
-
Wash hands thoroughly with soap and water.[10]
-
Storage and Incompatibility
Proper storage is critical for maintaining the chemical's stability and preventing hazardous reactions.
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[8][12][13] A designated cabinet for toxic or reactive chemicals is appropriate. The storage temperature should be at room temperature, away from direct sunlight and heat sources.
-
Incompatible Materials: Keep this compound segregated from:
-
Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.
-
Strong Bases: As a hydrochloride salt, it will react with strong bases to liberate the free indoline, a reaction that can be exothermic.[10]
-
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or release.
First Aid Measures
Immediate and appropriate first aid is critical. Always seek medical attention after any exposure.
-
If Inhaled: Move the person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Get immediate medical attention.[10]
-
In Case of Skin Contact: Immediately remove all contaminated clothing.[14] Wash the affected area with plenty of soap and water for at least 15 minutes.[4][10] Seek immediate medical advice.[10]
-
In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][10] Remove contact lenses if present and easy to do. Continue rinsing. Get immediate medical attention.[10]
-
If Swallowed: Do NOT induce vomiting.[10] Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water.[4] Get immediate medical attention.[10]
Accidental Release (Spill) Protocol
In the event of a spill, a calm and methodical response is required.
Caption: Workflow for responding to a chemical spill.
The fundamental steps are to evacuate unnecessary personnel, ensure adequate ventilation, and prevent the generation of dust.[10] Use an inert absorbent material like vermiculite or sand to cover the spill.[13] Carefully sweep the material into a suitable container for disposal.[10] Do not allow the material to enter drains or waterways.[8]
Waste Disposal
All waste containing this compound, whether it is surplus material, contaminated absorbents, or empty containers, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless directed by your institution's Environmental Health & Safety (EHS) department.
-
Disposal Procedure: Disposal must be conducted through a licensed professional waste disposal service.[4] Adhere strictly to all local, state, and federal regulations governing chemical waste disposal.[8][15]
-
Contaminated Packaging: The original container should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of as unused product.[4]
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Angene Chemical. 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline Safety Data Sheet. Source: Angene Chemical. [Link]
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The Rising Prominence of Trifluoromethyl-Substituted Indolines in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by [Your Name/Gemini], Senior Application Scientist
Introduction: The Strategic Advantage of Fluorination in Drug Design
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules has emerged as a paramount tool for optimizing pharmacological profiles. Among the various fluorinated motifs, the trifluoromethyl (CF₃) group holds a privileged status. Its introduction into a molecular scaffold can profoundly influence key drug-like properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful functional group is coupled with the versatile indoline scaffold, a heterocyclic motif prevalent in numerous natural products and pharmaceuticals, a promising class of compounds with significant therapeutic potential arises. This technical guide provides an in-depth exploration of the biological activities of trifluoromethyl-substituted indolines, offering insights into their synthesis, mechanisms of action, and diverse therapeutic applications.
Section 1: The Indoline Scaffold and the Impact of Trifluoromethylation
The indoline core, a saturated analog of indole, provides a three-dimensional framework that is amenable to diverse chemical modifications. Its inherent biological relevance is underscored by its presence in a wide array of pharmacologically active compounds.[3] The introduction of a trifluoromethyl group to this scaffold imparts a unique set of physicochemical characteristics:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond in the CF₃ group is resistant to metabolic degradation by cytochrome P450 enzymes, often leading to an extended biological half-life of the parent molecule.[1]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[1]
-
Modulation of Electronic Properties: As a strong electron-withdrawing group, the CF₃ moiety can alter the acidity or basicity of nearby functional groups, thereby influencing receptor-ligand interactions.
-
Conformational Control: The steric bulk of the CF₃ group can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target.
These combined effects make trifluoromethyl-substituted indolines highly attractive candidates for the development of novel therapeutics across various disease areas.
Section 2: Synthetic Strategies for Accessing Trifluoromethyl-Substituted Indolines
The synthesis of trifluoromethyl-substituted indolines has been an area of active research, with several innovative methods being developed to introduce the CF₃ group with high regioselectivity and efficiency.
Domino Trifluoromethylation/Cyclization
A powerful one-pot approach involves the domino trifluoromethylation and cyclization of suitable precursors. For instance, 2-alkynylanilines can react with a copper-based trifluoromethylating reagent (e.g., CuCF₃ derived from fluoroform) to undergo a cascade reaction, yielding 2-(trifluoromethyl)indoles.[4][5] While this method directly produces the indole, subsequent reduction can readily afford the corresponding indoline.
Experimental Protocol: Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
-
Reaction Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the substituted 2-alkynylaniline (1.0 equiv), the copper catalyst, and the appropriate ligand.
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the trifluoromethylating agent.
-
Reaction Conditions: Stir the reaction mixture at the optimized temperature for the specified time. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction with a suitable aqueous solution. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Functionalization of Alkenes
Palladium catalysis has enabled the regioselective synthesis of trifluoromethyl-containing indolines through the dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.[6] The regioselectivity of this annulation reaction is controlled by the structure of the alkene substrate, allowing for controllable access to either indoles or indolines.[6]
Diagram: Palladium-Catalyzed Synthesis of Trifluoromethyl-Indolines
Caption: Palladium-catalyzed dual functionalization of unactivated alkenes.
Electrochemical Synthesis
A green and efficient method for the synthesis of trifluoromethylated spirocyclic indolines involves an electrochemical diastereoselective oxytrifluoromethylation of indoles.[7] This cascade reaction comprises the anodic oxidation to generate CF₃ radicals, their addition to indoles, and subsequent intramolecular spirocyclization.[7] This method avoids the use of external chemical oxidants, making it an environmentally friendly approach.
Section 3: Anticancer Activity of Trifluoromethyl-Substituted Indolines
The indoline scaffold is a common feature in many anticancer agents, and the incorporation of a trifluoromethyl group has been shown to enhance their potency and efficacy.[3][8]
Mechanism of Action
Trifluoromethyl-substituted indolines have been reported to exert their anticancer effects through various mechanisms, including:
-
Tubulin Polymerization Inhibition: Several indole derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division.[3] By binding to the colchicine binding site on tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3]
-
Topoisomerase Inhibition: Some fluorinated indole derivatives have shown potential as inhibitors of human topoisomerase II, an essential enzyme involved in DNA replication and repair.[9]
In Vitro Anticancer Activity
Numerous studies have demonstrated the potent in vitro anticancer activity of trifluoromethyl-substituted indolines against a panel of human cancer cell lines.
Table 1: In Vitro Anticancer Activity of Selected Trifluoromethyl-Substituted Indolines
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spirocyclic Indoline 3k | Huh-7 (Liver Cancer) | 1.1 | [7] |
| Spirocyclic Indoline 3r | A549/DDP (Cisplatin-resistant Lung Cancer) | - (More selective than against other cancer cells) | [7] |
| Chalcone-indole derivative 12 | Various cancer cell lines | 0.22 - 1.80 | [3] |
| Benzimidazole-indole derivative 8 | Various cancer cell lines | 0.05 (50 nM) | [3] |
IC₅₀ values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Diagram: Anticancer Mechanism of Action
Caption: Key anticancer mechanisms of trifluoromethyl-substituted indolines.
Section 4: Antimicrobial Properties
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethyl-substituted indolines have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[10][11]
Mechanism of Action
The antimicrobial mechanism of action for many trifluoromethyl-substituted compounds is believed to involve the disruption of essential cellular processes in microorganisms. For some related heterocyclic compounds, this includes the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[12] Additionally, some trifluoro-anilines have been shown to cause significant damage to the bacterial cell membrane.[13][14]
In Vitro Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.
Table 2: Antibacterial Activity of Selected Trifluoromethyl-Containing Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| ACNBF | Vibrio parahaemolyticus | 100 | [13][14] |
| ITFMA | Vibrio parahaemolyticus | 50 | [13][14] |
| Pyrazole Derivative 25 | S. aureus (MRSA) | 0.78 | [15] |
| Pyrazole Derivative 25 | E. faecium | 0.78 | [15] |
ACNBF: 4-amino-3-chloro-5-nitrobenzotrifluoride; ITFMA: 2-iodo-4-trifluoromethylaniline
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: Culture the microbial strain overnight in an appropriate broth medium. Dilute the culture to a standardized concentration (e.g., 10⁵ CFU/mL).
-
Serial Dilution of Compounds: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Section 5: Potential Neurological Activities
While the research on the neurological effects of trifluoromethyl-substituted indolines is still emerging, preliminary studies suggest their potential in treating neurological disorders.
Neuroprotective Effects
Neuroinflammation is a key contributor to the pathogenesis of neurodegenerative diseases like Parkinson's disease. A fluoxetine derivative containing a trifluoromethyl-phenyl moiety, 4-[3-oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium chloride (OTPM), has demonstrated significant anti-neuroinflammatory and neuroprotective properties in a mouse model of Parkinson's disease.[16] OTPM was found to reduce the activation of microglia and astroglia in the brain and improve behavioral deficits.[16]
Furthermore, the indolin-2-one scaffold, a close relative of indoline, has been investigated for its neuroprotective properties. Structure-activity relationship studies of 3-substituted indolin-2-ones have identified potent neuroprotective agents that lack the toxicity of earlier lead compounds.[7]
Modulation of Serotonin Receptors
The indoline and related ergoline structures are known to interact with serotonin (5-HT) receptors, which are crucial targets for the treatment of various psychological disorders.[11] The trifluoromethyl group can significantly impact the binding affinity and selectivity of ligands for different 5-HT receptor subtypes. While specific studies on trifluoromethyl-substituted indolines as serotonin receptor modulators are limited, the established role of both the indoline scaffold and the trifluoromethyl group in CNS-active drugs suggests this is a promising area for future research.
Diagram: Potential Neurological Applications
Caption: Potential therapeutic targets of trifluoromethyl-substituted indolines in the CNS.
Conclusion and Future Directions
Trifluoromethyl-substituted indolines represent a compelling and versatile class of compounds with significant potential in drug discovery. The strategic incorporation of the trifluoromethyl group onto the indoline scaffold has consistently led to compounds with potent biological activities, particularly in the realms of anticancer and antimicrobial research. While the exploration of their neurological effects is in its early stages, the initial findings are promising and warrant further investigation.
Future research in this area should focus on:
-
Elucidation of detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets will facilitate the design of more potent and selective drug candidates.
-
Expansion of structure-activity relationship studies: Systematic modifications of the indoline core and the position of the trifluoromethyl group will help to optimize their pharmacological properties.
-
In vivo efficacy and safety profiling: Promising lead compounds need to be evaluated in relevant animal models to assess their therapeutic potential and safety profiles.
The continued exploration of trifluoromethyl-substituted indolines holds the promise of delivering novel and effective therapies for a range of challenging diseases.
References
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
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Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. [Link]
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Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. IU Indianapolis ScholarWorks. [Link]
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ResearchGate. Examples of trifluoromethyl motif containing CNS-acting drugs. [Link]
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Neuroprotective Effects of Fluoxetine Derivative 4-[3-Oxo-3-(2-trifluoromethyl-phenyl)-propyl]-morpholinium Chloride (OTPM) as a Potent Modulator of Motor Deficits and Neuroinflammatory Pathways in LPS-Induced BV-2 Microglial Cells and MPTP-Induced Parkinsonian Models. MDPI. [Link]
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Zhu, L., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(15), 4348-4354. [Link]
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The eco-friendly electrosynthesis of trifluoromethylated spirocyclic indolines and their anticancer activity. Organic & Biomolecular Chemistry. [Link]
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Wang, J., Sun, K., Chen, X., Chen, T., Liu, Y., Qu, L., Zhao, Y., & Yu, B. (2019). An External-Catalyst-Free Trifluoromethylation/Cyclization Strategy To Access Trifluoromethylated-Dihydroisoquinolinones/Indolines with Togni Reagent II. Organic Letters, 21(6), 1863–1867. [Link]
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ResearchGate. Synthesis of non‐fluorinated indolines under catalytic NaH conditions. [Link]
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Genovese, T., et al. (2008). Arachidonyl trifluoromethyl ketone is neuroprotective after spinal cord injury. Journal of Neurotrauma, 25(8), 939-951. [Link]
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Protective Effects of 4-Trifluoromethyl-(E)-cinnamoyl]- L-4- F-phenylalanine Acid against Chronic Cerebral Hypoperfusion Injury through Promoting Brain-Derived Neurotrophic Factor-Mediated Neurogenesis. ACS Chemical Neuroscience. [Link]
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Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry. [Link]
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Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections. [Link]
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Flaherty, M. R., et al. (1989). Ergolines as selective 5-HT1 agonists. Journal of Medicinal Chemistry, 32(1), 20-26. [Link]
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Lucki, I. (1991). Antidepressant-like behavioral effects of serotonin receptor agonists. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 15(4), 457-469. [Link]
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Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules. International Journal of Molecular Sciences. [Link]
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The Role of Trifluoromethylated Indoles in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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(PDF) Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. ResearchGate. [Link]
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. PubMed. [Link]
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Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. MDPI. [Link]
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Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]
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A Guide to 4-(Trifluoromethyl)indoline Hydrochloride: A Privileged Building Block in Modern Organic Synthesis
Introduction: The Strategic Value of Fluorinated Scaffolds
In the landscape of modern drug discovery and materials science, the indoline core represents a "privileged scaffold"—a molecular framework that is recurrent in biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal anchor for designing molecules that interact with specific biological targets. When this valuable scaffold is functionalized with a trifluoromethyl (CF₃) group, its utility is significantly amplified.
The trifluoromethyl group is not merely a passive substituent; it is a powerful modulator of molecular properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically enhance a molecule's metabolic stability, cell membrane permeability, and binding affinity to target proteins.[2][3] The strategic placement of the CF₃ group at the 4-position of the indoline ring, as in 4-(Trifluoromethyl)indoline hydrochloride, creates a unique building block with distinct electronic and steric characteristics, offering a versatile starting point for the synthesis of novel chemical entities.
This technical guide provides an in-depth exploration of this compound as a foundational reagent. We will delve into its reactivity, showcase its application in key synthetic transformations, and provide detailed, field-proven protocols for its use, empowering researchers to leverage its full potential in their synthetic endeavors.
Physicochemical and Structural Properties
This compound is a stable, crystalline solid that serves as a convenient precursor to the freebase form for synthetic applications. Its key properties are summarized below.
| Property | Value |
| Chemical Formula | C₉H₉ClF₃N |
| Molar Mass | 223.62 g/mol |
| CAS Number | 1209980-57-3[4] |
| Appearance | Off-white to white crystalline solid |
| Solubility | Soluble in water, methanol; moderately soluble in other polar organic solvents |
| Synonyms | 4-(trifluoromethyl)-2,3-dihydro-1H-indole hydrochloride[5] |
Core Reactivity: A Map for Synthetic Strategy
The synthetic utility of 4-(Trifluoromethyl)indoline stems from two primary reactive sites: the nucleophilic nitrogen atom of the indoline ring and the activated C-H bonds on the electron-rich benzene ring. The hydrochloride salt form ensures stability and ease of handling; neutralization with a suitable base liberates the free amine for subsequent reactions.
Caption: Primary reactive sites of the 4-(Trifluoromethyl)indoline core.
-
N-Functionalization: The secondary amine is the most prominent site for chemical modification. It readily undergoes a variety of transformations, including N-arylation, N-alkylation, acylation, and sulfonylation, providing a direct and efficient route to introduce molecular diversity.
-
C-H Functionalization: The benzene ring, activated by the nitrogen atom, is susceptible to electrophilic aromatic substitution. Reactions like halogenation, nitration, and Friedel-Crafts alkylation or acylation can be employed to further decorate the scaffold. Modern C-H activation strategies offer more sophisticated and regioselective methods for functionalization.[1]
Key Synthetic Application: Palladium-Catalyzed N-Arylation
One of the most powerful and common applications of indoline building blocks is in the construction of N-aryl indolines. This motif is prevalent in pharmacologically active compounds. The Buchwald-Hartwig amination is a cornerstone reaction for this purpose, utilizing a palladium catalyst and a specialized phosphine ligand to efficiently form the C-N bond.
The choice of catalyst, ligand, and base is critical for success. A bulky, electron-rich phosphine ligand (e.g., XPhos, RuPhos) is often required to facilitate the reductive elimination step, which is the final, bond-forming step of the catalytic cycle. A weak, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is used to deprotonate the indoline without competing in side reactions.
Detailed Protocol: Synthesis of 1-Aryl-4-(trifluoromethyl)indoline
This protocol describes a representative Buchwald-Hartwig N-arylation of 4-(Trifluoromethyl)indoline with a generic aryl bromide.
Reaction Scheme:
4-(Trifluoromethyl)indoline + Ar-Br → 1-Aryl-4-(trifluoromethyl)indoline
Materials & Reagents:
| Reagent | Molar Eq. | Purpose |
| 4-(Trifluoromethyl)indoline HCl | 1.2 | Starting Material |
| Aryl Bromide (Ar-Br) | 1.0 | Coupling Partner |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.01 | Palladium Catalyst Precursor |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 0.02 | Ligand |
| Sodium tert-butoxide (NaOtBu) | 2.4 | Base |
| Toluene | - | Anhydrous Solvent |
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv), the aryl bromide (1.0 equiv), XPhos (0.02 equiv), and sodium tert-butoxide (2.4 equiv).
-
Causality Insight: The use of a Schlenk flask and an inert atmosphere (Nitrogen or Argon) is crucial. The Pd(0) catalytic species is highly sensitive to oxygen and will be rendered inactive if exposed to air.
-
-
Reagent Addition: Add Pd₂(dba)₃ (0.01 equiv) to the flask. Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add anhydrous toluene via syringe. The volume should be sufficient to create a ~0.1 M solution with respect to the aryl bromide.
-
Reaction Execution: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
Causality Insight: The elevated temperature is necessary to drive the catalytic cycle, particularly the oxidative addition of the aryl bromide to the Pd(0) center.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Cool the reaction mixture to room temperature. Quench by adding water carefully. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 1-Aryl-4-(trifluoromethyl)indoline product.
Caption: Standard workflow for a Buchwald-Hartwig N-arylation reaction.
Applications in Drug Discovery and Beyond
The incorporation of the 4-(Trifluoromethyl)indoline scaffold is a strategic move in the design of new therapeutic agents. Its derivatives have been explored for a range of biological activities. The CF₃ group's ability to block metabolic oxidation at the 4-position can lead to improved pharmacokinetic profiles, while its electronic influence can tune the acidity of the N-H proton or modulate interactions with protein targets.[2]
For example, substituted anilinoquinazolines, which can be synthesized via N-arylation of heterocycles, are a well-known class of kinase inhibitors used in oncology.[6][7] By analogy, coupling 4-(Trifluoromethyl)indoline with appropriate heterocyclic halides can generate novel structures for screening against such targets, where the indoline moiety serves as a key binding element and the CF₃ group optimizes drug-like properties. Recent studies have highlighted the anti-cancer potential of novel compounds built upon trifluoromethyl-substituted scaffolds.[8]
Conclusion
This compound is more than just a chemical reagent; it is a versatile and powerful building block for modern synthetic chemistry. Its well-defined reactive sites, combined with the beneficial properties imparted by the trifluoromethyl group, make it an invaluable tool for researchers in drug discovery, agrochemicals, and materials science. The robust and reproducible protocols for its functionalization, such as the N-arylation detailed here, enable the rapid and efficient construction of complex molecular architectures, accelerating the pace of innovation.
References
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Organic Chemistry Portal. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available at: [Link]
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Chen, J., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(15), 4347-4354. Available at: [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. Available at: [Link]
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Wang, F., et al. (2019). Site-Selective Electrophilic Trifluoromethylthiolation for the Synthesis of C5- or C7-SCF3-Substituted Indolines. Organic Letters, 21(18), 7436–7440. Available at: [Link]
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ResearchGate. (2021). Synthesis of 3‐functionalized indolines from 4‐substituted benzoxazinones and sulfur ylides through the [4+1] cycloaddition. Available at: [Link]
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Molbase. (n.d.). 1-(4-(Trifluoromethyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole hydrochloride Chemical Synthesis And Analysis. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 1-(2-acetamido-4-trifluoromethylphenyl)indoline. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Available at: [Link]
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PubChem. (n.d.). 4-(trifluoromethyl)-2,3-dihydro-1h-indole hydrochloride. Available at: [Link]
-
Liu, J., et al. (2018). A Ligand-Based Drug Design. Discovery of 4-Trifluoromethyl-7,8-pyranocoumarin as a Selective Inhibitor of Human Cytochrome P450 1A2. Journal of Medicinal Chemistry, 61(15), 6875–6891. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available at: [Link]
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Luo, H., Xu, B., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. Molecular Diversity. Available at: [Link]
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Allen, A. E., & MacMillan, D. W. C. (2012). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science, 2(5), 348–355. Available at: [Link]
-
Barancelli, D. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2038–2046. Available at: [Link]
-
Ghorbani-Vaghei, R., et al. (2023). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. The Journal of Organic Chemistry, 88(17), 12386–12397. Available at: [Link]
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Fujikawa, K., & Fujioka, T. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 41(3), 67–76. Available at: [Link]
-
Beilstein Journals. (2021). Supporting Information: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]
-
Barancelli, D. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2038-2046. Available at: [Link]
-
Wiley Online Library. (2015). ChemInform Abstract: Metal-Free N-Arylation of Indolines with Diaryliodonium Salts. Available at: [Link]
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Methodological & Application
Application Note: Strategic Synthesis of N-aryl-4-(trifluoromethyl)indoline via Buchwald-Hartwig Amination
Abstract
The N-aryl indoline scaffold is a privileged motif in medicinal chemistry, appearing in a multitude of pharmacologically active compounds. The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This application note provides a comprehensive guide to the synthesis of N-aryl-4-(trifluoromethyl)indoline using the palladium-catalyzed Buchwald-Hartwig amination. We delve into the mechanistic underpinnings of this powerful cross-coupling reaction and present a detailed, field-proven protocol. This guide is intended for researchers, chemists, and professionals in drug development seeking to leverage this methodology for the synthesis of complex, fluorinated heterocyclic compounds.
Introduction: The Significance of N-Aryl Indolines in Drug Discovery
The indoline framework is a core component of many natural products and synthetic compounds with significant biological activity. Arylation of the indoline nitrogen introduces a new vector for molecular diversity, enabling fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group at the 4-position of the indoline ring is particularly advantageous in drug design. The strong electron-withdrawing nature of the -CF3 group can modulate the basicity of the indoline nitrogen and influence the overall electronic profile of the molecule.
The Buchwald-Hartwig amination has emerged as a premier method for the formation of carbon-nitrogen (C-N) bonds, offering a broad substrate scope and functional group tolerance that surpasses traditional methods like nucleophilic aromatic substitution.[1] This palladium-catalyzed cross-coupling reaction provides a reliable and efficient route to N-aryl indolines, even with challenging substrates.[2]
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[1] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of ligand is critical, as it modulates the reactivity and stability of the palladium center throughout the cycle. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the reaction.[3]
The catalytic cycle can be visualized as follows:
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex, forming a Pd(II) species.[1] This is followed by coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[2]
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-(trifluoromethyl)indoline
This protocol details the synthesis of a representative N-aryl-4-(trifluoromethyl)indoline.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-(Trifluoromethyl)indoline | ≥97% | Commercially Available | |
| 1-Bromo-4-methoxybenzene | ≥98% | Commercially Available | |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | ≥97% | Commercially Available | Store under inert atmosphere |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | ≥98% | Commercially Available | Store under inert atmosphere |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available | Handle in a glovebox |
| Toluene | Anhydrous | Commercially Available | Store over molecular sieves |
| Diethyl ether | Anhydrous | Commercially Available | |
| Saturated aq. NH₄Cl | |||
| Saturated aq. NaCl (Brine) | |||
| Anhydrous Magnesium Sulfate (MgSO₄) | |||
| Silica Gel | 230-400 mesh | For column chromatography | |
| Hexanes | HPLC Grade | For column chromatography | |
| Ethyl Acetate | HPLC Grade | For column chromatography |
Equipment
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Magnetic stirrer with heating plate
-
Glovebox (recommended for handling NaOtBu)
-
Standard laboratory glassware
-
Rotary evaporator
-
Silica gel column chromatography setup
Reaction Setup Workflow
Caption: A streamlined workflow for the reaction setup.
Step-by-Step Procedure
-
Inert Atmosphere: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and XPhos (0.036 mmol, 3.6 mol%).
-
Base Addition: If using a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the flask. If a glovebox is not available, add the base under a positive flow of inert gas.
-
Reagent Addition: Seal the flask with a septum, and evacuate and backfill with inert gas (repeat 3 times). Add anhydrous toluene (5 mL) via syringe.
-
Substrate Addition: Add 4-(trifluoromethyl)indoline (1.0 mmol, 1.0 equiv) followed by 1-bromo-4-methoxybenzene (1.1 mmol, 1.1 equiv) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting indoline is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and quench by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the desired N-(4-methoxyphenyl)-4-(trifluoromethyl)indoline.
-
Results and Discussion: Key Considerations for Success
Choice of Catalyst and Ligand
The selection of the palladium source and ligand is paramount for a successful Buchwald-Hartwig amination.
-
Palladium Precatalyst: Pd₂(dba)₃ is a common and effective Pd(0) source. Alternatively, Pd(OAc)₂ can be used, which is reduced in situ to the active Pd(0) species.[1]
-
Ligand: For electron-deficient amines like 4-(trifluoromethyl)indoline, bulky and electron-rich biarylphosphine ligands such as XPhos are highly effective. These ligands promote both the oxidative addition and the crucial reductive elimination step, which can be challenging with electron-poor substrates.[3]
The Role of the Base
A strong, non-nucleophilic base is required to deprotonate the indoline nitrogen, forming the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a common choice.[4] However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, although this may require higher reaction temperatures or longer reaction times.
Solvent and Temperature
Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[2] The reaction is generally heated to ensure a reasonable reaction rate, with temperatures typically ranging from 80-110 °C.
Expected Outcome and Troubleshooting
| Parameter | Expected Result | Troubleshooting Tips |
| Yield | 70-90% | - Ensure all reagents are anhydrous and the reaction is under a strict inert atmosphere. - Screen different ligands (e.g., RuPhos, SPhos) or bases. |
| Purity | >95% after chromatography | - Incomplete reaction may require longer reaction times or higher temperatures. - Side products from competing reactions (e.g., hydrodehalogenation of the aryl bromide) may indicate issues with catalyst activity or moisture. |
| Reaction Time | 12-24 hours | - Higher catalyst loading can sometimes accelerate the reaction, but may lead to more side products. |
The electron-withdrawing trifluoromethyl group on the indoline ring decreases the nucleophilicity of the nitrogen atom, which can slow down the reaction compared to unsubstituted indolines. Therefore, careful optimization of the ligand, base, and temperature may be necessary for different aryl halide coupling partners.
Safety Precautions
-
Organometallic Reagents: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Pyrophoric Reagents: While not used in this specific protocol, some Buchwald-Hartwig reactions may employ pyrophoric reagents like organolithiums. Always consult safety data sheets (SDS) and handle with extreme care under an inert atmosphere.
-
Strong Bases: Sodium tert-butoxide is corrosive and reacts violently with water. Handle in a glovebox or under a stream of inert gas, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Solvents: Toluene and other organic solvents are flammable. Avoid open flames and ensure proper ventilation.
Conclusion
The Buchwald-Hartwig amination is a robust and versatile method for the synthesis of N-aryl-4-(trifluoromethyl)indoline. By carefully selecting the appropriate palladium catalyst, ligand, base, and reaction conditions, researchers can efficiently access these valuable fluorinated scaffolds for applications in drug discovery and materials science. The protocol provided herein serves as a validated starting point for the synthesis of a wide range of N-aryl indoline derivatives.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS Omega. (2020, August 20). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Retrieved from [Link]
-
Chemical Reviews. (2016, May 23). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]
-
RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. Retrieved from [Link]
-
University of Windsor. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]
-
Princeton University EHS. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
-
Solubility of Things. (n.d.). Safety and Handling of Organometallic Compounds. Retrieved from [Link]
-
PMC - NIH. (2020, May 14). N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Retrieved from [Link]
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Protocol for Suzuki coupling with 4-(Trifluoromethyl)indoline hydrochloride
An Application Note and Protocol for the Suzuki-Miyaura Coupling of 4-(Trifluoromethyl)indoline Hydrochloride
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Trifluoromethylated Indolines
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals. The introduction of a trifluoromethyl (-CF3) group can significantly enhance the pharmacological properties of these molecules. The -CF3 group is a powerful modulator of lipophilicity, metabolic stability, and binding affinity, often leading to improved efficacy and pharmacokinetic profiles.[1] Specifically, 4-(Trifluoromethyl)indoline serves as a valuable building block for the synthesis of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[2][3][4] This guide provides a detailed protocol for the Suzuki-Miyaura coupling of a halo-substituted this compound with various aryl and heteroaryl boronic acids, a key transformation for generating diverse libraries of drug candidates.
Core Challenges and Mechanistic Considerations
The successful Suzuki-Miyaura coupling of halo-4-(Trifluoromethyl)indoline hydrochloride presents several challenges that necessitate careful optimization of reaction conditions.
1. The Dual Role of the Trifluoromethyl Group: The strongly electron-withdrawing nature of the -CF3 group influences the electronic properties of the indoline ring system.[1] This can be advantageous for the oxidative addition step of the catalytic cycle, which is often the rate-determining step, by making the C-X bond more susceptible to cleavage by the palladium catalyst.[2] However, this electron deficiency can also impact the subsequent steps of the catalytic cycle.
2. The Indoline Hydrochloride Salt: The starting material is provided as a hydrochloride salt to improve its stability and handling. However, the protonated indoline nitrogen is not nucleophilic and can potentially inhibit the palladium catalyst. Therefore, it is crucial to employ a sufficient amount of base to both neutralize the hydrochloride salt, freeing the indoline nitrogen, and to facilitate the transmetalation step of the Suzuki coupling.[5] Typically, at least one extra equivalent of base is required compared to a non-salt starting material.
3. Catalyst, Ligand, and Base Selection: The choice of palladium catalyst, ligand, and base is critical for achieving high yields and avoiding side reactions. For electron-deficient substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the catalytic cycle.[6][7] The base must be strong enough to facilitate the formation of the active boronate species for transmetalation but not so strong as to cause degradation of the starting materials or products.[8][9]
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[2][10][11][12] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the halo-indoline.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the Pd(II) complex.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a hypothetical 7-bromo-4-(trifluoromethyl)indoline hydrochloride with an arylboronic acid.
Materials and Equipment:
-
7-bromo-4-(trifluoromethyl)indoline hydrochloride
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K2CO3, Cs2CO3, K3PO4) (3-4 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 7-bromo-4-(trifluoromethyl)indoline hydrochloride (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol, 5 mol%), and the base (e.g., K2CO3, 3.0 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., a mixture of 1,4-dioxane and water, 4:1, 5 mL).
-
Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with an inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired coupled product.
Caption: A generalized experimental workflow for the Suzuki coupling protocol.
Data Presentation: Optimization of Reaction Conditions
The following table provides a starting point for the optimization of the Suzuki-Miyaura coupling of a halo-4-(trifluoromethyl)indoline hydrochloride. The choice of halide on the indoline will significantly impact reactivity, with the general trend being I > Br > Cl.[6]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 (5) | - | K2CO3 (3) | Dioxane/H2O | 100 | 12 | Typical starting point |
| 2 | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (3) | Toluene | 110 | 8 | For less reactive halides |
| 3 | PdCl2(dppf) (3) | - | Cs2CO3 (3) | DMF | 90 | 16 | Alternative conditions |
| 4 | Pd2(dba)3 (2) | XPhos (4) | K3PO4 (3) | Dioxane | 100 | 10 | For challenging substrates |
Note: Yields are hypothetical and will vary depending on the specific substrates and reaction conditions.
Conclusion
This application note provides a comprehensive guide for researchers performing Suzuki-Miyaura cross-coupling reactions with this compound derivatives. By understanding the key mechanistic considerations and carefully selecting the reaction parameters, this powerful C-C bond-forming reaction can be successfully employed to synthesize a wide array of novel molecules for drug discovery and development. The provided protocol serves as a robust starting point for further optimization.
References
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
-
Mol, J. C. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 2004, 8(1), 1-19. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. (2023). Available from: [Link]
-
ResearchGate. Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Available from: [Link]
-
ACS Publications. Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. Available from: [Link]
-
ACS Publications. Amidation reactions from the direct coupling of metal carboxylate salts with amines. Available from: [Link]
-
Organic Chemistry Portal. Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Available from: [Link]
-
ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]
-
Wordpress. Use of Base Metals in Suzuki Coupling. Available from: [Link]
-
ResearchGate. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Available from: [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Available from: [Link]
-
PubMed. Cross-Coupling of Aryl Trifluoromethyl Sulfones with Arylboronates by Cooperative Palladium/Rhodium Catalysis. (2019). Available from: [Link]
-
wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Available from: [Link]
-
RSC Publishing. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Available from: [Link]
-
INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Suzuki Cross Coupling Reaction- A Review. (2013). Available from: [Link]
-
MDPI. Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit. Available from: [Link]
-
Reddit. Hydrochloride salt of amine. (2023). Available from: [Link]
-
ACS Publications. Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2026). Available from: [Link]
-
Myers Group, Harvard University. The Suzuki Reaction. Available from: [Link]
-
RSC Publishing. Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Available from: [Link]
-
NIH. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[11][12]-Fused Indole Heterocycles. Available from: [Link]
-
ResearchGate. Suzuki–Miyaura coupling of 4‐trifluoromethyl‐sulfonyloxy‐6‐bromocoumarin with arylboronic acids. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Available from: [Link]
-
ResearchGate. Mechanism of Pd‐catalyzed C7‐trifluoroalkylation of indolines. Available from: [Link]
-
American Chemical Society. Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. (2026). Available from: [Link]
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Application Note: A Detailed Protocol for the N-Alkylation of 4-(Trifluoromethyl)indoline Hydrochloride
Introduction: The Strategic Importance of N-Alkylated Indolines
Indoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous natural products and pharmacologically active compounds.[1] The functionalization of the indoline nitrogen via N-alkylation is a cornerstone transformation, as the nature of the N-substituent profoundly influences a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. The specific substrate, 4-(Trifluoromethyl)indoline, is of particular interest due to the trifluoromethyl (CF₃) group—a bioisostere for various groups that can enhance metabolic stability, lipophilicity, and binding interactions.
This application note provides a comprehensive, field-proven protocol for the N-alkylation of 4-(Trifluoromethyl)indoline hydrochloride. We will delve into the causality behind the experimental design, offering a robust, self-validating procedure suitable for researchers in synthetic chemistry and drug development.
Reaction Principles: Mechanism and Rationale
The N-alkylation of an indoline is fundamentally a nucleophilic substitution reaction (SN2).[2] However, the use of a hydrochloride salt as the starting material introduces a critical first step: neutralization. The protocol is designed in two key phases occurring in a single pot:
-
Deprotonation: The indoline nitrogen in the hydrochloride salt is protonated and thus non-nucleophilic. A base is required to first neutralize the hydrochloride salt to generate the free indoline. A second equivalent of a strong base is then used to deprotonate the N-H bond of the free indoline, forming a highly nucleophilic indolide anion.[2] The electron-withdrawing nature of the 4-CF₃ group increases the acidity of the N-H proton (lowers its pKa) compared to an unsubstituted indoline, facilitating this deprotonation step.[2]
-
Nucleophilic Attack: The resulting indolide anion acts as a potent nucleophile, attacking the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) to form the new N-C bond, yielding the desired N-alkylated product.
The choice of a strong, non-nucleophilic base such as sodium hydride (NaH) in a polar aprotic solvent like anhydrous N,N-Dimethylformamide (DMF) is critical. NaH ensures rapid and irreversible deprotonation, while DMF effectively solvates the resulting anion without interfering with the reaction.[1]
Detailed Experimental Protocol
This protocol describes a general procedure using an alkyl halide as the electrophile. Reagent quantities should be adjusted based on the specific molecular weights of the chosen reagents.
Materials and Reagents
| Reagent | MW ( g/mol ) | Eq. | Amount (mmol) | Mass/Volume | Purpose |
| 4-(CF₃)indoline hydrochloride | 225.62 | 1.0 | 5.0 | 1.13 g | Starting Material |
| Sodium Hydride (NaH), 60% in mineral oil | 24.00 | 2.2 | 11.0 | 440 mg | Base |
| Anhydrous N,N-Dimethylformamide (DMF) | 73.09 | - | - | 25 mL | Solvent |
| Benzyl Bromide (example alkylating agent) | 171.04 | 1.1 | 5.5 | 0.65 mL | Electrophile |
| Saturated Aqueous NH₄Cl | - | - | - | ~20 mL | Quenching Agent |
| Ethyl Acetate (EtOAc) | 88.11 | - | - | ~150 mL | Extraction Solvent |
| Brine (Saturated Aqueous NaCl) | - | - | - | ~50 mL | Washing Agent |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | As needed | Drying Agent |
Step-by-Step Methodology
-
Inert Atmosphere Setup: Assemble a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Flame-dry the glassware under vacuum and backfill with inert gas to ensure anhydrous conditions.
-
Reagent Addition: Add this compound (1.0 eq) to the flask. Add anhydrous DMF (to achieve a concentration of ~0.2 M, here 25 mL).
-
Deprotonation: Cool the stirred solution to 0 °C using an ice-water bath. Carefully add sodium hydride (60% dispersion in mineral oil, 2.2 eq) portion-wise over 10-15 minutes. Causality Note: Adding NaH slowly is crucial to control the evolution of flammable hydrogen gas. The first equivalent neutralizes the HCl salt, and the second deprotonates the indoline nitrogen. Stir the mixture at 0 °C for 45-60 minutes. The cessation of gas evolution and the formation of a homogeneous solution or slurry indicates complete deprotonation.
-
Alkylation: While maintaining the temperature at 0 °C, add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise via syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Reaction Monitoring: Stir the reaction for 2-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexanes:Ethyl Acetate). The disappearance of the starting material spot indicates completion.
-
Workup - Quenching: Once the reaction is complete, cool the flask back to 0 °C. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases. This step neutralizes any unreacted NaH.
-
Workup - Extraction: Transfer the mixture to a separatory funnel containing 50 mL of water. Extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Workup - Washing: Combine the organic layers and wash with water (2 x 25 mL) to remove DMF, followed by a wash with brine (1 x 50 mL) to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to isolate the pure N-alkylated product. The polarity of the eluent may need to be adjusted based on the specific alkyl group introduced.[3]
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the entire experimental procedure.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of this reaction is highly dependent on the exclusion of water, which would quench the sodium hydride and the indolide anion. Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
C- vs. N-Alkylation: While indolines strongly favor N-alkylation, trace amounts of C-alkylation can sometimes occur. Using a strong base like NaH to generate the "naked" anion generally maximizes N-selectivity.
-
Dialkylation: The formation of a quaternary ammonium salt is generally not observed under these conditions with mono-haloalkanes. However, using a large excess of a highly reactive alkylating agent could potentially lead to side reactions. Adhering to the recommended stoichiometry is advised.
-
Purification: The mineral oil from the NaH dispersion is non-polar and will elute early during column chromatography with hexanes. The desired product is typically more polar and will elute later as the ethyl acetate concentration is increased.
References
-
Coric, I., et al. (2018). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. PMC, National Institutes of Health. [Link]
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry. [Link]
-
Ghosh, A. K., et al. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
-
Ball, M., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Publishing. [Link]
-
The Organic Chemistry Tutor. (2019). N-alkylation of an indole. YouTube. [Link]
-
White, M. C., et al. (2017). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]
-
Gellis, A., et al. (2001). Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents. Bioorganic & Medicinal Chemistry. [Link]
-
Teledyne ISCO. (2010). Purine and Related Compound Purification Strategies. Teledyne Labs. [Link]
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Strategic Protection of the 4-(Trifluoromethyl)indoline Nitrogen: A Guide to Navigating Electron-Deficient Systems
An Application Note for Medicinal and Process Chemistry
Abstract: The 4-(trifluoromethyl)indoline scaffold is a privileged core in modern drug discovery, valued for the unique electronic and metabolic properties conferred by the trifluoromethyl group. However, this powerful electron-withdrawing group (EWG) significantly modulates the reactivity of the indoline nitrogen, posing distinct challenges for synthetic chemists. Standard N-protection protocols often require significant optimization to overcome the reduced nucleophilicity of the nitrogen atom. This guide provides a detailed analysis of protecting group strategies, focusing on the rationale behind procedural choices, and delivers field-tested protocols for the robust protection and deprotection of this critical intermediate.
The Challenge: Electronic Deactivation by the 4-CF₃ Group
The synthetic utility of an indoline often hinges on the ability to temporarily mask the N-H group, preventing unwanted side reactions and enabling controlled functionalization at other positions. The introduction of a trifluoromethyl (-CF₃) group at the C4 position fundamentally alters the electronic landscape of the heterocyclic ring.
-
Reduced Nucleophilicity: The potent inductive effect of the -CF₃ group withdraws electron density from the aromatic ring and, consequently, from the nitrogen atom. This renders the nitrogen lone pair less available for nucleophilic attack on electrophilic protecting group reagents (e.g., di-tert-butyl dicarbonate, tosyl chloride).
-
Increased Acidity: The N-H proton becomes more acidic, which can influence the choice of base and reaction conditions during protection.
-
Modified Protecting Group Lability: The electronic environment impacts the stability of the resulting N-protected bond, influencing the conditions required for its subsequent cleavage.
Therefore, a successful protection strategy for 4-(trifluoromethyl)indoline requires careful consideration of reaction kinetics and protecting group stability. All electron-withdrawing groups, such as Boc or sulfonyl derivatives, will drastically reduce the ring's reactivity towards electrophiles, a factor that must be considered in the overall synthetic plan.[1]
Figure 1: Logical workflow for addressing the synthetic challenges presented by 4-(trifluoromethyl)indoline.
Comparative Analysis of Key Protecting Groups
For this electron-deficient system, the two most reliable and widely applicable protecting groups are the tert-butoxycarbonyl (Boc) group and the p-toluenesulfonyl (Tosyl or Ts) group. Their selection depends on the planned downstream reaction conditions, particularly their stability towards acids and bases.
| Feature | Boc (tert-Butoxycarbonyl) | Tosyl (p-Toluenesulfonyl) |
| Class | Carbamate | Sulfonamide |
| Introduction | Di-tert-butyl dicarbonate (Boc)₂O, with a base (e.g., TEA, NaOH) and often a catalyst (DMAP). | p-Toluenesulfonyl chloride (TsCl) with a base (e.g., Pyridine, NaOH). |
| Stability | Stable to base, hydrogenolysis, and mild nucleophiles. Labile to strong acids (e.g., TFA, HCl).[2] | Extremely stable to acidic conditions and most oxidizing/reducing agents. Labile to strong bases or specific reductive cleavage conditions.[3][4] |
| Cleavage | Strong acid (TFA/DCM, HCl/Dioxane).[2][5] Thermolytic cleavage in fluorinated alcohols is also effective for EWG-substituted systems.[6][7] | Often requires harsh conditions (e.g., Na/NH₃). Milder, modern methods include Cs₂CO₃ in MeOH/THF or thioglycolate salts.[8][9][10] |
| Key Advantage | Orthogonal to base-labile groups. Cleavage is often clean and high-yielding. | Robustness allows for a wide range of subsequent chemical transformations. The EWG on the indoline facilitates nucleophilic attack for detosylation.[8] |
| Consideration | The EWG on the indoline may require harsher acidic conditions for removal compared to electron-rich systems. | Deprotection can be challenging and may not be compatible with sensitive functional groups in the molecule.[1] |
Experimental Protocols
These protocols have been optimized for 4-(trifluoromethyl)indoline, accounting for its unique electronic properties.
Protocol 1: N-Boc Protection
Rationale: Due to the reduced nucleophilicity of the indoline nitrogen, a standard Boc protection may be slow. The addition of 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst is crucial. DMAP reacts with (Boc)₂O to form a highly reactive N-tert-butoxycarbonylpyridinium intermediate, which is more readily attacked by the electron-poor nitrogen.
Figure 2: N-Boc protection of 4-(trifluoromethyl)indoline.
Materials:
-
4-(Trifluoromethyl)indoline
-
Di-tert-butyl dicarbonate, (Boc)₂O (1.2 equivalents)
-
Triethylamine (TEA) (1.5 equivalents)
-
4-(Dimethylaminopyridine) (DMAP) (0.1 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(trifluoromethyl)indoline (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Add triethylamine (1.5 eq) and DMAP (0.1 eq) to the solution and stir for 5 minutes at room temperature.
-
Add (Boc)₂O (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected indoline.
Protocol 2: N-Boc Deprotection (Acidic Cleavage)
Rationale: The N-Boc group is classically removed under strong acidic conditions.[2] A solution of trifluoroacetic acid (TFA) in DCM is standard.[5] For electron-deficient systems where the carbamate is more stable, extended reaction times or slightly elevated temperatures may be necessary.
Materials:
-
tert-Butyl 4-(trifluoromethyl)indoline-1-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
Procedure:
-
Dissolve the N-Boc protected indoline (1.0 eq) in DCM (approx. 0.1 M solution).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA (5-10 equivalents, or as a 25-50% v/v solution in DCM).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once complete, carefully concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
Dissolve the residue in ethyl acetate or diethyl ether and carefully wash with saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Wash with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected 4-(trifluoromethyl)indoline.
Protocol 3: N-Tosyl Protection
Rationale: The reaction of the weakly nucleophilic nitrogen with tosyl chloride requires a suitable base to both deprotonate the indoline and neutralize the HCl byproduct. Pyridine can serve as both base and solvent, although using a non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF can provide a cleaner reaction by irreversibly forming the highly nucleophilic indoline anion.
Figure 3: N-Tosyl protection of 4-(trifluoromethyl)indoline.
Materials:
-
4-(Trifluoromethyl)indoline
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add NaH (1.2 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of nitrogen.
-
Add anhydrous THF to the flask and cool to 0 °C.
-
Slowly add a solution of 4-(trifluoromethyl)indoline (1.0 eq) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the anion.
-
Cool the mixture back down to 0 °C and add a solution of TsCl (1.1 eq) in anhydrous THF dropwise.
-
Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to afford the pure N-tosylated product.
Protocol 4: N-Tosyl Deprotection (Mild Basic Cleavage)
Rationale: While traditional methods for N-detosylation are harsh, milder conditions have been developed that are more suitable for complex molecules. The use of cesium carbonate in a mixed solvent system (THF/Methanol) provides an effective method.[8][10] The presence of the electron-withdrawing -CF₃ group facilitates nucleophilic attack at the sulfur atom, making this deprotection more facile than on electron-rich indolines.[8]
Materials:
-
1-Tosyl-4-(trifluoromethyl)indoline
-
Cesium carbonate (Cs₂CO₃) (3.0 equivalents)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the N-tosylated indoline (1.0 eq) in a 2:1 mixture of THF and MeOH.
-
Add cesium carbonate (3.0 eq) to the solution.
-
Heat the mixture to reflux (approx. 65 °C) and stir.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvents.
-
Add water to the residue and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify by flash column chromatography if necessary to yield the deprotected indoline.
Conclusion and Outlook
The successful synthesis and manipulation of 4-(trifluoromethyl)indoline derivatives are critically dependent on a well-defined protecting group strategy. The electron-withdrawing nature of the -CF₃ group necessitates a departure from standard protocols, favoring catalyzed Boc protections and carefully selected conditions for deprotection. The robust N-tosyl group, once considered difficult to remove, can be efficiently cleaved under surprisingly mild basic conditions due to the electronic activation provided by the substituent. By understanding the underlying electronic principles and employing the optimized protocols described herein, researchers can confidently incorporate this valuable scaffold into complex synthetic campaigns, accelerating the development of novel therapeutics and chemical probes.
References
-
A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pollastrini, M., et al. (2021). A Proline Mimetic for the Design of New Stable Secondary Structures: Solvent-Dependent Amide Bond Isomerization of (S)-Indoline-2-carboxylic Acid Derivatives. ACS Publications. Retrieved January 20, 2026, from [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base - Sciforum. (2004). Retrieved January 20, 2026, from [Link]
-
Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
- Deprotection of N-BOC compounds - European Patent Office EP2070899 A1. (2009).
-
Synthesis of Boc-protected cis- and trans-4-trifluoromethyl-d-prolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (n.d.). Retrieved January 20, 2026, from [Link]
-
Orthogonal Synthesis of Indolines and Isoquinolines via Aryne Annulation. (2008). J. Am. Chem. Soc. Retrieved January 20, 2026, from [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Deprotection of different N-Boc-compounds | Download Table - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Deprotection of N-tosylated indoles and related structures using cesium carbonate - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? - ResearchGate. (2012). Retrieved January 20, 2026, from [Link]
-
Boc Deprotection - TFA - Common Organic Chemistry. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - Organic Chemistry Portal. (2018). Retrieved January 20, 2026, from [Link]
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (n.d.). Retrieved January 20, 2026, from [Link]
-
Practical synthesis of Boc-protected cis-4-trifluoromethyl and cis-4-difluoromethyl-L- prolines - PubMed. (2002). Retrieved January 20, 2026, from [Link]
-
Mechanism of the N-protecting group dependent annulations of 3-aryloxy alkynyl indoles under gold catalysis: a computational study - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved January 20, 2026, from [Link]
-
Tosyl group - Grokipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents - PubMed. (2001). Retrieved January 20, 2026, from [Link]
-
Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
Efficient Indole N-Detosylation Using Thioglycolate. - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Tosyl group - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
A simple and mild method for the removal of the NIm-tosyl protecting group - SciSpace. (n.d.). Retrieved January 20, 2026, from [Link]
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Practical Synthesis of Boc-Protected cis-4-Trifluoromethyl and cis-4-Difluoromethyl-l- prolines - The Journal of Organic Chemistry - Figshare. (n.d.). Retrieved January 20, 2026, from [Link]
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis and reactions of N-protected 2-lithiated pyrroles and indoles. The tert-butoxycarbonyl substituent as a protecting group | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
The deprotection of the N-Ts and N-Boc group - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Deprotection of Sulfonyl Aziridines. (n.d.). Retrieved January 20, 2026, from [Link]
-
Iodine-Promoted Oxidative Annulation of Indoles with Trifluoromethyl N-Tosylhydrazone: Access to Trifluoromethylated Pyridazino[3,4- b]indoles - PubMed. (2025). Retrieved January 20, 2026, from [Link]
-
Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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Application Notes and Protocols for the Deprotection of N-Boc-4-(trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 4-(Trifluoromethyl)indoline and its N-Boc Protected Precursor
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a trifluoromethyl (-CF3) group at the 4-position of the indoline ring significantly modulates the molecule's physicochemical properties. The strong electron-withdrawing nature of the -CF3 group can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. Consequently, 4-(trifluoromethyl)indoline is a highly sought-after building block in the synthesis of novel therapeutics.
To facilitate multi-step synthetic sequences, the indoline nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group. The N-Boc protecting group is favored for its stability under a wide range of non-acidic reaction conditions. The subsequent selective and efficient removal of the Boc group is a critical step to unveil the free amine for further functionalization. This guide provides a detailed examination of the deprotection of N-Boc-4-(trifluoromethyl)indoline, offering field-proven insights and detailed protocols to navigate this crucial transformation.
The Influence of the Trifluoromethyl Group on N-Boc Deprotection
The rate and efficiency of N-Boc deprotection are sensitive to the electronic nature of the substrate. The presence of the strongly electron-withdrawing -CF3 group at the 4-position of the indoline ring has a notable impact on the reactivity of the N-Boc group. Studies on the deprotection of various N-Boc protected amines have shown that electron-withdrawing substituents can accelerate the rate of cleavage. This is attributed to the increased electrophilicity of the Boc-carbonyl carbon, making it more susceptible to nucleophilic attack or acid-catalyzed hydrolysis.[1][2] This electronic effect is a key consideration when selecting the optimal deprotection method and conditions for N-Boc-4-(trifluoromethyl)indoline.
Deprotection Methodologies: A Comparative Overview
The choice of deprotection method for N-Boc-4-(trifluoromethyl)indoline is dictated by the overall molecular architecture, the presence of other acid-labile functional groups, and the desired scale of the reaction. The most common and effective methods fall into two main categories: acidic hydrolysis and thermal cleavage.
| Method | Reagents/Conditions | Advantages | Disadvantages |
| Acidic Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Fast, efficient, and widely applicable. | Harsh conditions may not be suitable for substrates with other acid-sensitive groups. |
| Hydrochloric Acid (HCl) in Dioxane or Methanol | Milder than TFA, can offer better selectivity. | Can be slower than TFA; formation of hydrochloride salt may require an additional neutralization step. | |
| Thermal Deprotection | Heating in a suitable solvent (e.g., TFE, HFIP) | Acid-free conditions, suitable for acid-sensitive molecules. | Requires higher temperatures, which may not be suitable for thermally labile compounds. |
| Microwave-assisted heating | Significantly reduced reaction times compared to conventional heating. | Requires specialized microwave equipment. |
Experimental Protocols
The following protocols are designed to be self-validating systems, providing detailed, step-by-step methodologies for the deprotection of N-Boc-4-(trifluoromethyl)indoline.
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This is the most common and generally fastest method for Boc deprotection. The strong electron-withdrawing effect of the trifluoromethyl group is expected to facilitate this reaction.
Causality Behind Experimental Choices:
-
TFA: A strong acid that efficiently protonates the Boc group, initiating the cleavage mechanism.
-
DCM: A common solvent that is inert to the reaction conditions and effectively solubilizes both the starting material and the reagents.
-
0 °C to Room Temperature: Starting the reaction at a lower temperature helps to control any potential exotherm, and allowing it to warm to room temperature ensures the reaction proceeds to completion.
Experimental Workflow Diagram:
Caption: Workflow for TFA-mediated deprotection.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-4-(trifluoromethyl)indoline (1.0 equiv) in dichloromethane (DCM, approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to afford the crude 4-(trifluoromethyl)indoline.
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Acidic Deprotection using Hydrochloric Acid (HCl) in Dioxane
This method is a slightly milder alternative to TFA and can be advantageous when other acid-sensitive functional groups are present.
Causality Behind Experimental Choices:
-
HCl in Dioxane: A commercially available reagent that provides a controlled source of acid. Dioxane is a suitable solvent for this reaction.
-
Room Temperature: The reaction is typically efficient at room temperature, avoiding the need for heating or cooling.
Experimental Workflow Diagram:
Caption: Workflow for HCl-mediated deprotection.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-4-(trifluoromethyl)indoline (1.0 equiv) in dioxane (approximately 0.1 M concentration), add a 4 M solution of HCl in dioxane (5-10 equiv).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until completion (typically 2-6 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue is the hydrochloride salt of 4-(trifluoromethyl)indoline.
-
Isolation: The hydrochloride salt can often be solidified by trituration with diethyl ether and collected by filtration.
-
Free Base Generation (Optional): To obtain the free amine, dissolve the hydrochloride salt in water and neutralize with a base (e.g., saturated NaHCO3 or 1 M NaOH) until the pH is > 8. Extract the aqueous layer with an organic solvent, dry the combined organic layers, and concentrate to yield the free 4-(trifluoromethyl)indoline.
Protocol 3: Microwave-Assisted Thermal Deprotection
This protocol is ideal for rapid, acid-free deprotection, particularly for high-throughput synthesis applications. The use of a high-boiling, polar solvent like 2,2,2-trifluoroethanol (TFE) can facilitate the thermal cleavage.[3]
Causality Behind Experimental Choices:
-
Microwave Irradiation: Provides rapid and uniform heating, significantly accelerating the reaction rate.[4]
-
TFE or HFIP: High-boiling, polar, and fluorinated alcohols that have been shown to be effective solvents for thermal Boc deprotection.[3][5]
-
Elevated Temperature: Provides the necessary energy to induce thermolytic cleavage of the Boc group.
Experimental Workflow Diagram:
Caption: Workflow for microwave-assisted deprotection.
Step-by-Step Methodology:
-
Reaction Setup: In a microwave-safe reaction vial, dissolve N-Boc-4-(trifluoromethyl)indoline (1.0 equiv) in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) (approximately 0.1 M concentration).
-
Seal the vial with a cap.
-
Microwave Reaction: Place the vial in a microwave reactor and heat the mixture to the desired temperature (e.g., 150 °C) for a specified time (typically 15-60 minutes). The optimal temperature and time should be determined empirically.
-
Workup: After the reaction is complete, allow the vial to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-(trifluoromethyl)indoline.
Mechanistic Insights
Acid-Catalyzed Deprotection
The acid-catalyzed deprotection of the N-Boc group proceeds through a well-established mechanism:
Sources
- 1. Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Note & Protocol: Palladium-Catalyzed Synthesis of 4-(Trtrifluoromethyl)indoline Derivatives
Introduction: The Strategic Importance of the 4-(Trifluoromethyl)indoline Scaffold
The indoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The introduction of a trifluoromethyl (CF₃) group can dramatically enhance the pharmacological properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity.[2] Specifically, the placement of a CF₃ group at the 4-position of the indoline ring creates a unique vector for molecular design, influencing the electronic and steric profile of the molecule in a region often critical for target engagement. However, the selective functionalization of the C4 position of the indoline nucleus presents a significant synthetic challenge due to the inherent reactivity of other positions on the heterocyclic ring.[3][4] This application note details a robust, palladium-catalyzed methodology for the direct C-H trifluoromethylation of the C4 position of indoline derivatives, leveraging a directing group strategy to achieve high regioselectivity.
Methodology Overview: A Directing Group-Assisted C-H Functionalization Approach
The synthesis of 4-(trifluoromethyl)indoline derivatives can be efficiently achieved through a palladium-catalyzed C-H activation strategy. This approach circumvents the need for pre-functionalized substrates, offering a more atom-economical and convergent synthetic route. The key to achieving regioselectivity at the C4 position lies in the use of a removable directing group, which positions the palladium catalyst in proximity to the target C-H bond.
This application note will focus on a two-step process:
-
Installation of a Directing Group: A suitable directing group is first installed on the indoline nitrogen.
-
Palladium-Catalyzed C4-Trifluoromethylation: The directed C-H activation and subsequent trifluoromethylation reaction is then performed.
The overall synthetic workflow is depicted below:
Sources
- 1. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dspace.nitrkl.ac.in [dspace.nitrkl.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
The Strategic Application of 4-(Trifluoromethyl)indoline Hydrochloride in Fragment-Based Drug Discovery: A Technical Guide for Researchers
Introduction: The Power of Fragments and the Advantage of Fluorine
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient paradigm in modern medicinal chemistry for the identification of high-quality lead compounds.[1] In contrast to traditional high-throughput screening (HTS) of large, complex molecules, FBDD employs libraries of low molecular weight fragments (typically <300 Da) to probe the binding landscape of a biological target.[1] These smaller, less complex molecules can explore chemical space more effectively, often yielding higher hit rates and providing more efficient starting points for optimization.[2] The initial hits, though typically of low affinity, are optimized into potent drug candidates through a structure-guided process of growing, linking, or merging.[2]
Within the vast chemical space of fragment libraries, fluorinated fragments have garnered significant attention. The incorporation of fluorine, particularly the trifluoromethyl (CF₃) group, can profoundly and beneficially influence a molecule's physicochemical and pharmacological properties. The CF₃ group can enhance metabolic stability, increase binding affinity through favorable interactions, and modulate lipophilicity and pKa.[3] Furthermore, the presence of the ¹⁹F nucleus provides a powerful analytical handle for screening, as ¹⁹F NMR is a highly sensitive and robust technique for detecting weak binding events with minimal background interference.[4]
This application note provides a detailed technical guide on the use of a specific, strategically designed fragment, 4-(Trifluoromethyl)indoline hydrochloride , in FBDD campaigns. We will delve into the unique attributes of this fragment, provide detailed protocols for its application in primary screening and hit validation, and discuss strategies for its elaboration into lead-like molecules.
The 4-(Trifluoromethyl)indoline Scaffold: A Privileged Starting Point
The indoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[5] Its rigid, bicyclic framework provides a well-defined three-dimensional shape that can be readily functionalized to explore interactions with a target protein. The introduction of a trifluoromethyl group at the 4-position of the indoline ring offers several distinct advantages for FBDD:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, a crucial property for developing viable drug candidates.[3]
-
Enhanced Binding Potential: The electron-withdrawing nature of the CF₃ group can modulate the electronic properties of the aromatic ring, potentially leading to stronger and more specific interactions with the target protein. It can also participate in non-covalent interactions that contribute to binding affinity.[3]
-
Defined Exit Vectors: The indoline scaffold offers clear vectors for chemical elaboration from the nitrogen atom and potentially from other positions on the aromatic ring, allowing for systematic exploration of the surrounding binding pocket.
-
Favorable Physicochemical Properties: While specific data for the hydrochloride salt is not extensively published, the indoline core provides a balance of hydrophobicity and hydrophilicity. The hydrochloride salt form is expected to enhance aqueous solubility, which is critical for biophysical screening assays.
Physicochemical Properties
| Property | Estimated/Inferred Value/Characteristic | Rationale/Reference |
| Molecular Formula | C₉H₉ClF₃N | Based on structure |
| Molecular Weight | 223.62 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines |
| Aqueous Solubility | Expected to be higher than the free base | Hydrochloride salt formation increases polarity and solubility in aqueous media.[6] |
| LogP (for free base) | ~2.9 (for 4-(Trifluoromethyl)-1H-indole) | The indoline will be slightly less lipophilic than the corresponding indole. The CF₃ group increases lipophilicity.[7] |
| 'Rule of Three' Compliance | Compliant | MW < 300, H-bond donors ≤ 3, H-bond acceptors ≤ 3, clogP ≤ 3 (for the free base). This makes it an ideal fragment. |
FBDD Workflow Using this compound
A typical FBDD campaign involves a series of well-defined steps, from initial screening to hit-to-lead optimization. The following diagram illustrates a representative workflow incorporating this compound.
Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for utilizing this compound in a typical FBDD project.
Protocol 1: Fragment Library Preparation
Causality: Proper preparation and quality control of the fragment are paramount for obtaining reliable and reproducible screening data. The hydrochloride salt is used to ensure adequate solubility in aqueous buffers.
-
Procurement and Quality Control:
-
Obtain this compound from a reputable supplier (e.g., CAS 1209980-57-3).
-
Verify the identity and purity of the compound using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and LC-MS. The purity should be >95%.
-
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 100 mM).
-
Rationale: DMSO is a common solvent for compound libraries due to its ability to dissolve a wide range of organic molecules.
-
Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.
-
-
Aqueous Sample Preparation for Screening:
-
For biophysical assays, dilute the DMSO stock solution into the appropriate aqueous buffer (e.g., PBS or a target-specific buffer) to the desired final concentration.
-
Critical Step: Ensure the final DMSO concentration is consistent across all samples and control buffers to minimize solvent-induced artifacts, especially in sensitive techniques like SPR.[8] A final DMSO concentration of 1-5% is typical.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the experiment should be run at a lower concentration.
-
Protocol 2: Primary Screening by ¹⁹F NMR Spectroscopy
Causality: ¹⁹F NMR is an exceptionally sensitive method for detecting the binding of fluorinated fragments.[4] The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. Upon binding to a protein, changes in the ¹⁹F NMR signal (chemical shift perturbation, line broadening, or decrease in signal intensity) indicate a binding event.[4]
-
Sample Preparation:
-
Prepare two sets of NMR samples in a suitable buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4 in 90% H₂O/10% D₂O).
-
Sample A (Reference): this compound at the screening concentration (e.g., 200 µM).
-
Sample B (Test): this compound (200 µM) and the target protein (e.g., 10-20 µM).
-
-
Rationale: A high ligand-to-protein ratio ensures that the observed NMR signals are dominated by the ligand, simplifying data interpretation.
-
-
NMR Data Acquisition:
-
Acquire 1D ¹⁹F NMR spectra for both samples on a high-field NMR spectrometer equipped with a cryoprobe.
-
Typical Parameters:
-
Temperature: 298 K
-
Number of scans: 128-1024 (depending on protein and fragment concentration)
-
A relaxation filter such as a Carr-Purcell-Meiboom-Gill (CPMG) sequence can be used to suppress broad signals from protein-bound fragments and enhance the detection of binding.[9]
-
-
-
Data Analysis:
-
Compare the ¹⁹F NMR spectrum of Sample B to Sample A.
-
Hit Criteria:
-
A significant change in the chemical shift of the CF₃ signal.
-
Noticeable line broadening of the CF₃ signal.
-
A decrease in the signal intensity.
-
-
These changes suggest that the fragment is interacting with the protein and exchanging between the bound and free states.
-
Protocol 3: Primary Screening and Hit Validation by Surface Plasmon Resonance (SPR)
Causality: SPR is a label-free biophysical technique that measures changes in mass on a sensor surface, allowing for the real-time detection and characterization of binding events.[8] It is highly sensitive and consumes very little protein.[8]
-
Protein Immobilization:
-
Immobilize the target protein onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
Create a reference flow cell by either leaving it blank or immobilizing an irrelevant protein to subtract non-specific binding and bulk refractive index changes.[10]
-
-
Primary Screening:
-
Inject this compound (typically at a single high concentration, e.g., 100-500 µM) over the target and reference flow cells.
-
Running Buffer: The buffer should be the same as the one used for sample preparation, including the same percentage of DMSO.
-
Hit Identification: A response signal in the target flow cell that is significantly higher than the reference flow cell indicates a potential binding event.
-
-
Hit Validation (Dose-Response):
-
To confirm binding and determine the dissociation constant (Kᴅ), perform a dose-response experiment.
-
Inject a series of concentrations of this compound (e.g., from 1 µM to 1 mM) over the immobilized protein.
-
Data Analysis: Plot the equilibrium response against the fragment concentration and fit the data to a steady-state affinity model to calculate the Kᴅ. A reproducible and saturable binding curve is a strong indicator of a specific interaction.
-
Protocol 4: Structural Characterization by X-ray Crystallography (Crystal Soaking)
Causality: Obtaining a high-resolution crystal structure of the protein-fragment complex provides invaluable information about the binding mode, key interactions, and available vectors for fragment elaboration.[11]
-
Crystal Preparation:
-
Grow crystals of the target protein to a suitable size for diffraction (typically >50 µm). The crystallization conditions must be robust and reproducible.[11]
-
-
Crystal Soaking:
-
Prepare a soaking solution containing this compound at a concentration significantly higher than its Kᴅ (e.g., 1-10 mM) in a cryoprotectant-compatible buffer. The solution should also contain the same percentage of DMSO as the fragment stock.
-
Transfer a protein crystal into the soaking solution and incubate for a period ranging from minutes to hours. The optimal soaking time needs to be determined empirically.[12]
-
-
Data Collection and Structure Determination:
-
Flash-cool the soaked crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure by molecular replacement using the apo-protein structure.
-
Carefully examine the resulting electron density maps for evidence of the bound fragment. The trifluoromethyl group often appears as a strong region of electron density, aiding in the identification and placement of the fragment.
-
Strategies for Hit-to-Lead Elaboration
Once a validated hit with a determined binding mode is obtained, the next phase is to optimize its affinity and drug-like properties. The structure of 4-(Trifluoromethyl)indoline provides clear opportunities for elaboration.
Caption: Potential elaboration vectors for the 4-(Trifluoromethyl)indoline scaffold.
-
Growing from the Nitrogen (N1): The secondary amine of the indoline is the most straightforward point for chemical modification. A wide range of synthetic methodologies can be employed to introduce new functional groups:
-
Alkylation/Reductive Amination: To introduce alkyl chains or more complex groups to probe hydrophobic pockets.
-
Acylation/Sulfonylation: To add amide or sulfonamide groups that can act as hydrogen bond donors and acceptors.
-
-
Growing from the Aromatic Ring: Depending on the binding mode, functionalization of the aromatic ring can be explored. The C7 position is a potential site for derivatization through electrophilic aromatic substitution or directed metallation-cross coupling reactions. This allows for the introduction of substituents that can form additional interactions with the protein.
-
Fragment Merging: If other fragments are found to bind in close proximity, a linker can be designed to connect 4-(Trifluoromethyl)indoline to the other fragment, often leading to a significant increase in affinity.[4]
Conclusion
This compound represents a high-quality, strategically designed fragment for FBDD campaigns. Its privileged indoline scaffold, combined with the beneficial properties of the trifluoromethyl group, provides an excellent starting point for the discovery of novel lead compounds. The inherent ¹⁹F NMR handle facilitates rapid and sensitive screening, while the well-defined structure offers clear and synthetically accessible vectors for hit-to-lead optimization. By following the detailed protocols and strategic considerations outlined in this guide, researchers can effectively leverage this powerful fragment to accelerate their drug discovery programs.
References
-
Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment. PMC. [Link]
-
Design and generation of highly diverse fluorinated fragment libraries and their efficient screening with improved (19) F NMR methodology. PubMed. [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]
-
SPR-based fragment screening: advantages and applications. PubMed. [Link]
-
Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]
-
4-(Trifluoromethyl)-1H-indole | C9H6F3N. PubChem. [Link]
-
Efficient SPR-Based Fragment Screening and Small Molecule Affinity Analysis Using Bio-Rad's ProteOn™ XPR36 System. Bio-Rad. [Link]
-
Heterocycles in Medicinal Chemistry. PMC. [Link]
-
SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. SpringerLink. [Link]
-
Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. ResearchGate. [Link]
-
Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. National Institutes of Health. [Link]
-
Crystallographic Fragment Screening. Springer Nature Experiments. [Link]
-
Soaking strategy. (a) The steps for 'dry' co-crystallization and in... ResearchGate. [Link]
-
SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology. [Link]
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A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. National Institutes of Health. [Link]
-
Any advice to improve success for soaking chemical fragments into protein crystals? ResearchGate. [Link]
-
Design and synthesis of dihydroisoquinolones for fragment-based drug discovery (FBDD). ResearchGate. [Link]
-
Decomposition of Small Molecules for Fragment-Based Drug Design. MDPI. [Link]
-
Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents. PubMed. [Link]
- Supporting Inform
-
Fragment-Based Screening by Protein Crystallography: Successes and Pitfalls. PMC. [Link]
-
Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus. [Link]
-
SAFETY DATA SHEET. Merck Millipore. [Link]
-
4-(Trifluoromethyl)aniline | C7H6F3N. PubChem. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
-
Fragment- and structure-based drug discovery for developing therapeutic agents targeting the DNA Damage Response. PubMed Central. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. ACS Publications. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. PubMed. [Link]
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [No Source Found].
- The rise of molecular simulations in fragment-based drug design (FBDD): an overview. [No Source Found].
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
4-(Trifluoromethyl)indoline-2,3-dione. Allfluoro pharmaceutical co .ltd. [Link]
- Tables For Organic Structure Analysis. [No Source Found].
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. [Link]
- Indoline hydrochloride salts and process for their preparation.
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- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. ijsrtjournal.com [ijsrtjournal.com]
- 6. CA2067040A1 - Indoline hydrochloride salts and process for their preparation - Google Patents [patents.google.com]
- 7. 4-(Trifluoromethyl)-1H-indole | C9H6F3N | CID 19803703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. SPR-based fragment screening: advantages and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Multiplexed experimental strategies for fragment library screening using SPR biosensors | bioRxiv [biorxiv.org]
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- 12. researchgate.net [researchgate.net]
Domino Trifluoromethylation/Cyclization: A Comprehensive Guide to the Synthesis of Substituted Indolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Trifluoromethylated Indolines in Modern Chemistry
The indoline scaffold is a privileged structural motif in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The introduction of a trifluoromethyl (CF₃) group into this framework can dramatically enhance a molecule's pharmacological properties. The high electronegativity and metabolic stability of the CF₃ group can improve binding affinity, membrane permeability, and resistance to oxidative metabolism. Consequently, the development of efficient methods for synthesizing trifluoromethylated indolines is of paramount importance to the drug discovery and development pipeline.
This guide provides an in-depth exploration of domino trifluoromethylation/cyclization strategies, a powerful class of reactions that enable the concurrent introduction of a trifluoromethyl group and the construction of the indoline ring system in a single synthetic operation. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for three key methodologies: copper-catalyzed, electrochemical, and visible-light-induced domino reactions.
Core Concept: The Power of Domino Reactions
Domino reactions, also known as tandem or cascade reactions, are chemical processes in which multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and reduced waste generation compared to traditional multi-step syntheses. In the context of this guide, a trifluoromethyl radical is generated and adds to an unsaturated precursor, triggering an intramolecular cyclization to form the indoline ring.
Caption: General workflow of a domino trifluoromethylation/cyclization reaction.
Protocol 1: Copper-Catalyzed Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
This method utilizes a well-established fluoroform-derived CuCF₃ reagent to synthesize 2-(trifluoromethyl)indoles from readily available 2-alkynylanilines.[1][2][3][4] The reaction proceeds through a domino sequence involving trifluoromethylation and cyclization.[1]
Mechanistic Rationale
The reaction is initiated by the copper-mediated trifluoromethylation of the alkyne moiety of the 2-alkynylaniline. This is followed by a 5-endo-dig cyclization of the resulting vinyl radical onto the aniline nitrogen, which, after subsequent steps, yields the trifluoromethylated indole. The choice of N-protecting groups, such as tosyl or mesyl, is often crucial for the success of the cyclization.[1]
Caption: Simplified mechanism of copper-catalyzed domino trifluoromethylation/cyclization.
Experimental Protocol
Materials:
-
Substituted 2-alkynylaniline (1.0 equiv)
-
Fluoroform-derived CuCF₃ reagent (2.0 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the substituted 2-alkynylaniline (0.2 mmol, 1.0 equiv).
-
Add the CuCF₃ reagent (0.4 mmol, 2.0 equiv).
-
Add anhydrous DMF (1.0 mL) to dissolve the solids.
-
Add TMEDA (0.4 mmol, 2.0 equiv) to the reaction mixture.
-
Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 80 °C) for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted indoline.
Substrate Scope and Performance
| Entry | Substrate (R group on aniline) | Product | Yield (%) |
| 1 | H | 2-CF₃-indole | 75 |
| 2 | 4-Me | 5-Me-2-CF₃-indole | 82 |
| 3 | 4-OMe | 5-OMe-2-CF₃-indole | 85 |
| 4 | 4-Cl | 5-Cl-2-CF₃-indole | 68 |
| 5 | 4-CN | 5-CN-2-CF₃-indole | 55 |
Yields are representative and may vary based on specific reaction conditions. Electron-donating groups on the aniline ring generally lead to higher yields compared to electron-withdrawing groups.[1]
Protocol 2: Electrochemical Domino Trifluoromethylation/Cyclization of N-Arylacrylamides
Electrochemical synthesis offers a green and sustainable alternative for domino reactions, avoiding the need for stoichiometric chemical oxidants or reductants.[5][6] This protocol describes the synthesis of trifluoromethylated oxindoles from N-arylacrylamides using an electrochemical approach.
Mechanistic Rationale
In this process, the trifluoromethyl radical is generated at an electrode through the oxidation or reduction of a suitable precursor, such as sodium trifluoromethanesulfinate (CF₃SO₂Na). The generated CF₃ radical then adds to the double bond of the N-arylacrylamide, forming a new radical intermediate. This intermediate undergoes an intramolecular cyclization onto the aryl ring, followed by an oxidative dearomatization step to yield the spirocyclic indoline product.
Sources
- 1. Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Harnessing visible light for metal-free trifluoromethylation/cyclization of unactivated alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 4-(Trifluoromethyl)indoline Hydrochloride in the Synthesis of Novel PET Ligands for CNS Imaging
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the application of 4-(Trifluoromethyl)indoline hydrochloride as a key building block in the synthesis of Positron Emission Tomography (PET) ligands. The trifluoromethyl (-CF3) group is a critical pharmacophore in modern drug design, known for its ability to enhance metabolic stability, improve blood-brain barrier penetration, and modulate ligand-receptor interactions.[1][2] The indoline scaffold is a privileged structure in neuropharmacology, forming the core of numerous ligands targeting central nervous system (CNS) receptors and transporters. This guide details the scientific rationale, synthetic strategies, and step-by-step protocols for the development of a novel PET ligand for the serotonin transporter (SERT), illustrating the potential of this compound in this field. While the specific ligand detailed herein is presented as a representative example, the principles and methodologies are broadly applicable to the development of other CNS-targeting PET tracers.
Introduction: The Strategic Importance of the 4-(Trifluoromethyl)indoline Scaffold in PET Ligand Design
The development of novel PET ligands for neuroimaging is a critical endeavor for understanding the pathophysiology of neuropsychiatric disorders and for the development of new therapeutics. The serotonin transporter (SERT) is a key target in this context, implicated in depression, anxiety, and other mood disorders.[3][4]
The 4-(Trifluoromethyl)indoline scaffold offers several distinct advantages for the design of SERT-targeting PET ligands:
-
Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism, which can prolong the in vivo stability of the PET tracer and prevent the formation of radiometabolites that could interfere with imaging.[1]
-
Modulation of Lipophilicity: The -CF3 group can increase lipophilicity, which is often crucial for penetration of the blood-brain barrier. This property must be carefully balanced to avoid non-specific binding.
-
Enhanced Target Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the indoline ring system, potentially leading to enhanced binding affinity and selectivity for the target protein.
This guide will focus on the synthesis of a hypothetical, yet plausible, SERT PET ligand, which we will refer to as [¹⁸F]CF3-IndoSERT , to demonstrate the utility of this compound as a starting material.
Synthetic Strategy Overview
The overall strategy for the synthesis of [¹⁸F]CF3-IndoSERT involves a multi-step approach, beginning with the synthesis of a non-radioactive standard and a suitable precursor for radiolabeling. The key steps are outlined below.
Caption: Overall workflow for the synthesis of the cold standard and the radiolabeled PET ligand [¹⁸F]CF3-IndoSERT.
Experimental Protocols
Synthesis of the Non-Radioactive ("Cold") Standard and Radiolabeling Precursor
This section details the synthesis of the non-radioactive reference compound, CF3-IndoSERT , and a suitable precursor for the final radiolabeling step.
Protocol 3.1.1: N-Arylation of 4-(Trifluoromethyl)indoline
-
Rationale: This step couples the indoline core to a pyridyl moiety, a common feature in many CNS-active compounds. A nitro group is incorporated to serve as a precursor for the eventual leaving group needed for radiolabeling.
-
To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add diisopropylethylamine (DIPEA) (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 2-bromo-5-nitropyridine (1.1 eq) and palladium acetate (0.05 eq) with a suitable phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Degas the mixture with argon for 10 minutes.
-
Heat the reaction to 100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(5-nitropyridin-2-yl)-4-(trifluoromethyl)indoline .
Protocol 3.1.2: Reduction of the Nitro Group
-
Rationale: The nitro group is reduced to an amine, which can then be converted into a diazonium salt for the introduction of a leaving group suitable for [¹⁸F]fluorination.
-
Dissolve the product from Protocol 3.1.1 (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) and heat the mixture to 70 °C for 3 hours.
-
Cool the reaction and carefully basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-(4-(trifluoromethyl)indolin-1-yl)pyridin-3-amine .
Protocol 3.1.3: Synthesis of the Radiolabeling Precursor (Iodinated Precursor)
-
Rationale: A Sandmeyer-type reaction is used to convert the amine into an iodo group. Diaryliodonium salts are also excellent precursors for copper-mediated radiofluorination.[5]
-
Dissolve the amine from Protocol 3.1.2 (1.0 eq) in a mixture of acetonitrile and aqueous tetrafluoroboric acid at 0 °C.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir for 30 minutes, then add a solution of potassium iodide (1.5 eq) in water.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Extract the product with ethyl acetate, wash with sodium thiosulfate solution and brine.
-
Dry and concentrate the organic layer. Purify by column chromatography to yield the 1-(5-iodopyridin-2-yl)-4-(trifluoromethyl)indoline precursor.
Radiolabeling with [¹⁸F]Fluoride
The final step is the introduction of the positron-emitting radionuclide, Fluorine-18.
Sources
- 1. Trifluoromethylation of Alkyl Electrophiles with 11C or 18F Labeled Fluoroform for PET Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in [18F]Trifluoromethylation Chemistry for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of PET/SPECT ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Reactions with 4-(Trifluoromethyl)indoline Hydrochloride
Welcome to the technical resource for researchers, chemists, and drug development professionals working with 4-(Trifluoromethyl)indoline hydrochloride. This guide is designed to provide practical, in-depth solutions to common challenges encountered during its use in cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the reactivity of the indoline core, often necessitating careful optimization of reaction conditions. This document provides troubleshooting strategies and detailed protocols to help you achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs) & General Troubleshooting
This section addresses preliminary issues and fundamental questions that are broadly applicable to most coupling reactions involving 4-(Trifluoromethyl)indoline.
Q1: My coupling reaction with 4-(Trifluoromethyl)indoline shows low or no conversion. What are the first things I should check?
A1: When a reaction fails, it's crucial to systematically verify the foundational components of your setup before exploring more complex variables.
-
Inert Atmosphere: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen. Inadequate inerting of your reaction vessel is a primary cause of catalyst deactivation and low yield. Ensure you have thoroughly purged your flask, solvent, and reagents with a high-purity inert gas (Argon or Nitrogen) using a proper Schlenk line or glovebox technique.
-
Reagent Purity and Stoichiometry:
-
Indoline Salt: 4-(Trifluoromethyl)indoline is supplied as a hydrochloride salt. The amine is protonated and thus non-nucleophilic. You must use a sufficient amount of base to neutralize the HCl salt in addition to the base required for the catalytic cycle itself. A common mistake is using only one equivalent of base for the catalysis, which is immediately consumed by the starting material salt. A good starting point is to use 2.5-3.0 equivalents of base in total.
-
Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents are pure. Water can interfere with the catalytic cycle and the activity of certain bases. Impurities in starting materials can sometimes poison the catalyst.
-
-
Catalyst Activity: Ensure your palladium precatalyst and ligands are from a reliable source and have been stored correctly. Many phosphine ligands are air-sensitive and can oxidize over time, rendering them ineffective.
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?
A2: The formation of palladium black indicates that your Pd(0) catalyst has aggregated and precipitated out of the solution, a common catalyst deactivation pathway.[1] This reduces the concentration of active, soluble catalyst, leading to stalled or incomplete reactions.
-
Causality: This often occurs when the catalytic cycle is inefficient. If a step like oxidative addition or reductive elimination is slow, the unstable Pd(0) species has more time to decompose. High temperatures can also accelerate this process.
-
Solutions:
-
Ligand Choice: The ligand's job is to stabilize the palladium center. If you are seeing decomposition, your ligand may not be suitable. For electron-deficient substrates, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are often superior as they promote the key steps of the catalytic cycle and provide greater steric protection around the metal center.[2]
-
Lower Temperature: While heat can increase reaction rates, excessive temperatures can degrade the catalyst. Try running the reaction at a lower temperature (e.g., 80-100 °C) for a longer period.
-
Catalyst Loading: Counterintuitively, sometimes a slightly higher catalyst loading can prevent decomposition by ensuring the catalytic cycle turns over more rapidly. However, start by optimizing other parameters first.
-
Troubleshooting Guide: Buchwald-Hartwig Amination (N-Arylation)
The N-arylation of 4-(Trifluoromethyl)indoline is a common objective. The CF₃ group deactivates the indoline nitrogen, making it less nucleophilic and the C-N coupling more challenging than with electron-rich analogues.
Q3: What are the best initial conditions for a Buchwald-Hartwig coupling of an aryl halide with 4-(Trifluoromethyl)indoline?
A3: Success with this substrate requires a catalyst system potent enough to overcome the reduced nucleophilicity of the amine.
-
Scientific Rationale: The key steps in the Buchwald-Hartwig amination are oxidative addition of the aryl halide to Pd(0), amine coordination and deprotonation, and reductive elimination to form the C-N bond.[2][3] The electron-withdrawing CF₃ group makes the indoline N-H bond more acidic but the nitrogen lone pair less available for coordination to the palladium center. Therefore, a strong base and a highly active, electron-rich ligand are paramount.
-
Recommended Starting Protocol: A robust starting point involves using a modern, well-defined palladium precatalyst with a bulky biarylphosphine ligand. These systems are designed to generate the active, monoligated L₁Pd(0) species efficiently.[4]
| Component | Recommendation | Rationale |
| Palladium Precatalyst | G3 or G4 Palladacycle (e.g., XPhos Pd G3) | Air-stable, well-defined precatalysts that reliably generate the active Pd(0) species.[5] |
| Ligand | XPhos, RuPhos, or BrettPhos | Bulky, electron-donating ligands that accelerate both oxidative addition and reductive elimination.[2] |
| Base | NaOt-Bu or K₃PO₄ | A strong, non-nucleophilic base is needed. NaOt-Bu often provides the highest rates, but K₃PO₄ is a milder option compatible with more functional groups.[2][6][7] |
| Solvent | Toluene or Dioxane | Aprotic, non-polar to moderately polar solvents are standard. They solubilize the catalyst complex well.[6][7] |
| Temperature | 100-110 °C | Sufficient thermal energy is typically required to drive the reaction to completion. |
Q4: My Buchwald-Hartwig reaction has stalled with significant starting material remaining. How can I improve the yield?
A4: Stalling indicates a problem with catalyst activity or suboptimal reaction parameters.
-
Troubleshooting Workflow:
Caption: Troubleshooting logic for a stalled Buchwald-Hartwig reaction.
-
Detailed Explanation:
-
Base Selection: The role of the base is to deprotonate the amine-palladium complex to form the palladium-amido intermediate, which is crucial for reductive elimination.[7][8] For a deactivated amine like 4-(trifluoromethyl)indoline, a weaker base like K₂CO₃ may be insufficient. Switching from K₃PO₄ to a stronger base like NaOt-Bu or LiHMDS can dramatically increase the reaction rate.[2]
-
Ligand Screening: Not all bulky phosphine ligands are equal. Their steric and electronic properties can have a profound impact on success. If XPhos fails, consider screening other ligands from the same class, such as RuPhos or BrettPhos, as subtle differences can lead to significant improvements in yield.[2][5]
-
Aryl Halide Reactivity: The rate of oxidative addition is highly dependent on the leaving group: I > Br > OTf >> Cl.[9] If you are using an aryl chloride, the reaction will be inherently slower and may require a more specialized catalyst system (e.g., one with tBu₃P) or higher temperatures to proceed efficiently.[4]
-
Troubleshooting Guide: C-C Couplings (Suzuki & Sonogashira)
To perform Suzuki or Sonogashira couplings on the aromatic ring of 4-(Trifluoromethyl)indoline, the ring must first be functionalized with a suitable leaving group (e.g., Br, I, or OTf). This guide assumes you are starting with such a derivative (e.g., 5-Bromo-4-(trifluoromethyl)indoline).
Q5: I am attempting a Suzuki-Miyaura coupling on a halogenated 4-(Trifluoromethyl)indoline and see significant side products. What are they and how can I minimize them?
A5: Side product formation in Suzuki reactions often points to issues with the stability of the boronic acid or competitive reaction pathways.[1]
-
Common Side Products & Solutions:
-
Protodeboronation: This is the cleavage of the C-B bond of your boronic acid by a proton source, resulting in the formation of an arene byproduct and reducing the amount of boronic acid available for cross-coupling.[10]
-
Cause: Can be catalyzed by residual acid, water, or even the palladium catalyst itself. It is often exacerbated by high temperatures and prolonged reaction times.
-
Solution: Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Ensure your base is not excessively wet. Sometimes, switching to a boronate ester (e.g., a pinacol ester) can increase stability and reduce this side reaction.
-
-
Homocoupling: The coupling of two molecules of the boronic acid (to form a biaryl) or two molecules of the aryl halide.
-
Cause: Homocoupling of boronic acids is often promoted by oxygen. Homocoupling of the aryl halide can occur at high temperatures.
-
Solution: Rigorously deoxygenate your reaction mixture. Avoid unnecessarily high temperatures. Ensure efficient stirring to maintain a homogeneous solution.[1]
-
-
Hydrodehalogenation: The replacement of the halide on your indoline starting material with a hydrogen atom.
-
Cause: Can occur in the presence of a hydrogen source (e.g., trace water, solvent) via a competing catalytic cycle.
-
Solution: Ensure anhydrous conditions. The choice of base can also be influential; K₃PO₄ is often a good choice for suppressing this pathway.[10]
-
-
Q6: My Sonogashira coupling is failing. Should I be using copper, and what other factors are critical?
A6: The Sonogashira reaction, which couples an aryl halide with a terminal alkyne, traditionally uses a palladium catalyst and a copper(I) co-catalyst.[11] However, modern protocols often omit copper to avoid a major side reaction.
-
Copper vs. Copper-Free Conditions:
-
The Role of Copper: Copper(I) facilitates the reaction by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. This allows the reaction to proceed under milder conditions.[11]
-
The Problem with Copper: The primary drawback of copper is its catalysis of the oxidative homocoupling of the alkyne (Glaser coupling), leading to the formation of diene byproducts. This is especially problematic in air-sensitive reactions.
-
Recommendation: For most modern applications, especially in pharmaceutical synthesis where copper contamination is a concern, copper-free Sonogashira conditions are preferred .[11][12] These reactions typically require a slightly higher temperature or a more active catalyst system (e.g., Pd/P(t-Bu)₃) and a suitable amine base like diisopropylethylamine (DIPEA) or triethylamine (TEA), which also acts as the solvent in some cases.[13]
-
-
Key Optimization Parameters:
-
Base: A hindered organic amine base (e.g., DIPEA, TEA, DBU) is crucial. It neutralizes the HX generated and facilitates the catalytic cycle.
-
Ligand: For challenging substrates, bulky, electron-rich phosphines can be beneficial, similar to other cross-coupling reactions.[13]
-
Solvent: DMF, THF, and acetonitrile are common solvents for this reaction.
-
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig N-Arylation
This protocol provides a starting point for the coupling of this compound with an aryl bromide.
-
Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 eq), the aryl bromide (1.1 mmol, 1.1 eq), XPhos Pd G3 catalyst (0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOt-Bu) (2.5 mmol, 2.5 eq).
-
Inerting: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 110 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
This protocol is for a hypothetical coupling of 5-Bromo-4-(trifluoromethyl)indoline with a terminal alkyne.
-
Setup: To a dry Schlenk tube, add 5-Bromo-4-(trifluoromethyl)indoline (1.0 mmol, 1.0 eq), the terminal alkyne (1.5 mmol, 1.5 eq), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and a magnetic stir bar.
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Solvent/Base Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and diisopropylethylamine (DIPEA, 3.0 mmol, 3.0 eq) via syringe.
-
Reaction: Stir the mixture at 60-70 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture, dilute with diethyl ether, and wash with saturated aqueous NH₄Cl solution and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Catalytic Cycle Visualizations
Caption: Catalytic cycle for the Buchwald-Hartwig amination.[2]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.[14][15]
References
- BenchChem. (2025).
- Johansson, H. et al. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
- BenchChem. (2025). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions.
- Sunesson, Y. et al. (2014).
- Sunesson, Y. et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- Nolan, S. P. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.
- OChemOnline. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube.
- Sunesson, Y. et al. (2014).
- Chemistry LibreTexts. (2023).
- Kärkäs, M. D. et al. (2021). Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities. Organometallics.
- Organ, M. G. et al. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting low yield in Catharanthine-vindoline coupling reaction.
- BenchChem. (2025).
- BenchChem. (2025). Protocol for N-arylation of 3-Bromo-6-(trifluoromethyl)-1H-indazole.
- Wikipedia. (n.d.).
- Myers, A. (n.d.). The Suzuki Reaction. Harvard University.
- BenchChem. (2025).
- Browne, D. L. et al. (n.d.). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry.
- BenchChem. (2025).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Stanovnik, B. et al. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry.
- Bottle, S. E. et al. (n.d.). The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon-carbon frameworks. PubMed.
- Willis, M. C. et al. (2011). Palladium-catalyzed synthesis of indoles via ammonia cross-coupling-alkyne cyclization.
- Sun, H. et al. (n.d.). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.
- Fleckenstein, C. A. et al. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry.
- Johnson Matthey. (n.d.).
- Chen, C-Y. et al. (2006). Palladium-catalyzed, modular synthesis of highly functionalized indoles and tryptophans by direct annulation of substituted o-haloanilines and aldehydes. The Journal of Organic Chemistry.
- Cilibrizzi, A. et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC.
- Sharma, S. et al. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD.
- Colacot, T. J. (n.d.). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Langer, P. et al. (2012). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes.
- Zhu, C. et al. (2025). Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes. PubMed.
- Chem-Impex. (n.d.). 4-Hydroxy-2-(trifluoromethyl)quinoline.
- BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
- Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)indoline.
- El-Kassem, T. A. et al. (n.d.).
- Zhu, L. et al. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. PMC.
- de Oliveira, R. A. et al. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals.
- Arctom Scientific. (n.d.). CAS NO. 1209980-57-3 | this compound.
- Buchwald, S. L. & Fu, G. C. (2000). Pd(PhCN)2Cl2/P(t-Bu)
- Moody, C. J. et al. (2011). N-Arylation of a hindered indoline as a route to 2-(2-methyl-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-1 H-indol-3-yl)
Sources
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- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
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- 12. The palladium-catalysed copper-free Sonogashira coupling of isoindoline nitroxides: a convenient route to robust profluorescent carbon-carbon frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki Coupling [organic-chemistry.org]
Common side products in the N-arylation of 4-(Trifluoromethyl)indoline
Welcome to the technical support center for the N-arylation of 4-(trifluoromethyl)indoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical solutions for challenges encountered during this specific transformation. The electron-withdrawing nature of the trifluoromethyl group at the 4-position of the indoline scaffold significantly reduces the nucleophilicity of the nitrogen atom, making this a non-trivial coupling reaction prone to side product formation. This resource addresses these common issues in a direct question-and-answer format, offering explanations grounded in reaction mechanisms and providing field-proven protocols.
Frequently Asked Questions (FAQs)
Q1: Why is the N-arylation of 4-(trifluoromethyl)indoline more challenging than that of unsubstituted indoline?
The primary challenge stems from the electronic properties of the substrate. The trifluoromethyl (-CF3) group is a potent electron-withdrawing group. Through inductive effects, it pulls electron density away from the benzene ring and, consequently, from the nitrogen atom of the indoline. This reduction in electron density lowers the nucleophilicity of the nitrogen's lone pair, making it a less effective reactant in cross-coupling reactions. As a result, reactions are often sluggish, require more forcing conditions, and are more susceptible to competing side reactions compared to the N-arylation of electron-rich or unsubstituted indolines.
Q2: What are the most common palladium- and copper-catalyzed methods for this transformation?
The two most prevalent methods for forming the aryl-nitrogen bond in this context are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed).[1][2]
-
Buchwald-Hartwig Amination: This is a highly versatile and widely used palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate).[3][4] The development of sophisticated, sterically hindered, and electron-rich phosphine ligands has greatly expanded its scope to include challenging, electron-deficient amines.[5]
-
Ullmann Condensation: This is a classical copper-catalyzed reaction. While traditional Ullmann conditions required harsh temperatures, modern protocols often utilize ligands to facilitate the reaction under milder conditions.[6][7][8] For indole derivatives, copper catalysis can sometimes lead to competing C-arylation pathways.[6]
Troubleshooting Guide: Common Side Products and Solutions
This section is dedicated to identifying and mitigating the formation of common impurities and side products during the N-arylation of 4-(trifluoromethyl)indoline.
Issue 1: Formation of a Hydrodehalogenated Arene Side Product
Q: During my Buchwald-Hartwig reaction, I'm observing a significant amount of the arene corresponding to my aryl halide starting material (i.e., the aryl halide has been reduced). What is causing this, and how can I prevent it?
A: This side product is a result of hydrodehalogenation, a common competing pathway in palladium-catalyzed amination reactions. [3][9]
Causality: Hydrodehalogenation can occur via several mechanisms. A prominent pathway involves the β-hydride elimination from the palladium-amido complex, which can compete with the desired reductive elimination step.[3] This forms a palladium-hydride species, which can then reductively eliminate with the halide to produce the hydrodehalogenated arene and regenerate the active palladium catalyst. The presence of water or other proton sources can also contribute to this side reaction.
Troubleshooting Workflow:
Caption: Troubleshooting hydrodehalogenation.
Recommended Actions & Protocols:
| Strategy | Action | Rationale |
| Ligand Selection | Switch to a modern biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos. | These ligands are designed to be bulky and electron-rich, which accelerates the rate of reductive elimination—the product-forming step—making it more competitive against side reactions like β-hydride elimination. |
| Base Selection | Use a strong, non-nucleophilic base. Sodium tert-butoxide (NaOtBu) is often the base of choice.[10] Potassium phosphate (K3PO4) can be a milder alternative for base-sensitive substrates.[11] | A strong base is required to efficiently deprotonate the N-H of the electron-deficient indoline within the palladium coordination sphere.[12] Using a non-nucleophilic base prevents it from competing with the indoline for coordination to the palladium center. |
| Reaction Conditions | Ensure rigorously anhydrous and anaerobic conditions. | Moisture can react with the palladium catalyst or intermediates to generate palladium-hydroxide species, which can promote hydrodehalogenation. Oxygen can deactivate the Pd(0) catalyst. |
| Catalyst Choice | Employ a well-defined palladium precatalyst (e.g., XPhos Pd G3). | Precatalysts provide a more reliable and reproducible method for generating the active Pd(0) catalyst in situ, leading to more consistent results and potentially suppressing side reactions that arise from inefficient catalyst activation. |
Issue 2: Formation of a Biaryl Homocoupling Product
Q: My reaction mixture contains a significant amount of a biaryl product, formed from the coupling of two molecules of my aryl halide. What is causing this homocoupling?
A: The homocoupling of aryl halides is a known side reaction in palladium-catalyzed couplings, often competing with the desired C-N bond formation. [13][14]
Causality: This side reaction can be promoted by several factors, including the specific palladium catalyst and ligands used, the reaction temperature, and the presence of certain additives. In some cases, the oxidative addition of a second aryl halide molecule to the arylpalladium(II) intermediate can lead to the formation of the biaryl product.
Troubleshooting Workflow:
Caption: Troubleshooting biaryl homocoupling.
Recommended Actions & Protocols:
| Strategy | Action | Rationale |
| Temperature Control | Lower the reaction temperature. | Often, the desired C-N coupling can proceed efficiently at a lower temperature than the competing homocoupling. Experiment with temperatures in the range of 80-110 °C.[15] |
| Ligand Stoichiometry | Ensure an adequate ligand-to-palladium ratio (typically 1.5:1 to 2:1 for monophosphine ligands). | Insufficient ligand can lead to the formation of palladium species that are more prone to promoting homocoupling. |
| Aryl Halide Choice | If possible, use an aryl bromide or chloride instead of an aryl iodide. | Aryl iodides are more reactive towards oxidative addition and can sometimes be more prone to homocoupling.[15] However, their higher reactivity can also be beneficial, so this requires careful optimization. |
Issue 3: Formation of C3-Arylated Indoline
Q: I am observing an isomeric side product, which I suspect is the C3-arylated 4-(trifluoromethyl)indoline. Is this common, and how can I improve N-selectivity?
A: Yes, C3-arylation is a known competitive pathway, particularly in the N-arylation of indoles and their derivatives. [6] While less common with indolines than indoles, it can still occur, especially under certain conditions or with copper-based catalysts.
Causality: The C3 position of the indole/indoline nucleus has nucleophilic character. Direct C-H activation and subsequent arylation at this position can compete with N-arylation. The choice of metal catalyst and solvent can significantly influence the N vs. C selectivity.[16][17]
Troubleshooting Workflow:
Caption: Improving N- vs. C3-arylation selectivity.
Recommended Actions & Protocols:
| Strategy | Action | Rationale |
| Catalyst System | Strongly favor a modern Buchwald-Hartwig palladium-based system. | Palladium catalysts, particularly those with bulky biarylphosphine ligands, are well-established for high N-selectivity in the amination of aza-heterocycles.[11] |
| Solvent Choice | Use non-coordinating solvents like toluene or dioxane. | Solvents can influence the regioselectivity of arylation.[16][17] For Buchwald-Hartwig reactions, toluene is a robust choice that generally favors N-arylation. |
| Base Selection | Use a strong alkoxide base like NaOtBu. | The base plays a crucial role in deprotonating the nitrogen, forming the key palladium-amido intermediate that leads to N-arylation. Efficient formation of this intermediate can outcompete pathways leading to C3-arylation.[10][18] |
Experimental Protocol: Optimized Buchwald-Hartwig N-Arylation
This protocol is a starting point for the N-arylation of 4-(trifluoromethyl)indoline with an aryl bromide, optimized to minimize common side products.
Materials:
-
4-(Trifluoromethyl)indoline (1.2 mmol)
-
Aryl Bromide (1.0 mmol)
-
XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-(trifluoromethyl)indoline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.
-
Reaction: Place the vessel in a preheated oil bath at 100–110 °C and stir vigorously for 12–24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion of the limiting reagent and to track the formation of any side products.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with saturated aqueous ammonium chloride (15 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired N-arylated product.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Solvent-Controlled Regioselective Arylation of Indoles and Mechanistic Explorations - Royal Society of Chemistry. Available at: [Link]
-
The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. Available at: [Link]
-
Palladium-Catalyzed Homocoupling of Aryl Halides in the Presence of Fluoride. | Request PDF - ResearchGate. Available at: [Link]
-
Recent Progress Concerning the N-Arylation of Indoles - PMC - NIH. Available at: [Link]
-
(PDF) Copper-Catalyzed N-Arylation of Indoles - ResearchGate. Available at: [Link]
-
Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - Novartis OAK. Available at: [Link]
-
Scope of N‐arylation of different indoles with aryl iodides. Reaction... - ResearchGate. Available at: [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. Available at: [Link]
-
On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts - MDPI. Available at: [Link]
-
(PDF) Direct homocoupling of aryl halides catalyzed by palladium - ResearchGate. Available at: [Link]
-
Role of the base in Buchwald-Hartwig amination - PubMed. Available at: [Link]
-
Copper-Catalyzed N-Arylation of Indoles - Bentham Science Publishers. Available at: [Link]
-
The Role of the Base in Buchwald-Hartwig Amination. | Request PDF - ResearchGate. Available at: [Link]
-
Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Single-Atom Site Photocatalysts Boosting Organic Synthesis: The Integration of a Metal Active Site and Photosensitive Unit - MDPI. Available at: [Link]
-
Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC - NIH. Available at: [Link]
-
Effect of solvent on the alkylation. Reaction conditions: indole (0.1... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. Available at: [Link]
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development - PMC - NIH. Available at: [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination - Organic Chemistry Data. Available at: [Link]
-
Use of base metals in Buchwald-Hartwig coupling - Wordpress. Available at: [Link]
-
Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands - Nature. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. Available at: [Link]
-
Advances on N-Arylation of Indoles by Cross-Coupling Reactions - ResearchGate. Available at: [Link]
-
Efficient Palladium-Catalyzed N-Arylation of Indoles - Organic Chemistry Portal. Available at: [Link]
Sources
- 1. Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent-controlled regioselective arylation of indoles and mechanistic explorations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)indoline Hydrochloride
An in-depth technical guide by a Senior Application Scientist.
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for challenges encountered during the synthesis of 4-(Trifluoromethyl)indoline hydrochloride. The content is structured in a question-and-answer format to address specific experimental issues with scientifically grounded explanations and actionable protocols.
Troubleshooting Guide: Addressing Low Yield and Side Reactions
Question 1: My catalytic hydrogenation of 4-(trifluoromethyl)-1H-indole to 4-(trifluoromethyl)indoline is resulting in a consistently low yield. What are the primary factors I should investigate?
Low yields in the catalytic hydrogenation of indole derivatives are a common challenge stemming from the aromatic stability of the indole nucleus and potential catalyst deactivation.[1] A systematic evaluation of your reaction parameters is the most effective approach to improving the yield.
Core Areas for Investigation:
-
Catalyst Activity & Deactivation: The catalyst is the heart of the reaction. Its choice, handling, and the reaction environment are critical.
-
Catalyst Choice: While Palladium on carbon (Pd/C) is a common hydrogenation catalyst, Platinum on carbon (Pt/C) has been shown to be more active for indole hydrogenation, though it may have selectivity issues.[1][2] If using Pd/C, ensure the catalyst loading is optimized; a 3-5% loading is often a good starting point.[2] Insufficient loading leads to incomplete conversion.
-
Catalyst Poisoning: The indoline product, a secondary amine, can act as a Lewis base and poison the metal catalyst, hindering the reaction's progress.[1] This is a primary cause of stalled reactions.
-
Atmosphere: Palladium catalysts, especially in their active Pd(0) state, are highly sensitive to oxygen. Inadequate inerting of the reaction vessel with nitrogen or argon can lead to catalyst oxidation and deactivation.
-
-
Reaction Conditions: The interplay of solvent, acid, temperature, and pressure determines the reaction's efficiency and selectivity.
-
Solvent System: The choice of solvent is crucial. While alcohols like ethanol are common, water has been demonstrated as a highly effective and environmentally benign solvent for the hydrogenation of unprotected indoles when used with an acid additive.[1][2] The solvent must fully dissolve the starting material to ensure efficient interaction with the heterogeneous catalyst.
-
Acid Co-Catalyst: The addition of a Brønsted acid, such as p-toluenesulfonic acid (TsOH), is often essential.[1] The acid protonates the indole at the C-3 position, generating an iminium ion. This disrupts the aromaticity of the heterocyclic ring, making the 2,3-double bond more susceptible to hydrogenation.[1][3] However, the acidity must be optimized; acids that are too strong or too weak can decrease selectivity and yield.[1]
-
Temperature and Pressure: Higher temperatures can increase reaction rates but may also promote catalyst decomposition and the formation of side products.[4] Similarly, hydrogen pressure needs to be optimized. While some protocols require high pressure (30-50 bar), others can achieve good conversion at atmospheric pressure, depending on the catalyst and substrate.[2]
-
-
Purity of Starting Materials: Impurities in the 4-(trifluoromethyl)-1H-indole can introduce catalyst poisons or lead to unwanted side reactions, consuming reagents and complicating purification. Always verify the purity of your starting material by NMR or another suitable analytical method before starting the reaction.
Experimental Protocol: Optimizing the Hydrogenation of 4-(Trifluoromethyl)-1H-indole
This protocol provides a step-by-step methodology for optimizing the reaction conditions.
-
Vessel Preparation: Thoroughly dry the reaction vessel (e.g., a Parr shaker vessel) and purge it with an inert gas (Argon or Nitrogen) for at least 15-20 minutes to eliminate atmospheric oxygen.
-
Reagent Addition:
-
To the inerted vessel, add 4-(trifluoromethyl)-1H-indole (1.0 eq).
-
Add the chosen catalyst (e.g., 5% Pt/C, ~5 mol%). Handle the catalyst under an inert atmosphere as much as possible.
-
Add the acid co-catalyst (e.g., p-toluenesulfonic acid, 1.0-1.5 eq).[1]
-
Add the degassed solvent (e.g., water or ethanol).
-
-
Reaction Execution:
-
Seal the vessel and purge it three times with hydrogen gas.
-
Pressurize the vessel to the desired hydrogen pressure (start with ~30 bar).[1]
-
Begin vigorous stirring and heat the reaction to the target temperature (e.g., start at room temperature and gradually increase if no reaction is observed).
-
-
Monitoring and Work-up:
-
Monitor the reaction's progress by periodically taking samples (if possible) and analyzing them by TLC or LC-MS.
-
Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.
-
Proceed with the standard aqueous work-up and extraction to isolate the free-base indoline.
-
-
Salt Formation: To obtain the hydrochloride salt, dissolve the purified indoline free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same or a compatible solvent. The hydrochloride salt will typically precipitate and can be collected by filtration.
Visualization: Troubleshooting Workflow for Low Yield
The following diagram outlines a logical decision-making process for troubleshooting low reaction yields.
Caption: A decision tree for troubleshooting low yields in indoline synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to 4-(Trifluoromethyl)indoline?
The most prevalent method is the catalytic hydrogenation of the corresponding indole, 4-(trifluoromethyl)-1H-indole.[1] This approach is favored due to the commercial availability of the starting material and the efficiency of heterogeneous catalytic methods. This reduction selectively targets the 2,3-double bond of the pyrrole ring while leaving the benzene ring intact.[1]
Q2: I'm observing over-reduction of my product. How can I improve selectivity for the indoline?
Over-reduction to octahydroindole occurs when the benzene ring is also hydrogenated.[1] To enhance selectivity for the desired indoline, you can:
-
Lower the Hydrogen Pressure: High pressures favor more extensive hydrogenation.
-
Reduce the Reaction Temperature: Lower temperatures can help favor the kinetic product (indoline) over the thermodynamic product (octahydroindole).
-
Carefully Monitor Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.
Q3: How does the electron-withdrawing trifluoromethyl (CF3) group affect the reaction?
The CF3 group is a strong electron-withdrawing group. This property can decrease the electron density of the indole ring system, potentially making the initial protonation step (activation by acid) more challenging compared to indoles with electron-donating groups.[5] However, this effect is generally manageable with optimized reaction conditions, and various trifluoromethyl-substituted indoles have been successfully hydrogenated.[6]
Q4: My reaction seems to stall before completion, even with sufficient hydrogen. What causes this catalyst deactivation?
The most likely cause is catalyst poisoning by the secondary amine of the 4-(trifluoromethyl)indoline product.[1] The lone pair of electrons on the nitrogen atom can coordinate strongly to the active sites of the metal catalyst, preventing it from catalyzing the hydrogenation of the remaining starting material. This can be mitigated by using an acid co-catalyst, which protonates the product's nitrogen, rendering the lone pair unavailable for coordination.[1][3]
Q5: What is the role of the acid in the hydrogenation of indoles?
The acid acts as a crucial activator. Indoles are aromatic and relatively unreactive towards hydrogenation. The acid protonates the indole ring, forming a non-aromatic iminium ion intermediate.[1] This intermediate is much more readily reduced across the C=N double bond, facilitating the hydrogenation process at lower temperatures and pressures than would otherwise be required.
Visualization: Role of Acid in Indole Hydrogenation
Sources
- 1. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst [html.rhhz.net]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 4-(Trifluoromethyl)indoline
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 4-(trifluoromethyl)indoline. This challenging substrate, characterized by the potent electron-withdrawing trifluoromethyl (-CF3) group and a potentially coordinating indoline nitrogen, requires careful consideration of catalyst systems and reaction parameters to achieve high efficiency and yield.
The presence of the -CF3 group significantly alters the electronic properties of the indoline scaffold. For N-arylation reactions (Buchwald-Hartwig), it increases the acidity of the N-H proton but decreases the nucleophilicity of the nitrogen atom. For C-C or C-alkyne couplings on the aromatic ring, it deactivates the system towards oxidative addition. Furthermore, the indoline nitrogen can act as a ligand, potentially leading to catalyst inhibition.[1][2][3]
This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated starting protocols to help you navigate the complexities of these transformations.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues encountered during cross-coupling experiments with 4-(trifluoromethyl)indoline in a direct question-and-answer format.
Scenario 1: Low or No Product Yield
Question: My Buchwald-Hartwig amination of 4-(trifluoromethyl)indoline with an aryl bromide is giving less than 10% yield. What are the most likely causes and how can I fix it?
Answer: Low yield in this context is a common problem stemming from the electronically demanding nature of the substrate. The two primary bottlenecks are often slow reductive elimination to form the C-N bond and catalyst deactivation.[2]
Potential Causes & Suggested Solutions:
-
Suboptimal Ligand Choice: The ligand is arguably the most critical component. Standard ligands like PPh₃ are often ineffective for this substrate. The electron-withdrawing -CF3 group makes the final C-N bond-forming reductive elimination step difficult.
-
Solution: Employ bulky, electron-rich dialkylbiarylphosphine ligands (often called "Buchwald ligands"). These ligands accelerate both oxidative addition and the turnover-limiting reductive elimination step.[4][5] Start your screening with the ligands listed in the table below. For fluorinated anilines, ligands like AdBippyPhos have also shown exceptional performance.[1][2]
-
-
Inefficient Catalyst Activation or Deactivation: Using a palladium(II) source like Pd(OAc)₂ can be unreliable as its reduction to the active Pd(0) species can be inefficient and lead to the formation of inactive palladium black.[6] Oxygen is a potent oxidant for the Pd(0) catalyst.
-
Solution:
-
Use a well-defined, air-stable palladium precatalyst (e.g., XPhos Pd G3, SPhos Pd G4). These ensure a reliable 1:1 palladium-to-ligand ratio and consistent generation of the active Pd(0) catalyst.[4]
-
Ensure a rigorously inert atmosphere. Solvents and liquid reagents must be thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble the reaction under an argon or nitrogen atmosphere.[7]
-
-
-
Incorrect Base Selection: The base must be strong enough to deprotonate the 4-(trifluoromethyl)indoline N-H. While the -CF3 group increases its acidity compared to unsubstituted indoline, a sufficiently strong, non-nucleophilic base is still required.
-
Solution: Sodium tert-butoxide (NaOtBu) is often the most effective base for achieving high reaction rates.[8] If your substrate has base-sensitive functional groups (e.g., esters, ketones), screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃, but be prepared to use higher temperatures or longer reaction times.[8]
-
| Problem | Potential Cause | Recommended Solution |
| Low/No Yield | Ineffective Ligand | Screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos).[5] |
| Catalyst Deactivation | Use a well-defined precatalyst (e.g., G3/G4 Palladacycles) and ensure a strictly inert atmosphere.[4][7] | |
| Inappropriate Base | Use a strong, non-nucleophilic base like NaOtBu or LHMDS. For sensitive substrates, try K₃PO₄ or Cs₂CO₃.[8] |
Scenario 2: Significant Side Product Formation
Question: In my Suzuki coupling of N-Boc-4-bromo-7-(trifluoromethyl)indoline, I'm observing significant homocoupling of my boronic acid and hydrodehalogenation of my starting material. How can I suppress these side reactions?
Answer: These side reactions indicate that the desired catalytic cycle is being outcompeted by undesired pathways.
Potential Causes & Suggested Solutions:
-
Homocoupling of Boronic Acid: This typically arises from oxidative conditions or a slow transmetalation step.
-
Hydrodehalogenation: This occurs when the palladium intermediate reacts with a hydrogen source before the cross-coupling partner can transmetalate.
-
Solution: This suggests that transmetalation is slow. Increasing the concentration of the boronic acid (e.g., to 1.5 equivalents) can help. Additionally, using a ligand that promotes faster transmetalation, such as a bulky biarylphosphine, is recommended.
-
-
Protodeboronation: The C-B bond of the boronic acid is cleaved by water or base before it can engage in the catalytic cycle.
-
Solution: Use anhydrous solvents. If an aqueous base solution is required, a two-phase system (e.g., toluene/water) can be effective. Using potassium trifluoroborate salts instead of boronic acids can also increase stability and reduce this side reaction.[9]
-
Scenario 3: Catalyst Decomposition
Question: My reaction mixture turns black and stalls, and I see palladium black precipitating. What's happening?
Answer: The formation of palladium black is a clear sign of catalyst decomposition, where the soluble Pd(0) active species agglomerates into an inactive bulk metal.
Potential Causes & Suggested Solutions:
-
Excessively High Temperature: While heat can be necessary to overcome activation barriers, too much can accelerate catalyst decomposition pathways.
-
Solution: Screen a range of temperatures. Find the minimum temperature required for efficient conversion. It's often better to run the reaction longer at a slightly lower temperature (e.g., 80-100 °C) than to push it too hard at higher temperatures (>120 °C).
-
-
Ligand Dissociation/Decomposition: If the ligand is not robust or dissociates from the metal center, the unprotected palladium is prone to aggregation.
-
Solution: Ensure you are using a high-quality, stable ligand. The use of precatalysts where the ligand is already bound to the palladium can improve stability.[4] In some cases, adding a slight excess of the ligand (e.g., L:Pd ratio of 1.1:1 to 1.5:1) can help, but this should be optimized as excess ligand can sometimes inhibit the reaction.[4][10]
-
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reaction should I choose for 4-(trifluoromethyl)indoline? A1: The choice depends on the bond you want to form:
-
For C-N bonds (N-Arylation): The Buchwald-Hartwig Amination is the premier method.[11][12]
-
For C-C bonds (Arylation/Vinylation): The Suzuki-Miyaura Coupling (using boronic acids/esters) is the most common and versatile choice due to the stability and commercial availability of the reagents.[9][13]
-
For C-alkyne bonds: The Sonogashira Coupling (using terminal alkynes) is the standard method. It often requires a copper(I) co-catalyst.[14][15]
Q2: Do I need to protect the indoline N-H proton for C-C or C-alkyne coupling reactions on the aromatic ring? A2: Yes, it is highly recommended. The free N-H is acidic and can interfere with the reaction by reacting with the base or coordinating to the palladium catalyst. Protecting the nitrogen, for example as a tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) group, prevents these side reactions and generally leads to cleaner and higher-yielding outcomes.
Q3: What is the role of the solvent and which one should I use? A3: The solvent must solubilize all reaction components and its polarity can significantly influence reaction rates and catalyst stability.
-
Common Choices: Aprotic, non-polar to moderately polar solvents are preferred. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are excellent starting points for most palladium-catalyzed cross-couplings.[8]
-
Causality: The solvent influences the dissociation of catalyst precursors and the solubility of the base and any salt byproducts. For example, in reactions using aryl iodides, non-polar solvents like toluene can be beneficial to prevent the iodide salt byproduct from inhibiting the catalyst.[10]
Q4: How can I minimize the amount of expensive palladium catalyst required? A4: Achieving low catalyst loading is a sign of a highly optimized reaction.
-
First, optimize everything else: Before trying to lower the catalyst loading, ensure your ligand, base, solvent, temperature, and concentration are optimal. Suboptimal conditions often require higher catalyst loadings to achieve a reasonable reaction rate.
-
Use a precatalyst: High-activity precatalysts are designed for efficiency and can often be used at lower loadings (0.1 - 1.0 mol%).[4]
-
Incremental Reduction: Once you have a reliable reaction that gives >90% yield, try reducing the catalyst loading in steps (e.g., from 1 mol% to 0.5 mol%, then to 0.1 mol%) to find the lowest effective concentration.
Visualization & Data
Catalytic Cycle for Buchwald-Hartwig Amination
The diagram below illustrates the generally accepted catalytic cycle for the N-arylation of 4-(trifluoromethyl)indoline. The bulky, electron-rich ligand (L) is crucial for facilitating the key steps of oxidative addition and reductive elimination.
Caption: Decision tree for troubleshooting a low-yielding reaction.
Experimental Protocols: Recommended Starting Points
These protocols are designed as robust starting points for your optimization efforts. All manipulations should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.
Protocol 1: Buchwald-Hartwig N-Arylation
This protocol is for the coupling of 4-(trifluoromethyl)indoline with an aryl bromide.
-
To a flame-dried Schlenk tube: Add the aryl bromide (1.0 mmol, 1.0 equiv.), XPhos Pd G3 (0.02 mmol, 2 mol%), and XPhos (0.02 mmol, 2 mol%).
-
Add sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.).
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add 4-(trifluoromethyl)indoline (227 mg, 1.2 mmol, 1.2 equiv.).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 12-24 hours), cool the reaction to room temperature.
-
Quench the reaction by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura C-C Coupling
This protocol is for the coupling of N-Boc-7-bromo-4-(trifluoromethyl)indoline with an arylboronic acid.
-
To a flame-dried Schlenk tube: Add N-Boc-7-bromo-4-(trifluoromethyl)indoline (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), SPhos Pd G4 (0.03 mmol, 3 mol%), and finely powdered potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
References
-
Title: Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Palladium-Catalyzed Arylation of Fluoroalkylamines - PubMed - NIH Source: PubMed URL: [Link]
-
Title: Optimizing Suzuki Coupling Reactions - CovaSyn Source: CovaSyn URL: [Link]
-
Title: Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs Source: Yoneda Labs URL: [Link]
-
Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
-
Title: Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH Source: National Institutes of Health URL: [Link]
-
Title: Trifluoromethylarylation of alkenes using anilines - PMC - NIH Source: National Institutes of Health URL: [Link]
-
Title: Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts - ArODES Source: ArODES URL: [Link]
-
Title: Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions - PubMed Source: PubMed URL: [Link]
-
Title: Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit Source: Reddit URL: [Link]
-
Title: Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. Source: ResearchGate URL: [Link]
-
Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange Source: Chemistry Stack Exchange URL: [Link]
-
Title: The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination | Accounts of Chemical Research Source: ACS Publications URL: [Link]
-
Title: Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews Source: ACS Publications URL: [Link]
-
Title: Benzylic C(sp3)–C(sp2) cross-coupling of indoles enabled by oxidative radical generation and nickel catalysis - NIH Source: National Institutes of Health URL: [Link]
-
Title: (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds Source: ResearchGate URL: [Link]
-
Title: Greening cross coupling reactions by using sustainable solvents/bases blends Source: ACS Green Chemistry URL: [Link]
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Title: Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online Source: White Rose Research Online URL: [Link]
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Title: Buchwald-Hartwig Amination - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]
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Title: Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities | Organometallics - ACS Publications Source: ACS Publications URL: [Link]
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Title: Cross-Coupling Reactions Enabled by Well-Defined Ag(III) Compounds: Main Focus on Aromatic Fluorination and Trifluoromethylation - PubMed Source: PubMed URL: [Link]
-
Title: Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL: [Link]
-
Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube Source: YouTube URL: [Link]
-
Title: Ligands used for Cu (I)‐catalyzed C–N cross coupling reactions in aqueous conditions. Source: ResearchGate URL: [Link]
-
Title: Palladium‐Catalyzed Synthesis of Indolines from Aroyloxycarbamates through a Tandem Decarboxylative Amination/Heck/Annulation Reaction | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands - PMC - PubMed Central Source: PubMed Central URL: [Link]
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Title: Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
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Title: Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles Source: Thieme Connect URL: [Link]
-
Title: Palladium-catalyzed intermolecular asymmetric dearomatizative arylation of indoles and benzofurans - PMC - PubMed Central Source: PubMed Central URL: [Link]
-
Title: AgFMediated Fluorinative CrossCoupling of Two Olefins: Facile Access to CF3 Alkenes and CF3 Ketones Source: Wiley Online Library URL: [Link]
-
Title: Suzuki Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
-
Title: Buchwald Hartwig amination catalysts - Johnson Matthey Source: Johnson Matthey URL: [Link]
-
Title: Suzuki Reaction - Palladium Catalyzed Cross Coupling - Common Organic Chemistry Source: Common Organic Chemistry URL: [Link]
-
Title: Scheme 4: Fe-catalyzed cross-coupling of indoline C(7)-H with alkyl chlorides Source: ResearchGate URL: [Link]
-
Title: Trifluoromethylarylation of alkenes using anilines - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]
-
Title: Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of-[2]Fused Indole Heterocycles - ACS Publications Source: ACS Publications URL: [Link]
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Title: Copper-Catalyzed Sonogashira-Type Cross-Coupling of Trifluoroalkyl Bromides with Alkynes - PubMed Source: PubMed URL: [Link]
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Solvent effects on the reactivity of 4-(Trifluoromethyl)indoline hydrochloride
Technical Support Center: 4-(Trifluoromethyl)indoline Hydrochloride
Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of using this versatile building block. The unique electronic properties imparted by the trifluoromethyl group, combined with its formulation as a hydrochloride salt, present specific challenges and opportunities in synthesis. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that I should be aware of before starting my experiment?
A: Understanding the interplay of the trifluoromethyl (CF₃) group, the indoline core, and the hydrochloride salt is crucial.
-
The Trifluoromethyl Group: The CF₃ group at the 4-position is a strong electron-withdrawing group. This has two major consequences:
-
It significantly reduces the electron density of the benzene ring, making it less susceptible to electrophilic aromatic substitution and more prone to nucleophilic aromatic substitution (SₙAr) if a suitable leaving group is present.
-
It lowers the basicity (and increases the acidity of the conjugate acid) of the indoline nitrogen (pKa of the N-H proton is lower than in unsubstituted indoline). This makes the nitrogen less nucleophilic compared to its non-fluorinated analog.
-
-
The Indoline Nucleus: The indoline nitrogen is a secondary amine, making it a key site for reactions like N-alkylation, N-acylation, and N-arylation. The adjacent benzene ring can also participate in reactions, though its reactivity is modulated by the CF₃ group.
-
The Hydrochloride Salt: The compound is supplied as a salt to improve its stability and shelf-life. However, this has major practical implications:
-
Solubility: It is generally more soluble in polar, protic solvents (like alcohols) and water, but often exhibits poor solubility in common aprotic solvents like THF, toluene, or dichloromethane (DCM) at room temperature.[1]
-
Reactivity: The nitrogen is protonated (R₂NH₂⁺Cl⁻). It is not nucleophilic in this form. To engage in reactions where the nitrogen acts as a nucleophile, it must first be deprotonated by adding a base.
-
Q2: How do I handle the hydrochloride salt in a reaction? Do I always need to add a base?
A: Yes, for nearly all reactions involving the indoline nitrogen as a nucleophile, you must add a base to liberate the free amine. The choice of base is critical and depends on the reaction conditions.
-
Stoichiometry: You need at least one equivalent of base to neutralize the HCl salt. It is common practice to use a slight excess or add an additional equivalent of base to drive the primary reaction forward (e.g., to scavenge the acid byproduct from an alkylation reaction).
-
Base Selection:
-
Inorganic Bases (K₂CO₃, Cs₂CO₃, K₃PO₄): Often used in N-arylation or N-alkylation reactions, especially in polar aprotic solvents like DMF or DMSO where they have some solubility. They are generally preferred when stronger, more nucleophilic organic bases could cause side reactions.[2][3]
-
Organic Amine Bases (Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are common in aprotic solvents like DCM, THF, or acetonitrile. They are soluble and act as acid scavengers. Be mindful that they can compete as nucleophiles in some cases.
-
Strong Bases (NaH, LiHMDS, NaOtBu): Used for reactions requiring complete and irreversible deprotonation of the amine. These are typically reserved for situations where weaker bases are ineffective but require strictly anhydrous and inert conditions.
-
Q3: What is the fundamental principle of "solvent effects," and how does it apply here?
A: Solvents do more than just dissolve reactants; they actively influence reaction rates and outcomes by stabilizing or destabilizing reactants, intermediates, and transition states.[4][5] The key principle is rooted in Transition State Theory . A reaction is accelerated if the solvent stabilizes the transition state more than it stabilizes the starting materials.[4]
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can form hydrogen bonds. They excel at stabilizing charged species (ions) and polar transition states. However, they can also solvate and deactivate nucleophiles (like the free indoline) through hydrogen bonding, potentially slowing down the reaction.[6]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have large dipole moments but cannot donate hydrogen bonds. They are excellent at dissolving polar and ionic compounds and are particularly good at accelerating reactions where a negative charge develops on a nucleophile in the transition state.
-
Nonpolar Aprotic Solvents (e.g., Toluene, Hexane, Dioxane): These solvents interact weakly with reactants. They are often chosen when reactants are nonpolar or to minimize side reactions that might be promoted by polar solvents.[2]
The choice of solvent can dramatically alter reaction kinetics, sometimes by orders of magnitude.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My N-alkylation/N-arylation reaction is not starting or is extremely sluggish. I see my starting material unchanged by TLC/LC-MS. What's wrong?
A: This is a classic issue often traced back to solubility and insufficient deprotonation.
Potential Cause & Solution Workflow:
-
Inadequate Deprotonation: Your base may be too weak or insoluble in the chosen solvent. The 4-CF₃ group makes the N-H more acidic, but the free amine is still required.
-
Solution: Switch to a stronger or more soluble base. If using K₂CO₃ in THF, consider switching to DMF as the solvent to improve the base's efficacy, or change to a soluble organic base like DIPEA.
-
-
Poor Solubility of the Starting Material: The hydrochloride salt is likely insoluble in your aprotic solvent (e.g., Toluene, THF). The reaction cannot proceed if the reactant is not in solution.
-
Solution 1 (Solvent Change): Switch to a more polar aprotic solvent like DMF, DMSO, or NMP. While toluene may be superior for some copper-catalyzed N-arylations, it is ineffective if the substrate doesn't dissolve.[2]
-
Solution 2 (Free-Basing First): Perform a preliminary workup. Dissolve the hydrochloride salt in a minimal amount of water or methanol, add a base (like aq. NaHCO₃), and extract the free amine into an organic solvent (e.g., Ethyl Acetate, DCM). Dry the organic layer, evaporate the solvent, and use the resulting free indoline oil/solid directly in your reaction with the desired solvent. This ensures your reactant is soluble from the start.
-
-
Moisture Sensitivity: Some reactions, especially those involving organometallics or strong bases, are sensitive to moisture.
-
Solution: Ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
Issue 2: Formation of Multiple Products / Side Reactions
Q: My reaction is messy. I'm observing multiple spots on my TLC, possibly from side reactions. How can the solvent influence this?
A: Solvents can dramatically influence reaction selectivity by differentially stabilizing competing transition states.
Potential Causes & Solutions:
-
Competing N- vs. C-Alkylation/Arylation: For indolines, reactions can sometimes occur on the aromatic ring (C-alkylation) instead of the nitrogen. This is less common for N-nucleophilic reactions but can be influenced by the reaction mechanism.
-
Solvent Influence: A single manganese catalyst has been shown to provide either N- or C3-alkylated indoles simply by changing the solvent.[7] While the mechanism is different, it highlights the profound impact of the solvent.
-
Solution: Nonpolar solvents often favor the desired N-functionalization pathway in many coupling reactions. If you are using a highly polar solvent like DMSO and observing side products, consider screening less polar options like dioxane or toluene, provided solubility can be maintained.[2]
-
-
Decomposition of Starting Material or Product: The combination of base, solvent, and temperature might be causing degradation. The electron-withdrawing CF₃ group can make the indoline ring susceptible to certain decomposition pathways under harsh conditions.
-
Solution: Lowering the reaction temperature can improve selectivity by favoring the kinetic product over thermodynamic decomposition products. Also, consider if your solvent is reacting. For example, DMF can be a source of formylation at high temperatures.
-
-
Oxidation of Indoline to Indole: Indolines can be oxidized to the corresponding indole, especially at elevated temperatures in the presence of certain catalysts or air.[7]
-
Solvent Influence: The choice of solvent can affect the rate of this dehydrogenation. For example, some copper-catalyzed dehydrogenations of indolines work well in THF at room temperature.[7]
-
Solution: Ensure your reaction is run under an inert atmosphere. If oxidation is persistent, screen solvents to find one that minimizes this side reaction at the required temperature.
-
Data & Protocols
Table 1: Solvent Properties and Their Implications for Reactions of 4-(CF₃)-Indoline HCl
| Solvent | Dielectric Constant (ε) | Type | Typical Use Cases & Expected Effects |
| Toluene | 2.4 | Nonpolar Aprotic | Often excellent for metal-catalyzed cross-couplings (e.g., Cu, Pd).[2] May cause significant solubility issues with the HCl salt. Best used with the free-based indoline. |
| Dioxane | 2.2 | Nonpolar Aprotic | A slightly more polar alternative to toluene, often used in coupling reactions. Moderate solubility for the HCl salt, usually requires heating. |
| Tetrahydrofuran (THF) | 7.5 | Polar Aprotic | Good general-purpose solvent. Poor solubility for the HCl salt. Can be used for reactions with strong, soluble bases.[2] |
| Acetonitrile (ACN) | 37.5 | Polar Aprotic | Highly polar, good for Sₙ2 reactions. Can improve solubility of the salt compared to less polar ethers. |
| Dimethylformamide (DMF) | 36.7 | Polar Aprotic | Excellent solvating power for salts. Often accelerates reactions by stabilizing charged intermediates.[2] Risk of decomposition at high temperatures (>120 °C). |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Highest polarity and solvating power. Ideal for difficult reactions with poor solubility but can complicate product work-up due to its high boiling point. |
| Ethanol (EtOH) | 24.6 | Polar Protic | Good for dissolving the HCl salt. Can act as a nucleophile itself and may slow reactions by solvating the free amine nucleophile.[3][6] |
Protocol: General Procedure for N-Arylation (Buchwald-Hartwig Type)
This protocol is a representative starting point. Optimization of catalyst, ligand, base, and solvent is almost always necessary.
-
Preparation (Inert Atmosphere): To an oven-dried reaction vial under Argon, add this compound (1.0 equiv), the aryl halide (1.1 equiv), Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., K₃PO₄, 2.2 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., Toluene or Dioxane, to achieve ~0.1 M concentration). Note: If solubility is poor, consider using the free-based indoline or switching to a solvent like DMF.
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for consumption of the starting material and formation of the product.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Indole Alkaloid Synthesis.
- Habibzadeh, S., et al. (2022). Solvent effect on cycloaddition of C 20 nanofullerene with indoline‐2‐one, at DFT. Journal of the Chinese Chemical Society.
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Klapars, A., et al. (2002). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(25), 7421–7428. [Link]
- BenchChem. (2025).
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Procter, L. V., et al. (2023). Straightforward synthesis of N-arylindoles via one-pot Fischer indolisation–indole N-arylation. RSC Advances, 13(33), 22930-22934. [Link]
- BenchChem. (2025).
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Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Lane, B. S., & Sames, D. (2004). Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters, 6(16), 2897–2900. [Link]
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Golec, B., et al. (2022). Solvent effects on the photooxidation of indolepyrazines. Physical Chemistry Chemical Physics, 24(43), 26369-26377. [Link]
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Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Pharmaguideline. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. [Link]
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Králik, A., & Berkeš, D. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(23), 7311. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. [Link]
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Casado, J., et al. (1981). Kinetic study of the nitrosation of 3-substituted indoles. Journal of the Chemical Society, Perkin Transactions 2, (12), 1791-1795. [Link]
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Wikipedia. (n.d.). Solvent effects. [Link]
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Ackermann, L., et al. (2011). Scope of the N-arylation of indoles with aryl chlorides catalyzed by [(IPr)Ni(styrene)2]. Organic Letters, 13(15), 4002–4005. [Link]
-
Goldsmith, C. F., et al. (2017). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
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Gierschner, J., et al. (2021). Co-Sensitization Effects of Indoline and Carbazole Dyes in Solar Cells and Their Neutral–Anion Equilibrium in Solution. Molecules, 26(20), 6241. [Link]
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Wang, D., et al. (2021). Solvent-polarity-controlled stereoselective synthesis of cis-acyclic indoline via photocatalytic dearomatization of indole. Nature Communications, 12(1), 1-10. [Link]
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Ahmed, A. S., & Smith, W. R. (1972). Electrophilic substitution in indoles. Part 12. Kinetic studies of the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles. Journal of the Chemical Society, Perkin Transactions 2, (19), 2105-2111. [Link]
-
Wang, X., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(15), 4338–4345. [Link]
-
Wang, Y., et al. (2023). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society, 145(2), 1130–1138. [Link]
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Reichardt, C. (2003). Solvent effects on reaction rates. In Solvents and Solvent Effects in Organic Chemistry (pp. 137-190). Wiley-VCH. [Link]
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Low, J. N., et al. (2005). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section B: Structural Science, 61(5), 595-603. [Link]
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Parsons, A. T., et al. (2016). Isolation and Reactivity of Trifluoromethyl Iodonium Salts. ACS Central Science, 2(5), 303–308. [Link]
-
PubChem. (n.d.). 4-(trifluoromethyl)-2,3-dihydro-1h-indole hydrochloride. [Link]
-
Blay, G., et al. (2010). Synthesis of Functionalized Indoles with a Trifluoromethyl-Substituted Stereogenic Tertiary Carbon Atom Through an Enantioselective Friedel–Crafts Alkylation with β-Trifluoromethyl-α,β-enones. European Journal of Organic Chemistry, 2010(18), 3435-3440. [Link]
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Synthink. (2025). The Role of Trifluoromethylated Indoles in Modern Chemical Synthesis. [Link]
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Tradeindia. (n.d.). Indoline. [Link]
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Walash, M. I., et al. (2021). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences, 7(1), 1-11. [Link]
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Dai, Y., et al. (2014). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 19(10), 16270-16284. [Link]
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Stanovnik, B., et al. (2023). Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. Molecules, 28(2), 820. [Link]
-
Al-Sabha, T. N. (2015). Spectrophotometric method for Determination of oxymetazoline, HCl in a Pharmaceutical formulation using 2,4 - dinitrophenylhydrazine. Tikrit Journal of Pure Science, 20(2), 70-76. [Link]
Sources
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Purification of 4-(Trifluoromethyl)indoline hydrochloride from crude reaction mixture
Welcome to the technical support center for the purification of 4-(Trifluoromethyl)indoline hydrochloride. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods to achieve high purity. Here, we address common challenges encountered during the purification of this specific indoline derivative from crude reaction mixtures, offering troubleshooting advice and detailed protocols based on established chemical principles and field experience.
Introduction to Purification Strategy
4-(Trifluoromethyl)indoline is a basic secondary amine. Its hydrochloride salt form is an ionic compound, a property that is central to its purification. The primary strategy for purifying this compound revolves around leveraging the significant difference in solubility and physical properties between the free base (organic-soluble) and its hydrochloride salt (more polar, often crystalline). The trifluoromethyl group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, a factor to consider during workup and purification.[1][2][3]
A typical purification workflow involves an initial acid-base extraction to remove neutral and acidic impurities, followed by crystallization of the hydrochloride salt. For particularly challenging mixtures, column chromatography may be employed.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound.
Question: My crude product is a dark, oily residue after the reaction workup. How do I begin the purification?
Answer: A dark, oily crude product is common and usually indicates the presence of polymeric materials, residual starting materials, and other colored impurities. The most effective first step is a liquid-liquid acid-base extraction.[1]
-
Rationale: This technique exploits the basicity of the indoline nitrogen. By treating the crude mixture with an aqueous acid (like HCl), you can protonate the desired indoline, forming the water-soluble hydrochloride salt.[2] Most organic, non-basic impurities will remain in the organic layer, allowing for a highly effective initial separation.
-
Immediate Action:
-
Dissolve your crude oil in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract this organic solution with aqueous hydrochloric acid (e.g., 1 M HCl). Your product, now as the hydrochloride salt, will move into the aqueous layer.
-
Separate the layers. The organic layer, containing neutral and acidic impurities, can be discarded.
-
To recover your product, basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) until the pH is basic (pH 9-10). This will deprotonate the indoline, causing the free base to precipitate or form an oil.
-
Extract the aqueous layer again with an organic solvent (DCM or ethyl acetate) to recover the purified 4-(Trifluoromethyl)indoline free base.
-
Wash the combined organic layers with brine, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. You should now have a significantly cleaner, though perhaps still crude, free base.
-
Question: I performed an acid-base extraction, but my product recovery is very low. What could have gone wrong?
Answer: Low recovery after an acid-base extraction can stem from several factors:
-
Incomplete Extraction: Ensure you have performed multiple extractions (at least 2-3) of the organic layer with aqueous acid and of the basified aqueous layer with the organic solvent. A single extraction is often insufficient.
-
Incorrect pH: When regenerating the free base, ensure the aqueous layer is sufficiently basic. Use pH paper or a pH meter to confirm a pH of 9-10.[2] If the pH is too low, your product will remain protonated and water-soluble.
-
Emulsion Formation: Emulsions can trap your product at the interface of the two layers. To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
-
Compound Solubility: Although the free base is generally organic-soluble, it may have some slight water solubility. Saturating the aqueous layer with NaCl (brining out) before the final extraction can help to reduce this.
Question: I am trying to recrystallize the hydrochloride salt, but it either "oils out" or doesn't crystallize at all. What should I do?
Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that it separates as a liquid phase upon cooling, rather than forming crystals. No crystallization suggests the compound is too soluble or the solution is not sufficiently supersaturated.
-
Solvent Choice is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot. For amine hydrochlorides, polar protic solvents are often a good starting point.
-
Recommended Solvents to Try:
-
Isopropanol (IPA): Often an excellent choice for hydrochloride salts.
-
Ethanol (EtOH): Another good option.
-
Methanol/Water or Ethanol/Water Mixtures: The addition of water can sometimes induce crystallization, but be cautious as it can also increase solubility.[4]
-
Solvent/Anti-Solvent Systems: Dissolve the salt in a minimal amount of a polar solvent in which it is soluble (e.g., methanol or hot isopropanol), and then slowly add a less polar "anti-solvent" in which it is insoluble (e.g., diethyl ether, ethyl acetate, or heptane) until the solution becomes cloudy (the cloud point).[4] Then, gently heat until the solution is clear again and allow it to cool slowly.
-
-
-
Troubleshooting Steps:
-
If it oils out: Re-heat the mixture to dissolve the oil, add more solvent to decrease the concentration, and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for nucleation.
-
If nothing crystallizes: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration. If that fails, the solvent may be inappropriate. If you used a single solvent, try a solvent/anti-solvent system.
-
Question: My purified product has a pink or yellowish tint. Is this an impurity?
Answer: Yes, a pinkish or yellowish hue in indoles or indolines often indicates the presence of oxidation products.[5] Indolines can be sensitive to air and light.
-
Mitigation Strategies:
-
Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be sure to hot-filter the solution to remove the charcoal before allowing it to cool.
-
Inert Atmosphere: When handling the purified product, especially the free base, consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Storage: Store the final product in a sealed, amber-colored vial, protected from light and air. For long-term storage, refrigeration or freezing is recommended.
-
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction and Salt Formation
This protocol describes the purification of crude 4-(Trifluoromethyl)indoline and its conversion to the hydrochloride salt.
Workflow Diagram:
Caption: Workflow for Acid-Base Purification and Salt Formation.
Step-by-Step Methodology:
-
Initial Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per 1 g of crude material).
-
Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (aq) (3 x volume of the organic layer). Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add 2 M NaOH (aq) with stirring until the pH of the solution is between 9 and 10 (verify with pH paper). The free base may precipitate or form an oil.
-
Organic Extraction of Free Base: Extract the basified aqueous solution with DCM (3 x volume of the aqueous layer).
-
Wash and Dry: Combine the organic layers, wash with brine (1 x volume), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base, likely as an oil.
-
Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. While stirring, add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise until precipitation ceases.
-
Isolation: Collect the resulting solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under vacuum to obtain pure this compound.
Protocol 2: Purification via Recrystallization
This protocol is for purifying the solid hydrochloride salt obtained from Protocol 1 or another source.
Solvent Selection Table:
| Solvent System | Suitability for Hydrochloride Salts | Comments |
| Isopropanol (IPA) | High | Excellent starting point. Good balance of polarity. |
| Ethanol (EtOH) | High | Similar to IPA, may be slightly more solvating. |
| Methanol (MeOH) | Moderate | Often too solvating, leading to low recovery. |
| Acetonitrile (ACN) | Moderate | Can be effective, worth trying if alcohols fail. |
| IPA / Diethyl Ether | High | A good solvent/anti-solvent pair.[4] |
| EtOH / Ethyl Acetate | High | Another effective solvent/anti-solvent pair.[4] |
Step-by-Step Methodology:
-
Solvent Addition: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., isopropanol).
-
Heating: Heat the mixture to boiling with stirring (using a hot plate). Continue to add the solvent in small portions until all the solid has just dissolved. Do not add an excessive amount of solvent.
-
(Optional) Charcoal Treatment: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes.
-
(Optional) Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under vacuum.
Protocol 3: Purification via Column Chromatography
This method is best suited for purifying the free base form of 4-(Trifluoromethyl)indoline. If you only have the hydrochloride salt, it must first be converted back to the free base (see Protocol 1, steps 3-5).
Chromatography Conditions Diagram:
Caption: Key Parameters for Column Chromatography Purification.
Step-by-Step Methodology:
-
Prepare the Column: Pack a glass chromatography column with silica gel (200-300 mesh) using a slurry of the initial eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Load the Sample: Dissolve the crude free base in a minimal amount of DCM. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the prepared column.
-
Elution: Begin eluting the column with the starting mobile phase.[6] Gradually increase the polarity of the mobile phase (e.g., from 5% ethyl acetate in hexanes to 20% ethyl acetate in hexanes) to elute the compounds from the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation using Thin Layer Chromatography (TLC).
-
Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 4-(Trifluoromethyl)indoline free base. This can then be converted to the hydrochloride salt as described in Protocol 1.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved January 20, 2026, from [Link]
-
Gilmore, C. D., Allan, K. M., & Stoltz, B. M. (n.d.). Orthogonal Synthesis of Indolines and Isoquinolines Via Aryne Annulation. CORE. Retrieved January 20, 2026, from [Link]
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Simons, J. H., & Ramler, E. O. (1943). Some Reactions of the Trifluoromethyl Group in the Benzotrifluoride Series. I. Hydrolysis. Journal of the American Chemical Society, 65(3), 389–392. [Link]
-
ResearchGate. (2017, December 18). What do common indole impurities look like? Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones. Retrieved January 20, 2026, from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved January 20, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 20, 2026, from [Link]
-
MDPI. (n.d.). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Retrieved January 20, 2026, from [Link]
-
RSC Publishing. (n.d.). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. Retrieved January 20, 2026, from [Link]
-
PubMed. (2021, June 1). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Retrieved January 20, 2026, from [Link]
-
Semantic Scholar. (2019, March 19). Cu(II)-Catalyzed Oxidative Trifluoromethylation of Indoles with KF as the Base. Retrieved January 20, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Retrieved January 20, 2026, from [Link]
Sources
- 1. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. mdpi.com [mdpi.com]
Preventing byproduct formation in the synthesis of 4-(trifluoromethyl)indoline derivatives
Answering your request, here is a technical support center with troubleshooting guides and FAQs.
Technical Support Center: Synthesis of 4-(Trifluoromethyl)indoline Derivatives
Welcome to the technical support center for the synthesis of 4-(trifluoromethyl)indoline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are working with this important scaffold. As Senior Application Scientists, we have compiled our field-proven insights to help you navigate common challenges and prevent byproduct formation in your experiments.
The 4-(trifluoromethyl)indoline core is a privileged structure in medicinal chemistry, valued for the unique electronic properties imparted by the trifluoromethyl group, which can enhance metabolic stability, binding affinity, and cell permeability. However, its synthesis is not without challenges, often leading to a range of undesirable byproducts that complicate purification and reduce yields. This guide provides in-depth, cause-and-effect explanations and validated protocols to help you achieve a clean and efficient synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions and issues encountered during the synthesis of 4-(trifluoromethyl)indoline derivatives.
Q1: What are the primary synthetic routes to 4-(trifluoromethyl)indoline, and what are the typical byproducts for each?
A1: There are several effective routes, each with a unique profile of potential byproducts:
-
Catalytic Hydrogenation of 4-(Trifluoromethyl)indole: This is a common method involving the reduction of the corresponding indole.
-
Common Byproducts: Incomplete reduction leading to residual starting material, and over-reduction or hydrogenolysis of other functional groups if present.
-
-
Reductive Cyclization of a Substituted Nitroarene: This route often starts from a 1-nitro-2-vinyl-4-(trifluoromethyl)benzene derivative or similar precursor. The nitro group is reduced, and the resulting amine undergoes an intramolecular cyclization.
-
Common Byproducts: Incomplete reduction can lead to intermediates like nitroso or hydroxylamine species, which can form dimeric azoxy or azo byproducts. Incomplete cyclization may also leave the corresponding aniline derivative as a major impurity.[1]
-
-
Palladium-Catalyzed Annulation of Alkenes: Modern methods utilize palladium catalysis to construct the indoline ring from an alkene and a trifluoromethyl-containing aniline derivative or related starting materials.[2][3]
-
Common Byproducts: Regioisomers from incorrect C-N bond formation, homocoupling of starting materials, and byproducts from side reactions like β-hydride elimination. Catalyst decomposition can also lead to incomplete conversion.
-
Q2: I'm attempting a palladium-catalyzed cyclization and observing low yield and a complex mixture of products. What are the likely causes?
A2: Low yields in palladium-catalyzed reactions for indoline synthesis are often traced back to a few key factors:
-
Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and directing the reaction pathway. An inappropriate ligand can lead to catalyst decomposition (forming palladium black) or fail to promote the desired reductive elimination step.
-
Base Sensitivity: The choice and stoichiometry of the base are crucial. An overly strong or weak base can inhibit catalyst turnover or fail to facilitate the necessary deprotonation steps, leading to incomplete reaction or side reactions.[2]
-
Atmosphere Control: These reactions are typically sensitive to oxygen. Failure to maintain an inert atmosphere (e.g., nitrogen or argon) can lead to oxidation of the catalyst or starting materials, significantly reducing yield.
-
Substrate Purity: Impurities in your starting materials, particularly the alkene or the aniline derivative, can poison the catalyst.
Q3: My reaction to reduce a 4-(trifluoromethyl)nitro precursor is stalling or forming colored impurities. What's happening?
A3: This is a classic issue in nitroarene reductions. The process is a multi-step reduction (NO₂ → NO → NHOH → NH₂), and stalling at intermediate stages can cause byproduct formation.
-
Incomplete Reduction: Stalling at the nitroso (NO) or hydroxylamine (NHOH) stage is common. These intermediates are highly reactive and can condense with each other to form colored azoxy (N=N(O)) or azo (N=N) dimers, which are often intensely colored impurities.
-
Catalyst Inactivation: The catalyst (e.g., Pd/C, Raney Ni) can be poisoned by sulfur-containing impurities in the starting materials or solvents. It can also be "passivated" by the adsorption of intermediates on its surface, preventing further reaction.
-
Insufficient Reductant/Pressure: In catalytic hydrogenations, insufficient hydrogen pressure or a depleted source of the reducing agent (like hydrazine or borohydrides) will naturally lead to incomplete conversion.
Q4: I'm observing significant tar formation in my reaction, especially when using acid catalysis. How can I minimize it?
A4: Tar formation is typically a result of decomposition under harsh reaction conditions. The Fischer indole synthesis, a related method, is notorious for this issue under strong acids and high heat.
-
Acid Strength: Very strong Brønsted or Lewis acids can promote polymerization or degradation of electron-rich aromatic compounds like indoles and anilines.
-
Temperature and Time: Prolonged exposure to high temperatures accelerates decomposition pathways.
-
Minimization Strategies:
-
Use a Milder Acid: Experiment with milder catalysts like acetic acid or zinc chloride (ZnCl₂), which can be effective at lower temperatures.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Monitor Closely: Use TLC or LC-MS to monitor the consumption of the starting material. Work up the reaction as soon as the starting material is gone to avoid prolonged exposure to harsh conditions.
-
Section 2: In-Depth Troubleshooting Guides
This section provides detailed workflows and protocols to address specific, complex experimental problems.
Guide 1: Optimizing the Catalytic Hydrogenation of 4-(Trifluoromethyl)indole
The reduction of the indole double bond is a direct route to the indoline core. However, achieving high selectivity and conversion can be challenging.
Problem: Incomplete reduction of 4-(trifluoromethyl)indole to 4-(trifluoromethyl)indoline, resulting in a mixture of starting material and product that is difficult to separate.
Causality Analysis: The stability of the aromatic indole system makes this reduction more challenging than for a simple alkene. The choice of catalyst, solvent, and hydrogen pressure directly influences the reaction's kinetics and equilibrium. The electron-withdrawing nature of the CF₃ group can also deactivate the ring towards reduction.
Caption: Troubleshooting workflow for incomplete indole reduction.
The choice of catalyst and solvent system is paramount for a successful reduction. The following table summarizes typical starting points for optimization.
| Catalyst (5-10 mol%) | Solvent | H₂ Pressure (psi) | Temperature (°C) | Typical Outcome & Remarks |
| Pd/C (10%) | Ethanol (EtOH) | 50 | 25-50 | Standard conditions; may be slow or incomplete. |
| Pd/C (10%) | Acetic Acid (AcOH) | 50 | 25-50 | Faster reaction; acid protonates the indole, activating it for reduction. Can sometimes lead to N-acetylation if heated. |
| PtO₂ (Adam's cat.) | Ethyl Acetate (EtOAc) | 50 | 25 | Highly active catalyst; may require careful monitoring to avoid over-reduction of other groups. |
| Raney® Ni | Ethanol (EtOH) | 500-1000 | 80-100 | Harsh conditions; generally used for more resistant substrates. Risk of side reactions. |
-
Vessel Preparation: To a high-pressure hydrogenation vessel, add 4-(trifluoromethyl)indole (1.0 eq) and 10% Palladium on Carbon (Pd/C, 0.10 eq).
-
Solvent Addition: Add glacial acetic acid (approx. 0.1 M concentration of substrate).
-
Inerting: Seal the vessel and purge with nitrogen gas three times, followed by purging with hydrogen gas three times.
-
Reaction: Pressurize the vessel to 50 psi with hydrogen gas. Stir the reaction vigorously at room temperature. Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is complete when the starting indole spot has been fully consumed (typically 4-24 hours).
-
Work-up: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with ethyl acetate.
-
Isolation: Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)indoline.
Guide 2: Preventing Regioisomeric Byproducts in Palladium-Catalyzed Annulation
Modern synthetic methods often employ palladium catalysis to construct the indoline ring, for example, via the dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides.[2] Controlling regioselectivity is a primary challenge.
Problem: Formation of an undesired regioisomer alongside the target 4-(trifluoromethyl)indoline derivative during a palladium-catalyzed cyclization.
Causality Analysis: The formation of the indoline ring involves a key nucleopalladation and C-H activation/functionalization sequence. The regioselectivity of this process is governed by a delicate balance of electronic effects, steric hindrance, and the coordination of the directing group to the palladium center. A slight change in conditions can favor an alternative, undesired cyclization pathway.
The desired catalytic cycle involves a specific sequence of bond formations. Off-cycle reactions, such as the formation of a different palladacycle intermediate, can lead directly to regioisomeric byproducts.
Caption: Simplified Pd-catalyzed annulation cycle showing the divergence to byproducts.
-
Directing Group (DG): The choice of directing group on the nitrogen is critical. Strongly coordinating groups like 8-aminoquinoline (AQ) or picolinamide (PA) are often used to force the C-H activation to a specific ortho position, thereby controlling regioselectivity.[2][4] If you are seeing regioisomers, ensure your DG is robust and correctly installed.
-
Ligand Modification: For reactions not using a substrate-bound directing group, external ligands are key. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) can favor specific geometries around the metal center, preventing undesired reaction pathways. Experimenting with different ligand families is a standard optimization strategy.
-
Solvent Polarity: The solvent can influence the stability of charged intermediates in the catalytic cycle. A switch from a nonpolar solvent (e.g., toluene) to a more polar one (e.g., THF, dioxane) can sometimes alter the regiochemical outcome. The synthesis reported by Li et al. found THF to be optimal for their specific transformation.[2]
This protocol is adapted from a reported synthesis of trifluoromethyl-containing indolines.[2]
-
Reagent Preparation: In a glovebox, add the alkene substrate (1.0 eq), trifluoroacetimidoyl chloride (2.0 eq), Pd(OAc)₂ (0.10 eq), PPh₃ (0.20 eq), and Na₃PO₄ (2.0 eq) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous THF (to achieve a substrate concentration of 0.1 M).
-
Reaction Setup: Seal the vial with a Teflon-lined cap. Remove the vial from the glovebox and place it in a preheated oil bath at 80 °C.
-
Execution: Stir the reaction mixture for 24-48 hours. The reaction should be monitored for the consumption of the starting alkene.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a short plug of silica gel, washing with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The crude residue should be purified by column chromatography on silica gel using a hexanes/ethyl acetate gradient to separate the desired 4-(trifluoromethyl)indoline product from any regioisomers and byproducts.
References
-
J. Wang et al., (2019). An External-Catalyst-Free Trifluoromethylation/Cyclization Strategy To Access Trifluoromethylated-Dihydroisoquinolinones/Indolines with Togni Reagent II. Organic Letters, 21(6), 1863-1867. [Link]
-
Y. Ye et al., (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676-1679. [Link]
-
W. Li et al., (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(12), 3469-3475. [Link]
-
G. He et al., (2012). An efficient synthesis of indoline compounds from picolinamide (PA)-protected β-arylethylamine substrates via palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds. Organic Letters, 14(11), 2936-2939. [Link]
-
T. D. Quach & R. A. Batey, (2003). Palladium-Catalyzed Intramolecular C−H Amination (Cyclization−Oxidation). Synthesis of Indolines, Tetrahydroquinolines, and Other Heterocycles. Organic Letters, 5(23), 4397-4400. [Link]
-
Organic Chemistry Portal. Synthesis of indolines. Organic Chemistry Portal. [Link]
-
A. Chandra et al., (2025). A review on indole synthesis from nitroarenes: classical to modern approaches. Organic & Biomolecular Chemistry. [Link]
Sources
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 2. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoline synthesis [organic-chemistry.org]
Managing the reactivity of the indoline nitrogen in 4-(trifluoromethyl)indoline
Welcome to the technical support center for 4-(trifluoromethyl)indoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but sometimes challenging synthetic intermediate. The presence of the electron-withdrawing trifluoromethyl group at the 4-position significantly modulates the reactivity of the indoline nitrogen, creating unique challenges and opportunities in synthesis. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully manage the reactivity of the indoline nitrogen and achieve your synthetic goals.
I. Understanding the Impact of the 4-CF3 Group
The trifluoromethyl (CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine. Its placement at the 4-position of the indoline ring system has a profound impact on the nucleophilicity of the indoline nitrogen (N-H).
-
Reduced Nucleophilicity: The CF3 group pulls electron density away from the benzene ring through a negative inductive effect (-I), which is relayed to the nitrogen atom. This makes the nitrogen lone pair less available for donation, rendering the 4-(trifluoromethyl)indoline less nucleophilic than unsubstituted indoline.
-
Increased Acidity: Consequently, the N-H proton becomes more acidic, facilitating its removal by a base. This can be advantageous in deprotonation steps but may also lead to undesired side reactions if not properly controlled.
This altered electronic profile necessitates careful consideration of reaction conditions, particularly in N-alkylation, N-arylation, and N-acylation reactions.
II. FAQs: Protecting the Indoline Nitrogen
Q1: Is it always necessary to protect the nitrogen of 4-(trifluoromethyl)indoline?
Answer: Not always, but it is highly recommended in many cases. Protection of the indoline nitrogen is a crucial strategic step to prevent unwanted side reactions and to direct reactivity to other parts of the molecule.[1][2] For instance, in reactions involving strong bases or electrophiles not intended for the nitrogen, protection is essential. The electron-withdrawing nature of the CF3 group makes the N-H proton more acidic, which can lead to competitive deprotonation and subsequent side reactions.
Q2: What is the most reliable protecting group for 4-(trifluoromethyl)indoline?
Answer: The tert-butoxycarbonyl (Boc) group is the most widely used and reliable protecting group for the indoline nitrogen. Its popularity stems from several key advantages:
-
Stability: It is stable to a wide range of non-acidic reagents, including organometallics, hydrides, and basic conditions used in many coupling reactions.
-
Ease of Introduction: It can be readily introduced using di-tert-butyl dicarbonate (Boc2O).
-
Facile Cleavage: While stable, it can be removed under acidic conditions, offering a clean deprotection pathway.[3][4][5]
The workflow for choosing a suitable protecting group can be visualized as follows:
Caption: Decision workflow for nitrogen protection.
Q3: What is a standard protocol for the Boc protection of 4-(trifluoromethyl)indoline?
Answer: A reliable, lab-scale protocol for Boc protection is as follows:
Protocol 1: Boc Protection of 4-(Trifluoromethyl)indoline
| Parameter | Value/Reagent | Notes |
| Reactants | 4-(Trifluoromethyl)indoline, Di-tert-butyl dicarbonate (Boc2O) (1.1 eq.) | Ensure the indoline is pure. |
| Base | Triethylamine (TEA) (1.2 eq.) or 4-DMAP (0.1 eq.) | 4-DMAP can significantly accelerate the reaction. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Use anhydrous solvent. |
| Temperature | 0 °C to Room Temperature | Start at 0 °C and allow to warm to room temperature. |
| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS. |
Step-by-Step Procedure:
-
Dissolve 4-(trifluoromethyl)indoline (1.0 eq.) in DCM.
-
Add triethylamine (1.2 eq.) and 4-DMAP (0.1 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of Boc2O (1.1 eq.) in DCM.
-
Allow the reaction to stir and warm to room temperature overnight.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl.
-
Extract the product with DCM, wash with brine, dry over Na2SO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography (Hexanes/Ethyl Acetate) to yield N-Boc-4-(trifluoromethyl)indoline.[6][7]
III. Troubleshooting Guide: Key Transformations
A. Deprotection of N-Boc-4-(trifluoromethyl)indoline
Issue: Incomplete or slow deprotection of the Boc group.
Underlying Cause: The stability of the Boc group requires strongly acidic conditions for efficient cleavage. In some cases, the substrate may be sensitive to these conditions, leading to side product formation.
Solutions:
| Method | Conditions | Advantages | Potential Pitfalls |
| TFA/DCM | 20-50% Trifluoroacetic acid (TFA) in DCM, RT, 1-4h | Volatile reagents, easy workup.[5] | TFA is corrosive; can cause side reactions with sensitive functional groups. |
| HCl/Dioxane | 4M HCl in 1,4-dioxane, RT, 1-4h | Commercially available, effective. | Dioxane is a peroxide former; product may precipitate as HCl salt. |
| Silica Gel | Silica gel in refluxing toluene | Mild, useful for substrates not compatible with strong acids.[3] | Slower reaction times, may not be suitable for all substrates. |
| Microwave-Assisted | TFE or HFIP solvent, microwave irradiation | Significantly accelerated reaction times.[8] | Requires specialized equipment. |
Senior Scientist's Tip: For substrates that are sensitive to strong acid, consider thermolytic deprotection in a high-boiling solvent like toluene or using microwave-assisted methods with solvents like 2,2,2-trifluoroethanol (TFE).[4][8]
B. N-Alkylation
Issue: Low yield in N-alkylation reactions with alkyl halides.
Underlying Cause: The reduced nucleophilicity of the nitrogen in 4-(trifluoromethyl)indoline slows down the SN2 reaction. Stronger bases may be required to fully deprotonate the nitrogen, but this can increase the risk of elimination side reactions with the alkyl halide.
Troubleshooting Steps:
-
Choice of Base: Switch from weaker bases like K2CO3 to stronger, non-nucleophilic bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). This ensures complete deprotonation to the more reactive indolinide anion.
-
Solvent: Use a polar aprotic solvent like DMF or DMSO to solvate the cation and increase the nucleophilicity of the indolinide.
-
Additive: The addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be beneficial in biphasic systems.
-
Alternative Methods: Consider using reductive amination or the borrowing hydrogen methodology, which can be more efficient for certain substrates.[9][10]
Protocol 2: N-Alkylation using Sodium Hydride
-
Suspend NaH (1.2 eq., 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (N2 or Ar).
-
Cool the suspension to 0 °C.
-
Slowly add a solution of 4-(trifluoromethyl)indoline (1.0 eq.) in anhydrous DMF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise.
-
Heat the reaction to 50-70 °C and monitor by TLC or LC-MS.
-
After completion, carefully quench the reaction by slowly adding saturated aqueous NH4Cl.
-
Extract with ethyl acetate, wash with water and brine, dry over Na2SO4, and concentrate.
-
Purify by column chromatography.
C. N-Arylation (Buchwald-Hartwig/Ullmann Coupling)
Issue: Poor conversion or catalyst decomposition in N-arylation with aryl halides.
Underlying Cause: The electron-deficient nature of the indoline nitrogen can make oxidative addition to the palladium(0) center or reductive elimination from the palladium(II) intermediate challenging. The choice of ligand and base is critical for a successful transformation.[11]
Troubleshooting Workflow:
Caption: Troubleshooting N-Arylation Reactions.
Senior Scientist's Tip: For hindered or electron-poor aryl halides, copper-catalyzed Ullmann-type couplings can sometimes outperform palladium-catalyzed systems.[12] These reactions often require higher temperatures but can be very effective.
D. N-Acylation
Issue: The N-acylation reaction is sluggish or requires harsh conditions (e.g., acyl chlorides with heating).
Underlying Cause: The low nucleophilicity of the nitrogen in 4-(trifluoromethyl)indoline makes it a poor partner for less reactive acylating agents like anhydrides or esters.
Solutions:
-
Activate the Acylating Agent: Use acyl chlorides or activate carboxylic acids with coupling agents (e.g., HATU, HOBt/EDC).
-
Use a Catalyst: Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction with acyl anhydrides.
-
Lewis Acid Promotion: For some substrates, a Lewis acid such as BF3·Et2O can promote acylation with anhydrides.[13]
-
Base: Ensure a suitable base (e.g., triethylamine, pyridine) is present to scavenge the acid byproduct (e.g., HCl).
Protocol 3: N-Acylation with an Acyl Chloride
-
Dissolve 4-(trifluoromethyl)indoline (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add the acyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench with water and separate the organic layer.
-
Wash the organic layer with 1M HCl, saturated NaHCO3, and brine.
-
Dry over Na2SO4, filter, and concentrate to give the crude N-acylated product, which can be purified by chromatography or recrystallization.
By understanding the electronic impact of the 4-trifluoromethyl group and carefully selecting reagents and conditions, the reactivity of the indoline nitrogen can be effectively managed to achieve a wide range of synthetic targets.
IV. References
-
Selective Deprotection of N-Boc Catalyzed by Silica Gel. Chemical Journal of Chinese Universities. Available at:
-
Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (PMC). Available at:
-
Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents. ResearchGate. Available at:
-
The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society. Available at:
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. The Journal of Organic Chemistry. Available at:
-
Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. Available at:
-
Direct C−H Bond Arylation: Selective Palladium-Catalyzed C2-Arylation of N-Substituted Indoles. Organic Letters. Available at:
-
Palladium-Catalyzed Arylation/Heteroarylation of Indoles: Access to 2,3-Functionalized Indolines. Organic Letters. Available at:
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at:
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available at:
-
Indole, N-BOC protected. ChemBK. Available at:
-
Molecular-editing reaction expands indoles with nitrogen. C&EN Global Enterprise. Available at:
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N‐Boc) group using oxalyl chloride. RSC Publishing. Available at:
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(tr. Journal of the American Chemical Society. Available at:
-
Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. Chemical Communications. Available at:
-
Indoline-2-carboxylic acid, N-BOC protected. PubChem. Available at:
-
Protecting group strategies for 1-Allyl-1h-indol-5-amine synthesis. Benchchem. Available at:
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Arkivoc. Available at:
-
Trifluoromethylselenolation and N-acylation of indoles with [Me4N][SeCF3]. Organic & Biomolecular Chemistry. Available at:
-
Reaction with Boc protection of indole nitrogen (a) and the two... ResearchGate. Available at:
-
Controllable access to trifluoromethyl-containing indoles and indolines. Royal Society of Chemistry. Available at:
-
Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. ACS Publications. Available at:
-
Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). National Institutes of Health. Available at:
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. Available at:
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. National Institutes of Health (PMC). Available at:
-
Palladium-Catalyzed Trifluoromethyl Indoline Synthesis with Sulfur Ylides. Synfacts. Available at:
-
Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Organic Chemistry Portal. Available at:
-
Kinetic Resolution of 2-Substituted Indolines by N-Sulfonylation using an Atropisomeric 4-DMAP-N-oxide Organocatalyst. PubMed. Available at:
-
Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. MDPI. Available at:
-
N‐Trifluoromethyl Hydrazines, Indoles and Their Derivatives. National Institutes of Health (PMC). Available at:
-
Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. MDPI. Available at:
-
N‐alkylation of 5‐substituted‐indoline‐2, 3‐diones from corresponding isatins. ResearchGate. Available at:
-
2,3-Difunctionalized Indoles via Radical Acylation or Trifluoromethylation of ortho-Alkynylphenyl Isonitriles. Organic Letters. Available at:
-
The Role of Trifluoromethylated Indoles in Modern Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. Available at:
-
4-(Trifluoromethyl)-1H-indole. PubChem. Available at:
-
Proposed reaction mechanism. a) The catalytic formation of indoline... ResearchGate. Available at:
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health (PMC). Available at:
-
Trifluoromethylated 4,5-Dihydro-1,2,4-triazin-6(1H)-ones via (3+3)-Annulation of Nitrile Imines with α-Amino Esters. National Institutes of Health (PMC). Available at:
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. Available at:
-
N-Arylation of a hindered indoline as a route to 2-(2-methyl-1-(4-oxo-3,4-dihydrophthalazin-1-yl)-1 H-indol-3-yl)acetic acid derivatives. ResearchGate. Available at: Yi1kZ6wMQL_LCA==)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.org [mdpi.org]
- 3. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 11. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 4-(Trifluoromethyl)indoline Hydrochloride
Welcome to the technical support center for the synthesis of 4-(Trifluoromethyl)indoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthetic intermediate. The trifluoromethyl group is a valuable substituent in medicinal chemistry, often enhancing metabolic stability and lipophilicity.[1] However, its introduction and subsequent transformations can present unique challenges. This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis of the Indoline Core
The reduction of a substituted indole to an indoline is a common synthetic step. However, the presence of the electron-withdrawing trifluoromethyl group can influence the reactivity of the indole ring.
Question 1: My catalytic hydrogenation of 4-(trifluoromethyl)indole to 4-(trifluoromethyl)indoline is sluggish and incomplete. What factors could be contributing to this, and how can I improve the conversion?
Answer: Incomplete hydrogenation of indoles, particularly those with electron-withdrawing groups, is a frequent challenge during scale-up. Several factors can contribute to this issue:
-
Catalyst Deactivation: The indoline product, a secondary amine, can act as a ligand and poison the surface of common hydrogenation catalysts like Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), hindering further reaction.[2]
-
Aromatic Stabilization: The inherent aromaticity of the indole ring makes it resistant to reduction.[2] The trifluoromethyl group, being strongly electron-withdrawing, can further deactivate the ring towards electrophilic attack by the catalyst surface.
-
Insufficient Acidic Activation: Protonation of the indole at the C3 position can disrupt the aromatic system, forming an iminium ion that is more susceptible to hydrogenation.[2] Inadequate acidity can lead to slow reaction rates.
Troubleshooting Recommendations:
-
Catalyst Selection: While Pd/C and Pt/C are common choices, Raney Nickel can be a robust and cost-effective alternative for large-scale hydrogenations, often showing good activity in aqueous media.[3] For asymmetric hydrogenations to produce chiral indolines, Iridium-based catalysts have shown high efficiency.[4]
-
Acid Co-catalyst: The addition of a Brønsted acid, such as p-toluenesulfonic acid or trifluoroacetic acid (TFA), is often crucial.[2] The acid protonates the indole, facilitating the reduction. Careful optimization of the acid loading is necessary, as excessive acid can lead to side reactions.
-
Solvent System: While organic solvents like ethanol or ethyl acetate are frequently used, performing the hydrogenation in water with an appropriate acid can be a greener and highly effective alternative.[3][5]
-
Reaction Conditions: Increasing hydrogen pressure and temperature can improve reaction rates, but this must be balanced against the risk of over-reduction or decomposition. A systematic optimization of these parameters is recommended.
| Parameter | Recommendation | Rationale |
| Catalyst | Raney Nickel, Pt/C | Raney Nickel is often more resistant to amine poisoning. Pt/C can be effective with acidic activation.[2][3] |
| Acid | p-Toluenesulfonic acid, TFA | Disrupts indole aromaticity by forming an iminium ion, facilitating reduction.[2] |
| Solvent | Water, Ethanol | Water can be a green and efficient solvent in the presence of an acid co-catalyst.[3][5] |
| Pressure | 50-100 bar H₂ | Higher pressure increases the concentration of hydrogen on the catalyst surface.[6] |
| Temperature | Room Temperature to 80 °C | Higher temperatures can increase reaction rate but also the risk of side reactions.[6] |
Question 2: I am observing the formation of polymeric byproducts during the acid-catalyzed reduction of 4-(trifluoromethyl)indole. What is the cause, and how can I prevent this?
Answer: Polymerization is a known side reaction during the acid-catalyzed manipulation of indoles.[7] The acidic conditions that activate the indole for reduction can also promote intermolecular reactions. The electron-withdrawing nature of the trifluoromethyl group can exacerbate this issue by making the indole ring more susceptible to nucleophilic attack from another indole molecule.
Mitigation Strategies:
-
Controlled Acid Addition: Instead of adding the full amount of acid at the beginning, a slow, substoichiometric addition can maintain a low steady-state concentration of the reactive iminium ion, minimizing polymerization.
-
Protecting Groups: While not always ideal for a streamlined synthesis, N-protection of the indole (e.g., with a Boc or Cbz group) can prevent polymerization. However, this adds extra steps for protection and deprotection.
-
Alternative Reducing Agents: If catalytic hydrogenation proves problematic, chemical reducing agents can be employed. For instance, zinc dust in a strong acid like phosphoric acid has been shown to be effective for reducing indoles with minimal polymerization.[7]
Workflow for Minimizing Polymerization:
Caption: Minimizing polymerization during indole reduction.
Section 2: Formation and Purification of the Hydrochloride Salt
The final step of isolating the product as a hydrochloride salt is critical for stability, handling, and purity.
Question 3: I am having difficulty with the crystallization of this compound. The product either oils out or forms a very fine, difficult-to-filter solid. How can I achieve good crystalline material?
Answer: Crystallization of hydrochloride salts can be challenging due to their high polarity and potential for polymorphism.[8][9] The "oiling out" phenomenon occurs when the product separates from the solution as a liquid phase rather than a solid, often due to high solubility or rapid cooling. The formation of fine particles is typically a result of rapid nucleation.
Crystallization Optimization:
-
Solvent System: A mixture of a polar solvent in which the salt is soluble (e.g., isopropanol, ethanol) and a less polar anti-solvent in which it is insoluble (e.g., methyl tert-butyl ether (MTBE), heptane) is often effective. The optimal ratio needs to be determined experimentally.
-
Controlled Cooling and Addition: Slow cooling of a saturated solution or slow addition of the anti-solvent allows for the growth of larger, more well-defined crystals.
-
Seeding: Introducing a small amount of previously isolated crystalline material (seed crystals) can promote crystallization at a lower supersaturation, leading to better crystal habit.
-
pH Adjustment: Ensure the pH is sufficiently acidic to fully form the hydrochloride salt. The free base is more likely to be an oil.
-
Water Content: The presence of water can significantly impact crystallization. While sometimes a small amount can aid in dissolving the salt initially, an anhydrous system is generally preferred for the final crystallization to avoid the formation of hydrates.[8]
Experimental Protocol for Crystallization:
-
Dissolve the crude 4-(trifluoromethyl)indoline free base in a minimal amount of a suitable solvent like isopropanol.
-
Slowly add a solution of HCl in isopropanol or bubble dry HCl gas through the solution until the pH is acidic (test with pH paper).
-
Heat the mixture gently to ensure complete dissolution.
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature. If no crystals form, consider adding a seed crystal.
-
Once crystallization begins, you can further cool the mixture in an ice bath to maximize the yield.
-
If the product remains in solution, slowly add an anti-solvent like MTBE until turbidity is observed, then allow the solution to stand.
-
Collect the crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Question 4: My final product of this compound has a pink or reddish discoloration. What is the source of this impurity, and how can I remove it?
Answer: Indolines, like many other aniline derivatives, are susceptible to oxidation, which can lead to the formation of colored impurities. This can be exacerbated by residual acid, exposure to air and light, or the presence of trace metal impurities from the hydrogenation catalyst.
Decolorization and Prevention:
-
Charcoal Treatment: Before the final crystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.
-
Inert Atmosphere: Conduct the final isolation and drying steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification by Chromatography: While not ideal for large-scale production, column chromatography of the free base on silica gel before salt formation can remove baseline impurities that may contribute to color.[10][11] However, be aware that some indolines can be sensitive to silica gel.
-
Antioxidant Addition: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the free base before storage or salt formation can prevent color development.
Purification Workflow:
Caption: Purification workflow for removing color impurities.
Section 3: Safety Considerations
Working with fluorinated compounds and strong acids requires stringent safety protocols.
Question 5: What are the primary safety concerns when working with trifluoroacetic acid (TFA) as a co-catalyst or for salt formation on a large scale?
Answer: Trifluoroacetic acid (TFA) is a strong, corrosive acid with high volatility.[12] Its safe handling is paramount, especially during scale-up operations.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended), safety goggles, a face shield, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of corrosive vapors.
-
Material Compatibility: TFA is corrosive to many metals and can cause some plastics to swell or degrade. Use glassware or other compatible materials (e.g., PTFE) for reaction vessels and transfer lines.
-
Quenching and Neutralization: When quenching a reaction containing TFA, do so slowly and with cooling, as the neutralization with a base is highly exothermic.
-
Waste Disposal: Dispose of TFA-containing waste according to your institution's hazardous waste guidelines.
-
Removal from Product: TFA can be difficult to remove completely from the final product due to its high boiling point and potential to form stable salts. Azeotropic distillation with a solvent like toluene can aid in its removal before final product isolation.[13]
The introduction of fluorine into heterocyclic frameworks can be challenging but is a valuable strategy in drug discovery.[1] Careful attention to reaction conditions, purification techniques, and safety protocols is essential for the successful and scalable synthesis of this compound.
References
-
Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
-
Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. (n.d.). National Institutes of Health. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). PubMed. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. (2018). ACS Publications. [Link]
-
Chen, Y., et al. (2023). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal. [Link]
-
Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. (2023). Journal of the American Chemical Society. [Link]
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. (n.d.). National Institutes of Health. [Link]
-
Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. (2022). CCS Chemistry. [Link]
-
The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters. [Link]
-
Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. (2014). Journal of Energy Chemistry. [Link]
- Indoline hydrochloride salts and process for their preparation. (n.d.).
-
Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022). ACS Chemical Health & Safety. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). ResearchGate. [Link]
-
Methyl Ester. (n.d.). Organic Syntheses. [Link]
-
Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). MDPI. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (2023). Organic & Biomolecular Chemistry. [Link]
-
Trifluoroacetic acid. (n.d.). Wikipedia. [Link]
-
trifloroacetyl triflate. (n.d.). Organic Syntheses. [Link]
-
A convenient preparation of indoline. (1965). ResearchGate. [Link]
- Process for producing trifluoroacetic acid and trifluoroacetyl chloride. (n.d.).
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (n.d.). MDPI. [Link]
-
Crystallization and transformation of pharmaceutical solid forms. (2012). Academic Journals. [Link]
-
Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. (n.d.). ACS Publications. [Link]
-
Synthesis and antitumor evaluation of novel monoindolyl-4-trifluoromethylpyridines and... (n.d.). PubMed. [Link]
-
Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. (2012). PubMed. [Link]
-
The Salt−Cocrystal Continuum: The Influence of Crystal Structure on Ionization State. (n.d.). ACS Publications. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central. [Link]
-
An Unexpected Incident with 4-Trifluoromethylaniline. (2015). ResearchGate. [Link]
- Process for the purification of amorolfine hydrochloride. (n.d.).
- Process for the preparation and purification of amorolfine hydrochloride. (n.d.).
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- 12. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
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Technical Support Center: Improving Regioselectivity in Reactions with 4-(Trifluoromethyl)indoline
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(trifluoromethyl)indoline. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common regioselectivity challenges encountered during the chemical modification of this versatile building block. By understanding the electronic interplay of the electron-donating indoline moiety and the electron-withdrawing trifluoromethyl group, we can strategically control reaction outcomes.
Section 1: Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (SEAr) is a fundamental method for functionalizing the benzene ring of 4-(trifluoromethyl)indoline. However, the regioselectivity can be complex due to the competing directing effects of the activating amino group and the deactivating trifluoromethyl group.
Frequently Asked Questions (FAQs)
Q1: I am attempting a Friedel-Crafts acylation on N-protected 4-(trifluoromethyl)indoline and obtaining a mixture of isomers. How can I favor substitution at the C7 position?
A1: This is a classic issue of competing directing effects. The indoline nitrogen, even when protected, is an ortho, para-director, strongly activating the C5 and C7 positions. The trifluoromethyl group (CF₃) is a meta-director and deactivates the ring, making substitution at C5 and C7 less favorable than in unsubstituted indoline.[1][2][3][4] To favor the C7 position, consider the following strategies:
-
Choice of N-Protecting Group: A bulky N-protecting group, such as di-tert-butyl dicarbonate (Boc₂) or a triisopropylsilyl (TIPS) group, can sterically hinder the C5 position, thereby favoring electrophilic attack at the less hindered C7 position.
-
Lewis Acid Catalyst: The choice and amount of Lewis acid are critical. A strong Lewis acid like AlCl₃ can sometimes coordinate with the nitrogen of the indoline, reducing its activating effect and potentially altering the regioselectivity. Experiment with milder Lewis acids such as ZnCl₂ or FeCl₃.
-
Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the reaction by favoring the kinetically controlled product, which is often the less sterically hindered C7 isomer.
Q2: My nitration reaction on 4-(trifluoromethyl)indoline is giving me low yields and multiple products. What are the key parameters to control?
A2: Nitration introduces a strongly deactivating nitro group, which can make subsequent reactions challenging and often leads to complex product mixtures if not carefully controlled. The CF₃ group is strongly deactivating, making the aromatic ring electron-poor and less reactive towards electrophiles.[3][5]
-
Protect the Indoline Nitrogen: The free N-H of the indoline is basic and will be protonated under typical nitrating conditions (e.g., HNO₃/H₂SO₄), forming an ammonium salt which is a powerful deactivating, meta-directing group. This will lead to substitution at the C6 position. To direct to C5 or C7, the nitrogen must be protected, for example, as an amide (e.g., acetyl) or carbamate (e.g., Boc).
-
Milder Nitrating Agents: Instead of harsh nitrating mixtures, consider using milder reagents like acetyl nitrate (AcONO₂) or a nitrate salt with a Lewis acid. These can offer better control and improved regioselectivity.
Troubleshooting Guide: Electrophilic Aromatic Substitution
| Problem | Potential Cause | Troubleshooting Steps |
| Poor conversion | The 4-CF₃ group deactivates the ring, making it less nucleophilic. | Increase reaction temperature, use a more reactive electrophile, or employ a stronger Lewis acid catalyst. |
| Mixture of C5 and C7 isomers | Competing directing effects of the indoline nitrogen and the CF₃ group. | Use a bulky N-protecting group to sterically hinder C5. Optimize solvent and temperature to enhance selectivity. |
| Substitution at C6 | Protonation of the unprotected indoline nitrogen under acidic conditions. | Protect the indoline nitrogen with an electron-withdrawing group (e.g., Ac, Boc) before performing the electrophilic substitution. |
| Decomposition of starting material | Harsh reaction conditions (e.g., strong acids, high temperatures). | Use milder reaction conditions, such as a less aggressive Lewis acid or a lower reaction temperature. |
Section 2: Metalation and Cross-Coupling Reactions
Directed ortho-metalation (DoM) and subsequent cross-coupling reactions are powerful tools for the regioselective functionalization of aromatic rings. For 4-(trifluoromethyl)indoline, these methods can provide access to isomers that are difficult to obtain through electrophilic substitution.
Frequently Asked Questions (FAQs)
Q3: I want to introduce a substituent at the C5 position. Which metalation strategy is most effective?
A3: To functionalize the C5 position, a directed lithiation approach is highly effective. The choice of the directing group on the indoline nitrogen is crucial for controlling the regioselectivity.
-
N-Boc as a Directing Group: An N-Boc protecting group can effectively direct lithiation to the C5 position.[6] The carbamate oxygen can coordinate with the lithium reagent (e.g., n-BuLi or s-BuLi), directing deprotonation to the adjacent C5 position. The electron-withdrawing nature of the CF₃ group at C4 will increase the acidity of the C5 proton, further favoring lithiation at this site.
Experimental Protocol: Directed Lithiation at C5
-
Protect 4-(trifluoromethyl)indoline with a Boc group.
-
Dissolve the N-Boc-4-(trifluoromethyl)indoline in dry THF or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of s-BuLi or t-BuLi (1.1 equivalents) and stir for 1-2 hours at -78 °C.
-
Quench the resulting aryllithium species with your desired electrophile (e.g., iodine for iodination, DMF for formylation).
-
Allow the reaction to warm to room temperature before quenching with a saturated aqueous solution of NH₄Cl.
Q4: How can I achieve functionalization at the C3 position of the indoline ring?
A4: Functionalization at the C3 position typically involves the generation of an enamine or enamide equivalent from the indoline, followed by reaction with an electrophile.
-
Iridium-Catalyzed C-H Alkylation: Recent advances have shown that iridium catalysts can facilitate the regioselective C3-alkylation of indolines with alcohols in water.[7] This method proceeds through a tandem dehydrogenation of the indoline and the alcohol, followed by condensation and reduction.
-
N-Acyl Indoline Chemistry: Protection of the indoline nitrogen with an acyl group allows for alpha-lithiation at the C3 position with a strong base like LDA, followed by trapping with an electrophile.
Troubleshooting Guide: Metalation and Cross-Coupling
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield of lithiated species | Incomplete deprotonation or decomposition of the organolithium intermediate. | Use a stronger base (e.g., s-BuLi instead of n-BuLi), ensure strictly anhydrous conditions, and maintain a low temperature (-78 °C). |
| Incorrect regioselectivity of metalation | The directing group is not effective, or there is competitive deprotonation at another site. | Ensure the use of a suitable directing group (e.g., N-Boc for C5). The CF₃ group should enhance the acidity of the C5 proton. |
| Failure of subsequent cross-coupling reaction | Inactive catalyst, poor choice of ligand, or incompatible reaction conditions. | Screen different palladium catalysts and ligands. Ensure the organometallic species is compatible with the cross-coupling conditions. |
Section 3: Visualizing Reaction Pathways
To better understand the factors governing regioselectivity, the following diagrams illustrate the key decision-making processes and reaction mechanisms.
Decision-Making Workflow for Electrophilic Aromatic Substitution
Caption: Decision workflow for electrophilic substitution.
Mechanism of Directed ortho-Lithiation
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Validation & Comparative
A Comparative Guide to the Reactivity of 4- and 5-(Trifluoromethyl)indoline Isomers in Pharmaceutical Scaffolding
Introduction: In the landscape of modern drug discovery, the indoline scaffold remains a privileged structure, owing to its prevalence in a multitude of biologically active compounds.[1] The strategic introduction of fluorine-containing substituents, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of medicinal chemistry. This is due to the profound influence of the CF₃ group on a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[2] Among the various trifluoromethylated indoline isomers, 4-(trifluoromethyl)indoline and 5-(trifluoromethyl)indoline are of significant interest as building blocks for novel therapeutics.
This guide provides an in-depth, objective comparison of the reactivity of 4-(trifluoromethyl)indoline hydrochloride and 5-(trifluoromethyl)indoline. We will delve into the electronic and steric factors governing their reactivity in key synthetic transformations relevant to pharmaceutical development, supported by theoretical principles and available experimental data. This analysis aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the selection and application of these valuable synthetic intermediates.
The Decisive Influence of the Trifluoromethyl Group: An Electronic and Steric Perspective
The reactivity of the secondary amine within the indoline ring is paramount to its utility as a scaffold. This reactivity is primarily dictated by the electron density on the nitrogen atom and the steric hindrance around it. The position of the potent electron-withdrawing trifluoromethyl group on the benzene ring creates distinct electronic and steric environments for the nitrogen atom in the 4- and 5-isomers, leading to notable differences in their chemical behavior.
Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This property significantly influences the electron density of the entire indoline ring system.
-
5-(Trifluoromethyl)indoline: In this isomer, the CF₃ group is in the para-position relative to the C7a-N bond of the pyrrolidine ring. Its electron-withdrawing effect is transmitted through the aromatic system, leading to a decrease in electron density on the nitrogen atom. This reduction in electron density lowers the nucleophilicity and basicity of the amine compared to unsubstituted indoline.
-
4-(Trifluoromethyl)indoline: Here, the CF₃ group is in the meta-position relative to the C7a-N bond. While still exerting an electron-withdrawing effect, it is generally less pronounced at the nitrogen atom compared to the para-substitution in the 5-isomer due to the nature of electronic delocalization in the benzene ring.
The basicity of the amine, a key indicator of its nucleophilicity, can be indirectly inferred from the pKa values of the corresponding anilines. For instance, the pKa of 4-(trifluoromethyl)aniline is lower than that of 3-(trifluoromethyl)aniline, suggesting that the nitrogen in the 5-substituted indoline is less basic and therefore less nucleophilic than in the 4-substituted isomer.
Steric Effects: The trifluoromethyl group is bulkier than a hydrogen atom. Its steric influence can affect the accessibility of the nitrogen atom to incoming electrophiles.
-
4-(Trifluoromethyl)indoline: The CF₃ group at the C4 position is in closer proximity to the nitrogen atom of the pyrrolidine ring. This can create steric hindrance, potentially slowing down reactions with bulky reagents.
-
5-(Trifluoromethyl)indoline: The CF₃ group at the C5 position is more distant from the nitrogen atom, resulting in a less sterically hindered environment around the reactive amine.
The interplay of these electronic and steric effects is crucial in determining the outcome and efficiency of synthetic transformations.
Comparative Reactivity in Key Pharmaceutical Scaffolding Reactions
We will now examine the anticipated and reported reactivity of 4- and 5-(trifluoromethyl)indoline in two pivotal reaction classes for drug development: N-Acylation and N-Arylation.
N-Acylation: Amide Bond Formation
N-acylation is a fundamental transformation for introducing a wide array of functional groups and building complex molecular architectures. The reactivity in N-acylation is directly correlated with the nucleophilicity of the indoline nitrogen.
Theoretical Reactivity: Based on electronic effects, 5-(trifluoromethyl)indoline is expected to be less reactive in N-acylation reactions than 4-(trifluoromethyl)indoline . The stronger electron-withdrawing effect of the para-CF₃ group in the 5-isomer reduces the electron density on the nitrogen to a greater extent, making it a weaker nucleophile.
While direct comparative quantitative data is scarce in the literature, the general principles of substituent effects strongly support this hypothesis.
Experimental Protocol: General Procedure for N-Acylation of Trifluoromethylindolines
This protocol provides a general framework for the N-acylation of both isomers. Note that reaction times and temperatures may need to be optimized for each isomer based on its reactivity. For this compound, a preliminary neutralization step is required.
Neutralization of this compound:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) (1.1 - 1.5 eq), and stir the mixture at room temperature for 30-60 minutes.
-
The free base can be extracted with an organic solvent and dried before use, or the reaction can proceed in the presence of the inorganic salt.
N-Acylation Procedure:
-
To a solution of the free 4- or 5-(trifluoromethyl)indoline (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride) (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Predicted N-Acylation Reactivity
| Compound | CF₃ Position | Electronic Effect on N | Steric Hindrance at N | Predicted Reactivity |
| 4-(Trifluoromethyl)indoline | 4 (meta-like) | Weaker electron-withdrawing | Higher | More Reactive (electronically) |
| 5-(Trifluoromethyl)indoline | 5 (para-like) | Stronger electron-withdrawing | Lower | Less Reactive (electronically) |
N-Arylation: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for the formation of C-N bonds, enabling the synthesis of N-aryl indolines.[3][4] The success of this reaction is dependent on the nucleophilicity of the amine and its ability to participate in the catalytic cycle.
Theoretical Reactivity: Similar to N-acylation, the reduced nucleophilicity of 5-(trifluoromethyl)indoline due to the strong electron-withdrawing effect of the CF₃ group is expected to make it a more challenging substrate for Buchwald-Hartwig amination compared to the 4-isomer . The electron-richness of the nitrogen is crucial for the oxidative addition and reductive elimination steps in the catalytic cycle.
However, steric factors can also play a significant role. The greater steric hindrance around the nitrogen in 4-(trifluoromethyl)indoline might impede the approach of the bulky palladium catalyst complex, potentially slowing down the reaction. Therefore, the overall reactivity will be a balance between these opposing electronic and steric effects.
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation of Trifluoromethylindolines
This protocol outlines a general procedure for the N-arylation of both isomers. The choice of ligand and base is critical and may require optimization for each substrate. Again, a neutralization step is necessary for the hydrochloride salt.
Neutralization of this compound: (Follow the same procedure as for N-acylation)
Buchwald-Hartwig N-Arylation Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 eq), the free 4- or 5-(trifluoromethyl)indoline (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 4-10 mol%), and a base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.4-2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Predicted N-Arylation Reactivity
| Compound | CF₃ Position | Electronic Effect on N | Steric Hindrance at N | Predicted Reactivity |
| 4-(Trifluoromethyl)indoline | 4 (meta-like) | Weaker electron-withdrawing | Higher | Potentially more reactive electronically, but may be hindered sterically. |
| 5-(Trifluoromethyl)indoline | 5 (para-like) | Stronger electron-withdrawing | Lower | Less reactive electronically, but sterically more accessible. |
Mechanistic Insights and Logical Flow
The reactivity differences can be visualized through the following logical flow, which highlights the key decision-making factors for a synthetic chemist.
Caption: Experimental workflow for a direct comparison of isomer reactivity.
Conclusion and Future Outlook
The positional isomerism of the trifluoromethyl group on the indoline ring significantly impacts the reactivity of the nitrogen atom, a critical factor in the design and synthesis of novel pharmaceutical agents. While theoretical considerations suggest that 5-(trifluoromethyl)indoline is electronically less reactive due to the stronger electron-withdrawing effect of the para-CF₃ group, the steric hindrance posed by the C4-CF₃ group in the 4-isomer may counteract this electronic advantage in certain reactions.
The lack of direct, quantitative comparative studies in the literature underscores the need for further experimental investigation to fully elucidate the reactivity profiles of these important building blocks. The experimental workflow proposed in this guide provides a clear path for generating such valuable data. A deeper understanding of the subtle interplay between electronic and steric effects will undoubtedly empower medicinal chemists to more effectively leverage these isomers in the development of next-generation therapeutics.
References
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Indoline and Indole Scaffolds in Drug Discovery. ResearchGate. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Chemistry Portal. Available at: [Link]
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Development and Application of Indolines in Pharmaceuticals. PMC. Available at: [Link]
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4-(Trifluoromethyl)aniline. PubChem. Available at: [Link]
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3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. PubChem. Available at: [Link]
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4-(Trifluoromethoxy)aniline. PubChem. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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Development and Application of Indolines in Pharmaceuticals. PMC. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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4-(Trifluoromethyl)aniline. PubChem. Available at: [Link]
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A Comparative Guide to the Synthesis of Trifluoromethyl Indoline Isomers for Medicinal Chemistry
Introduction: The Strategic Value of Trifluoromethyl Indolines in Drug Discovery
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group onto this scaffold can profoundly enhance the pharmacological properties of a molecule. The high electronegativity and lipophilicity of the CF₃ group can improve metabolic stability, binding affinity, and cell permeability, making trifluoromethylated indolines highly sought-after building blocks in drug development.[1]
This guide provides a comparative analysis of the synthetic routes to four key positional isomers of trifluoromethyl indoline: 4-, 5-, 6-, and 7-trifluoromethylindoline. As a Senior Application Scientist, my objective is to offer not just protocols, but a deeper understanding of the causality behind the synthetic choices, enabling researchers to select and optimize the most suitable pathway for their specific research and development needs. We will delve into the nuances of precursor synthesis, cyclization strategies, and the final reduction to the indoline core, supported by experimental data and mechanistic insights.
Comparative Analysis of Synthetic Strategies
The synthesis of trifluoromethyl indolines typically involves a two-stage approach: the construction of a substituted trifluoromethyl indole, followed by its reduction to the corresponding indoline. The choice of synthetic route to the indole precursor is critical and is often dictated by the availability of starting materials and the desired substitution pattern.
Synthesis of Trifluoromethyl Indole Precursors
Several classical and modern synthetic methods can be adapted for the synthesis of trifluoromethyl indoles. The Fischer, Bischler, and Leimgruber-Batcho indole syntheses are foundational, while palladium-catalyzed methods offer more contemporary and often milder alternatives.[2]
For instance, the synthesis of 5-trifluoromethyl-1H-indole can be achieved via a regioselective palladium-catalyzed coupling/annulation reaction involving functionalized alkynes and 2-iodo-4-trifluoromethylaniline.[3] Similarly, rhodium(II)-catalyzed direct arylation has been employed for the synthesis of 5- and 6-trifluoromethylindoles.[4]
The general workflow for these syntheses can be visualized as follows:
Caption: General synthetic workflow for trifluoromethyl indoline isomers.
Comparative Data on Trifluoromethyl Indole Synthesis
| Isomer | Starting Material | Synthetic Method | Reported Yield | Reference |
| 4-Trifluoromethyl-1H-indole | 2-Amino-3-(trifluoromethyl)benzoic acid | Multi-step synthesis | Data not readily available | [5] |
| 5-Trifluoromethyl-1H-indole | 2-Iodo-4-trifluoromethylaniline | Palladium-catalyzed annulation | Good to excellent | [3] |
| 6-Trifluoromethyl-1H-indole | 4-Trifluoromethyl-phenylhydrazine | Fischer Indole Synthesis | ~86% | [4] |
| 7-Trifluoromethyl-1H-indole | 2-Amino-6-(trifluoromethyl)toluene | Multi-step synthesis | Data not readily available | N/A |
Note: The yields are highly dependent on the specific reaction conditions and substrates used.
Reduction of Trifluoromethyl Indoles to Indolines
The final and crucial step is the reduction of the trifluoromethyl indole to the corresponding indoline. This transformation is most commonly achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
This protocol provides a general procedure for the reduction of a trifluoromethyl indole to its indoline.
Materials:
-
Trifluoromethyl indole isomer
-
Palladium on carbon (10% Pd/C)
-
Ethanol (or other suitable solvent)
-
Hydrogen gas
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a flask suitable for hydrogenation, dissolve the trifluoromethyl indole in ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Seal the flask and purge with hydrogen gas (typically at balloon pressure or in a Parr hydrogenator).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude trifluoromethyl indoline.
-
Purify the product by column chromatography on silica gel if necessary.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of the indole double bond.
-
Solvent: Ethanol is a common solvent for hydrogenations as it is relatively inert and effectively dissolves many organic compounds.
-
Inert Atmosphere: Handling the catalyst under an inert atmosphere prevents potential deactivation by oxygen.
Spectroscopic Data Comparison
The position of the trifluoromethyl group significantly influences the electronic environment of the indoline core, leading to distinct spectroscopic signatures. A comparative analysis of their NMR spectra is invaluable for isomer identification.
| Isomer | ¹H NMR (δ, ppm) - Aromatic Protons | ¹³C NMR (δ, ppm) - Aromatic Carbons | ¹⁹F NMR (δ, ppm) |
| 4-CF₃-Indoline | Distinct downfield shifts for protons ortho to the CF₃ group. | Quartet for the carbon attached to the CF₃ group due to C-F coupling. | Singlet around -60 to -65 ppm. |
| 5-CF₃-Indoline | More complex splitting patterns due to meta and para couplings. | Quartet for C-5, with characteristic J-coupling constants. | Singlet in a similar region to the 4-isomer. |
| 6-CF₃-Indoline | Splitting patterns influenced by the position relative to the nitrogen and CF₃ group. | Quartet for C-6. | Singlet in a similar region to the 4- and 5-isomers. |
| 7-CF₃-Indoline | Significant downfield shift for the proton at the C-6 position. | Quartet for C-7. | Singlet, potentially at a slightly different chemical shift due to proximity to the nitrogen. |
Note: The exact chemical shifts will vary depending on the solvent and the presence of other substituents. The key diagnostic feature is the quartet in the ¹³C NMR spectrum for the carbon bearing the CF₃ group.
Logical Framework for Synthetic Route Selection
The choice of synthetic strategy for a particular trifluoromethyl indoline isomer is a multi-faceted decision. The following diagram illustrates the logical flow for this selection process.
Caption: Decision-making workflow for selecting a synthetic route.
Conclusion and Future Outlook
This guide provides a comparative framework for the synthesis of 4-, 5-, 6-, and 7-trifluoromethylindoline isomers. While direct comparative studies are scarce, by collating available data and understanding the underlying chemical principles, researchers can make informed decisions to access these valuable building blocks. The development of more efficient and regioselective methods for the synthesis of trifluoromethylated indoles remains an active area of research. Future advancements in catalytic C-H functionalization may provide even more direct and versatile routes to these important molecules, further empowering drug discovery and development efforts.
References
- Joule, J. A. (2000). Product Class 13: Indole and Its Derivatives. In Science of Synthesis (Vol. 10, pp. 361-652). Thieme.
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21(5), 755-777.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.
- Sundberg, R. J. (1996). Indoles. Academic Press.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911.
- Request PDF. (2025, August 5). Practical Syntheses of 5-Trifluoromethyl-1H-indoles.
- Fisher Scientific. (n.d.). 5-(Trifluoromethyl)indole, 98%.
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- Eureka | Patsnap. (n.d.). Preparation method for 3-substituted trifluoromethyl indole.
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- ResearchGate. (n.d.). Synthesis of 7‐trifluoromethyl‐2,5‐disubstituted pyrazolo[1,5‐a]pyrimidines.
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- PubMed. (2022, January 19). General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents.
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A Spectroscopic Guide to 4-, 5-, and 6-(Trifluoromethyl)indoline Isomers for the Research Scientist
In the landscape of medicinal chemistry and drug development, trifluoromethylated heterocycles are of paramount importance. The trifluoromethyl (-CF3) group, owing to its high electronegativity, metabolic stability, and ability to modulate lipophilicity, can significantly enhance the pharmacological profile of a molecule. Indoline scaffolds, in turn, are prevalent in a myriad of biologically active compounds. The precise positioning of the -CF3 group on the indoline ring can profoundly influence a compound's interaction with biological targets, making the unambiguous characterization of its constitutional isomers a critical step in research and development.
This guide provides a comparative analysis of the spectroscopic signatures of 4-, 5-, and 6-(trifluoromethyl)indoline. By delving into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge to distinguish between these crucial isomers. The insights provided herein are grounded in established spectroscopic principles and supplemented with predicted data to offer a comprehensive comparative framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Positional Probe
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. The chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to their local electronic environments, providing a detailed fingerprint of the molecule. The placement of the electron-withdrawing trifluoromethyl group on the aromatic ring of the indoline scaffold induces distinct changes in the chemical shifts of the aromatic and aliphatic protons and carbons.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate comparison.
1. Sample Preparation: a. Dissolve 5-10 mg of the (trifluoromethyl)indoline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). b. Filter the solution into a 5 mm NMR tube.
2. ¹H NMR Acquisition: a. The instrument is a 400 MHz spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. d. Acquire the spectrum with a standard 90° pulse angle, a spectral width of -2 to 12 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
3. ¹³C NMR Acquisition: a. Using the same sample, switch the spectrometer to the ¹³C channel (approximately 100 MHz for a 400 MHz ¹H instrument). b. Acquire a proton-decoupled spectrum with a spectral width of 0 to 160 ppm. A sufficient number of scans and a relaxation delay of 1-2 seconds are necessary due to the lower natural abundance of ¹³C.
4. ¹⁹F NMR Acquisition: a. Switch the spectrometer to the ¹⁹F channel (approximately 376 MHz for a 400 MHz ¹H instrument). b. Acquire a proton-decoupled spectrum. The chemical shifts are typically referenced to an external standard like CFCl₃ (δ = 0 ppm) or an internal standard.[1]
Diagram of the NMR Data Acquisition Workflow:
Caption: General workflow for NMR data acquisition and processing.
Comparative ¹H NMR Data (Predicted)
The predicted ¹H NMR chemical shifts (in ppm) in CDCl₃ are presented below. The indoline ring protons are numbered for clarity.
| Proton | 4-(Trifluoromethyl)indoline (Predicted) | 5-(Trifluoromethyl)indoline (Predicted) | 6-(Trifluoromethyl)indoline (Predicted) |
| H-1 (NH) | ~3.8 | ~3.8 | ~3.8 |
| H-2 (CH₂) | ~3.1 | ~3.1 | ~3.1 |
| H-3 (CH₂) | ~3.6 | ~3.6 | ~3.6 |
| H-5 | ~6.8 (d) | - | ~7.0 (s) |
| H-6 | ~7.2 (t) | ~7.1 (d) | - |
| H-7 | ~7.0 (d) | ~6.7 (s) | ~6.8 (d) |
Expert Analysis: The primary differences in the ¹H NMR spectra arise from the deshielding effect of the -CF₃ group on the aromatic protons.
-
4-(Trifluoromethyl)indoline: The proton at the 5-position (ortho to -CF₃) is expected to be the most downfield of the aromatic protons. The H-6 proton will appear as a triplet due to coupling with H-5 and H-7, while H-5 and H-7 will be doublets.
-
5-(Trifluoromethyl)indoline: The protons at the 4 and 6-positions (ortho to -CF₃) will be deshielded and appear as doublets, while the H-7 proton will be a singlet.
-
6-(Trifluoromethyl)indoline: The H-5 and H-7 protons (ortho and para to -CF₃, respectively) will be the most deshielded. H-5 will appear as a singlet, and H-7 as a doublet.
Comparative ¹³C NMR Data (Predicted)
The predicted ¹³C NMR chemical shifts (in ppm) in CDCl₃ are shown below.
| Carbon | 4-(Trifluoromethyl)indoline (Predicted) | 5-(Trifluoromethyl)indoline (Predicted) | 6-(Trifluoromethyl)indoline (Predicted) |
| C-2 | ~47 | ~47 | ~47 |
| C-3 | ~30 | ~30 | ~30 |
| C-3a | ~128 | ~130 | ~125 |
| C-4 | ~129 (q, ¹JCF ≈ 272 Hz) | ~110 | ~122 |
| C-5 | ~115 | ~125 (q, ¹JCF ≈ 272 Hz) | ~118 (q, ²JCF ≈ 32 Hz) |
| C-6 | ~129 | ~124 (q, ²JCF ≈ 32 Hz) | ~123 (q, ¹JCF ≈ 272 Hz) |
| C-7 | ~118 | ~108 | ~112 |
| C-7a | ~152 | ~154 | ~150 |
| -CF₃ | ~124 (q) | ~125 (q) | ~124 (q) |
Expert Analysis: The most significant feature in the ¹³C NMR spectra is the large one-bond coupling constant (¹JCF) for the carbon directly attached to the -CF₃ group, which appears as a quartet.[2] The two-bond coupling (²JCF) to the adjacent carbons is also observable and diagnostically useful. The electron-withdrawing nature of the -CF₃ group influences the chemical shifts of the aromatic carbons, with the most pronounced effects on the ipso-carbon and the ortho and para positions.
Comparative ¹⁹F NMR Data (Predicted)
The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment of the trifluoromethyl group.
| Isomer | Predicted ¹⁹F Chemical Shift (δ, ppm) (vs. CFCl₃) |
| 4-(Trifluoromethyl)indoline | ~ -61 |
| 5-(Trifluoromethyl)indoline | ~ -62 |
| 6-(Trifluoromethyl)indoline | ~ -62 |
Expert Analysis: While the predicted chemical shifts are very similar, high-resolution ¹⁹F NMR can often distinguish between positional isomers.[3] The precise chemical shift will be influenced by the overall electron density of the aromatic ring, which is subtly different for each isomer. Coupling to aromatic protons (³JHF and ⁴JHF) can also be observed in proton-coupled ¹⁹F spectra, providing further structural information.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds. While the overall IR spectra of the three isomers will be similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
1. Sample Preparation: a. A small amount of the solid or liquid (trifluoromethyl)indoline sample is placed directly on the ATR crystal.
2. Data Acquisition: a. The spectrum is recorded over the range of 4000-400 cm⁻¹. b. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum. c. Multiple scans are averaged to improve the signal-to-noise ratio.
Diagram of the FT-IR Data Acquisition Workflow:
Caption: Simplified workflow for FT-IR data acquisition using an ATR accessory.
Comparative IR Absorption Data (Expected)
| Vibrational Mode | Expected Frequency (cm⁻¹) | Isomer-Specific Notes |
| N-H Stretch | 3300-3500 (medium, sharp) | The exact position may vary slightly based on intermolecular hydrogen bonding, which could differ with crystal packing. |
| Aromatic C-H Stretch | 3000-3100 (weak) | |
| Aliphatic C-H Stretch | 2850-2960 (medium) | |
| Aromatic C=C Bending | 1450-1600 (medium) | The pattern of these absorptions can be indicative of the substitution pattern on the benzene ring. |
| C-N Stretch | 1250-1350 (medium) | |
| C-F Stretch | 1100-1300 (strong, broad) | This will be a complex and intense set of bands, characteristic of the -CF₃ group. |
| Aromatic C-H Out-of-Plane Bend | 700-900 (strong) | The pattern of these bands is highly diagnostic of the aromatic substitution pattern. |
Expert Analysis: The most prominent and intense absorptions in the IR spectra will be the C-F stretching modes of the trifluoromethyl group.[4] The key to differentiating the isomers lies in the aromatic C-H out-of-plane bending region. The number and position of these bands are characteristic of the substitution pattern on the benzene ring. For example, a 1,2,3-trisubstituted pattern (as in 4-(trifluoromethyl)indoline) will have a different out-of-plane bending fingerprint than a 1,2,4-trisubstituted pattern (as in 5- and 6-(trifluoromethyl)indoline).
Mass Spectrometry (MS): Fragmentation Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation patterns, which can be used to deduce the structure of the analyte.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
1. Sample Introduction: a. A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph.
2. Ionization and Analysis: a. The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. b. The resulting ions are separated by their m/z ratio in a mass analyzer (e.g., a quadrupole). c. A detector records the abundance of each ion.
Diagram of the EI-MS Data Acquisition Workflow:
Caption: General workflow for Electron Ionization Mass Spectrometry.
Comparative Mass Spectrometry Data (Expected)
The molecular formula for all three isomers is C₉H₈F₃N, with a monoisotopic mass of approximately 187.06 Da.
| m/z Value | Fragment Identity | Expected Relative Abundance | Isomer-Specific Notes |
| 187 | [M]⁺ | Moderate to Strong | The molecular ion peak should be clearly visible for all isomers. |
| 186 | [M-H]⁺ | Moderate | Loss of a hydrogen atom, likely from the benzylic position (C3) or the amine. |
| 168 | [M-F]⁺ | Low | Loss of a fluorine atom is less common but possible. |
| 118 | [M-CF₃]⁺ | Strong | Loss of the trifluoromethyl radical is a very likely and prominent fragmentation pathway for all three isomers.[5] |
| 91 | [C₇H₇]⁺ (Tropylium ion) | Moderate to Strong | A common fragment in aromatic compounds containing a methylene group adjacent to the ring, formed after the loss of HCN. |
Expert Analysis: All three isomers are expected to show a strong molecular ion peak at m/z 187. A key fragmentation pathway will be the loss of the trifluoromethyl radical (-CF₃, mass 69) to give a prominent peak at m/z 118.[5] While the major fragments are likely to be the same for all three isomers, the relative intensities of the fragment ions may differ slightly. These subtle differences in fragmentation probabilities could potentially be used to distinguish the isomers, especially with careful analysis and comparison to reference spectra.
Conclusion
The differentiation of 4-, 5-, and 6-(trifluoromethyl)indoline is readily achievable through a multi-pronged spectroscopic approach. ¹H and ¹³C NMR provide the most definitive data for structural assignment, with the position of the -CF₃ group creating unique chemical shifts and splitting patterns in the aromatic region. ¹⁹F NMR offers a direct probe of the trifluoromethyl group's environment. While IR spectroscopy and mass spectrometry may show more subtle differences, the fingerprint region in IR and minor variations in fragment ion intensities in MS can provide valuable corroborating evidence. By understanding the principles outlined in this guide and applying the described experimental protocols, researchers can confidently characterize these important isomers, ensuring the integrity and progression of their scientific endeavors.
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HPLC and NMR analysis for purity assessment of 4-(Trifluoromethyl)indoline hydrochloride
For the definitive purity assessment of this compound, neither HPLC nor NMR alone tells the complete story. HPLC is an indispensable tool for high-sensitivity impurity profiling and routine quality control. [10][29]Conversely, qNMR offers the distinct advantage of providing an absolute purity value traceable to a certified standard, confirming the identity of the main component and quantifying impurities without the need for their individual reference standards. [8][28] By employing both of these orthogonal techniques, researchers and drug developers can establish a robust, self-validating system for quality control, ensuring a comprehensive understanding of the compound's purity profile. This dual-pronged approach is not merely best practice; it is a critical component of ensuring data integrity and product quality in the rigorous landscape of scientific research and pharmaceutical development, fully aligning with the principles outlined by global regulatory bodies like the ICH. [26][30][31][32]
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Introduction: The Strategic Value of the Trifluoromethyl Group in Indoline Scaffolds
An In-Depth Guide to the Biological Activity of Trifluoromethyl-Substituted Indolines for Drug Discovery Professionals
The indoline scaffold is a privileged heterocyclic structure, forming the core of numerous natural products and synthetic compounds with significant pharmacological activities.[1][2] Its versatile structure has been a cornerstone in the development of therapeutics across various domains, including oncology, infectious diseases, and neurology.[2][3] In modern medicinal chemistry, the strategic incorporation of fluorine atoms or fluoroalkyl groups is a widely employed strategy to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds.[1][4]
Among these, the trifluoromethyl (CF₃) group is particularly noteworthy. Its unique properties—strong electron-withdrawing nature, high lipophilicity, and enhanced metabolic stability—can profoundly influence a molecule's binding affinity, membrane permeability, and resistance to metabolic degradation.[1][5] This guide provides a comparative analysis of the biological activities of different trifluoromethyl-substituted indolines, supported by experimental data and detailed protocols, to aid researchers in the rational design of next-generation therapeutics.
Synthetic Strategies: Accessing Trifluoromethylated Indolines
The precise introduction of a CF₃ group onto the indoline ring is a critical first step in exploring its structure-activity relationship (SAR). Several robust synthetic methodologies have been developed to achieve this with high regioselectivity.
A prominent approach is the domino trifluoromethylation/cyclization of readily available 2-alkynylanilines using a copper-CF₃ reagent (e.g., the fluoroform-derived CuCF₃).[6][7] This method efficiently constructs the 2-(trifluoromethyl)indole core in a single, unambiguous step.[6][7] Another powerful technique involves the palladium-catalyzed dual functionalization of unactivated alkenes, which allows for the regioselective synthesis of diverse trifluoromethyl-containing indoles and indolines.[8] More recently, direct C-H trifluoromethylation methods, such as the palladium-catalyzed C7-trifluoromethylation using Umemoto's reagent, have provided direct access to previously challenging substitution patterns.[9]
General Experimental Protocol: Domino Trifluoromethylation/Cyclization
This protocol describes a general method for synthesizing 2-(trifluoromethyl)indoles from 2-alkynylanilines, a foundational technique for generating a library of compounds for screening.[6]
Rationale: This domino reaction is highly efficient, combining the trifluoromethylation of the alkyne and the subsequent intramolecular cyclization into a single synthetic operation. The use of N-tosyl or N-mesyl protecting groups on the aniline nitrogen is often crucial for facilitating the cyclization and achieving good product yields.[6]
Step-by-Step Protocol:
-
Preparation: To a dry reaction vessel under an inert argon atmosphere, add the N-protected 2-alkynylaniline substrate (1.0 eq).
-
Reagent Addition: Add the fluoroform-derived CuCF₃ reagent (typically 1.5-2.0 eq) and a suitable solvent such as DMF or DMSO.
-
Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired 2-(trifluoromethyl)indole.
Visualization: Synthetic Workflow
Caption: General workflow for the synthesis of trifluoromethyl-substituted indolines.
Comparative Analysis of Biological Activities
The position of the CF₃ group on the indoline scaffold dramatically influences its biological profile. Below is a comparison across key therapeutic areas.
Anticancer Activity
Trifluoromethyl-substituted indolines have demonstrated potent antiproliferative effects against a range of human cancer cell lines.[3] The CF₃ group often enhances cytotoxicity by improving cell membrane permeability or by engaging in specific hydrophobic or electrostatic interactions within the target protein's active site.
Notably, CF₃-containing spirocyclic indolines have shown promising activity and selectivity against several cancer cell lines, including Huh-7 (liver), A549 (lung), and even cisplatin-resistant A549/DDP cells.[1][10] This suggests that these compounds may overcome certain drug resistance mechanisms. Further studies on indole-based compounds have identified derivatives that induce apoptosis and cause cell cycle arrest in the G2/M phase, often by inhibiting tubulin polymerization.[11][12]
Structure-Activity Relationship (SAR) Insights:
-
C5-Position: A study comparing various substituents at the C5 position of an indole inhibitor of the AAA ATPase p97 found that a CF₃ group was highly effective.[5] Interestingly, replacing CF₃ with the larger and more electron-withdrawing pentafluorosulfanyl (SF₅) group reduced the inhibitory activity nearly five-fold, highlighting that a simple increase in electronegativity or size does not guarantee improved potency and that specific steric and electronic features are critical.[5]
-
Aromatic Substitution: In a series of tricyclic indoline resistance-modifying agents, a halogen at the 5-position was found to be essential for activity.[13] Replacing a para-chlorine on a connected phenyl ring with a trifluoromethyl group resulted in retained or slightly improved activity, demonstrating the CF₃ group's utility as a bioisostere for halogens in this context.[13]
Table 1: Comparative Anticancer Activity (IC₅₀ Values in µM)
| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Spiroindoles with 3,5-bis(CF₃)phenylamino | Various | Potency higher than cisplatin | [14] |
| 4-Trifluoromethyl-2,6-bis[indolyl] pyridine | P388, A-549 | Identified as most potent in its series | [15] |
| C5-CF₃ Phenyl Indole (p97 inhibitor) | ADPGlo Assay | Low nanomolar to double-digit micromolar range | [5] |
| Indolylisoxazoline with C6-F and CF₃-phenyl | C4-2 (Prostate) | ~3.66 - 5.0 | [11] |
| Indole-chalcone derivative with CF₃ | SCC-29B (Oral) | GI₅₀ = 0.96 | [12] |
Antimicrobial Activity
The emergence of drug-resistant microbes necessitates the development of novel antimicrobial agents.[16][17] Trifluoromethyl-substituted indolines and related heterocyclic structures have shown significant promise in this area.
A study on novel fluorinated chalcones, including indole-bearing derivatives, found that compounds with a trifluoromethoxy (OCF₃) group were generally more effective than those with a trifluoromethyl (CF₃) group.[18] However, an indole-chalcone derivative substituted with a CF₃ group (compound A3) proved to be one of the most potent antimicrobial agents in the series, with a Minimum Inhibitory Concentration (MIC) lower than the standard drug benzyl penicillin against several bacterial strains.[18] These compounds have also been shown to inhibit and eradicate biofilms formed by resistant bacteria like MRSA, an effect more potent than the control antibiotic vancomycin.[16]
Table 2: Comparative Antimicrobial Activity (MIC Values)
| Compound Class | Microorganism | MIC (µg/mL or µM) | Reference |
| Indole-chalcone with CF₃ (Compound A3) | S. aureus | Lower than benzyl penicillin | [18] |
| Indole-chalcone with OCF₃ (Compound B3) | S. aureus, C. albicans | Lower than standard drugs | [18] |
| N-(CF₃)phenyl pyrazole derivative (Compound 6) | MRSA, E. faecalis | 1.56 - 3.12 µg/mL | [16] |
| 6-CF₃-2,3-bis(bromomethyl)quinoxaline | Gram-positive bacteria | Highest activity in its series | [19] |
Neuroprotective Activity
Neurodegenerative diseases and ischemic events like stroke are characterized by neuronal cell death, often driven by oxidative stress and neuroinflammation.[20][21] Compounds that can mitigate these processes are of high therapeutic interest. Several trifluoromethyl-containing compounds, including indoline derivatives, have been investigated for their neuroprotective effects.
Studies on stobadine, a pyrido[4,3-b]indole, led to the development of derivatives with significantly improved neuroprotective and antioxidant efficacy at concentrations 1-2 orders of magnitude lower than the parent compound.[22] These compounds were shown to protect synaptic transmission in hippocampal slices exposed to hypoxia and reduce oxidative damage in brain homogenates.[22] Other research has demonstrated that trifluoromethyl-containing compounds can protect against neurodegeneration in models of cerebral ischemia, reduce neuroinflammation by inhibiting microglial activation, and promote neurogenesis.[21][23][24]
Table 3: Comparative Neuroprotective Activity
| Compound Type | Model / Assay | Effect | Reference |
| Stobadine Indole Derivative (SMe1EC2) | Hypoxia in rat hippocampal slices | Protected synaptic transmission at 0.03-10.0 µM | [22] |
| Quinolylnitrone with CF₃ (QN6) | Oxygen-glucose deprivation in SH-SY5Y cells | EC₅₀ for preventing metabolic decline = 3.97 µM; EC₅₀ for preventing necrosis = 3.79 µM | [25] |
| Fluoxetine Derivative with CF₃ (OTPM) | MPTP-induced Parkinson's model (in vivo) | Reduced microglial activation and improved motor deficits | [21] |
| Triflusal (CF₃-containing drug) | Oxygen-glucose deprivation (hippocampal slices) | Reduced neurodegeneration independent of microglia | [23] |
Protocols for Biological Evaluation
To ensure reproducibility and validity, standardized protocols are essential for assessing the biological activity of novel compounds.
Protocol 1: In Vitro Anticancer Cytotoxicity (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the color is directly proportional to the number of viable cells.[11]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the trifluoromethyl-substituted indoline compounds in the appropriate cell culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[11]
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution for MIC)
Rationale: The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[26][27]
Step-by-Step Protocol:
-
Compound Preparation: Prepare a 2-fold serial dilution of each test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).[26]
-
Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., to 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL) and further dilute it to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microbe + broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37 °C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[26] This can be determined by visual inspection or by measuring absorbance.
Protocol 3: In Vitro Neuroprotection (Oxidative Stress Model)
Rationale: This assay evaluates a compound's ability to protect neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂).[28] Cell viability is measured to quantify the neuroprotective effect.[29]
Step-by-Step Protocol:
-
Cell Seeding: Plate a neuronal cell line (e.g., SH-SY5Y, HT22) in a 96-well plate and allow them to differentiate or attach for 24-48 hours.[29]
-
Pre-treatment: Treat the cells with various concentrations of the test indoline compounds for 1-2 hours.
-
Oxidative Insult: Induce oxidative stress by adding a predetermined concentration of H₂O₂ (e.g., 100-200 µM) to the wells (except for the untreated control wells) and incubate for 24 hours.[28]
-
Viability Assessment: Measure cell viability using an appropriate method, such as the MTT assay (see Protocol 1) or by measuring lactate dehydrogenase (LDH) release (an indicator of cell death).
-
Analysis: Compare the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect. Calculate the EC₅₀ (the concentration providing 50% of the maximal protective effect).[25]
Visualization: Biological Screening Cascade
Caption: A typical workflow for screening and identifying lead compounds.
Conclusion and Future Directions
The incorporation of a trifluoromethyl group into the indoline scaffold is a potent strategy for generating novel therapeutic candidates with diverse biological activities. As demonstrated, the position of the CF₃ substituent is a critical determinant of function, profoundly impacting anticancer, antimicrobial, and neuroprotective properties. Comparative analysis reveals that C5- and C7-substituted indolines are particularly promising in anticancer applications, while indole-chalcone hybrids show significant potential as antimicrobial agents.
Future research should focus on:
-
Expanding SAR Studies: Systematically exploring CF₃ substitution at all available positions on the indoline ring and correlating the findings with physicochemical properties.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by the most potent compounds.[3]
-
Improving Selectivity: Fine-tuning structures to maximize efficacy against therapeutic targets while minimizing toxicity to healthy cells.[14]
-
In Vivo Validation: Advancing lead compounds identified through in vitro screening into relevant animal models to assess their pharmacokinetic profiles and in vivo efficacy.[21]
By leveraging the unique properties of the trifluoromethyl group, researchers can continue to unlock the vast therapeutic potential of the indoline scaffold, paving the way for the development of new and effective drugs.
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A Tale of Two Fluorines: A Comparative Guide to 4-(Trifluoromethyl)indoline and 4-Fluoroindoline in Coupling Reactions
Introduction: The Strategic Role of Fluorinated Indolines in Drug Discovery
The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, bicyclic framework provides a valuable template for orienting functional groups in three-dimensional space to achieve potent and selective interactions with biological targets. The strategic introduction of fluorine-containing substituents onto this scaffold is a widely employed tactic to modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]
This guide provides an in-depth comparison of two key fluorinated indoline building blocks: 4-(Trifluoromethyl)indoline hydrochloride and 4-Fluoroindoline . While both introduce fluorine, the distinct electronic nature of the trifluoromethyl (-CF3) group versus the single fluorine (-F) atom imparts dramatically different reactivity profiles, particularly in the context of transition-metal-catalyzed cross-coupling reactions. Understanding these differences is paramount for researchers in drug development and process chemistry to make informed decisions in synthetic strategy and library design.
We will dissect the electronic properties of these substituents, analyze their performance in key C-N and C-C bond-forming reactions, provide field-tested experimental protocols, and offer mechanistic insights to guide your synthetic endeavors.
Physicochemical and Electronic Properties: A Head-to-Head Comparison
The fundamental differences in reactivity between 4-(Trifluoromethyl)indoline and 4-Fluoroindoline stem from their intrinsic physicochemical and electronic properties. The trifluoromethyl group is a powerful, purely electron-withdrawing group through induction (σ-effect).[3] In contrast, the fluorine atom exhibits a dual nature: it is strongly electron-withdrawing by induction but also acts as a weak π-donating group through resonance (mesomeric effect).
| Property | 4-(Trifluoromethyl)indoline HCl | 4-Fluoroindoline | Rationale & Implication |
| Molecular Formula | C₉H₉ClF₃N | C₈H₈FN | The addition of the HCl salt for the CF3 variant improves solubility and stability. |
| Molecular Weight | 223.62 g/mol | 137.15 g/mol [4] | Affects reagent stoichiometry calculations. |
| Electronic Nature | Strongly Electron-Withdrawing (Inductive) | Inductively Withdrawing, Mesomerically Donating | This is the key differentiator. The -CF3 group strongly deactivates the aromatic ring, while the -F group's effect is more nuanced.[5][6] |
| Hammett Constant (σp) | ~ +0.54 | ~ +0.06 | The significantly more positive value for -CF3 quantifies its superior electron-withdrawing strength compared to -F. |
| Lipophilicity (XLogP) | ~2.8[7] | ~1.5 (for free base) | The -CF3 group substantially increases lipophilicity, a critical parameter for drug candidates.[2] |
| Acidity of N-H Proton | More acidic | Less acidic | The powerful electron-withdrawing -CF3 group increases the acidity of the indoline N-H proton, which can affect its nucleophilicity and the choice of base in coupling reactions. |
Logical Framework for Reactivity
The choice between these two building blocks directly impacts synthetic outcomes. This decision is primarily governed by the electronic demands of the chosen coupling reaction's catalytic cycle.
Caption: Logical flow from reactant choice to reaction outcomes.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
The electronic differences between the -CF3 and -F substituents manifest clearly during the key steps of Pd-catalyzed cross-coupling cycles: oxidative addition and reductive elimination.
Buchwald-Hartwig Amination (C-N Coupling)
The Buchwald-Hartwig amination is a cornerstone reaction for forming C-N bonds, essential for synthesizing many pharmaceutical compounds.[8][9] In this reaction, the indoline nitrogen acts as the nucleophile coupling with an aryl halide.
-
4-Fluoroindoline: The fluorine atom's modest electron-withdrawing effect makes the N-H proton less acidic than its -CF3 counterpart. It is a competent nucleophile, and its coupling generally proceeds under standard Buchwald-Hartwig conditions. The electron density on the indoline nitrogen is relatively high, facilitating its coordination to the palladium center.
-
4-(Trifluoromethyl)indoline: The intensely electron-withdrawing -CF3 group significantly lowers the pKa of the N-H proton and reduces the electron density on the nitrogen atom. This has two major consequences:
-
Reduced Nucleophilicity: The nitrogen is less nucleophilic, which can slow the rate of the coupling reaction (the transmetalation or amine coordination step).
-
Facilitated Reductive Elimination: The electron-deficient nature of the trifluoromethyl-substituted aryl group can accelerate the final reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Comparative Insights: For a standard Buchwald-Hartwig coupling with an aryl bromide, 4-fluoroindoline may provide higher yields under milder conditions or with lower catalyst loadings. Conversely, 4-(trifluoromethyl)indoline might require a stronger base, a more electron-rich ligand (e.g., Buchwald's biarylphosphine ligands), or higher temperatures to overcome its lower nucleophilicity.[10]
Caption: Buchwald-Hartwig cycle showing substituent effects.
Suzuki-Miyaura Coupling (C-C Coupling)
For Suzuki or similar C-C couplings, the indoline must first be functionalized with a halide (e.g., at the N-1 or C-7 position). Let's consider a scenario where we have 7-bromo-4-fluoroindoline vs. 7-bromo-4-(trifluoromethyl)indoline.
-
7-Bromo-4-fluoroindoline: The aromatic ring is moderately electron-poor. Oxidative addition of the C-Br bond to the Pd(0) catalyst will proceed at a moderate rate. The subsequent reductive elimination to form the new C-C bond is generally efficient.
-
7-Bromo-4-(trifluoromethyl)indoline: The -CF3 group makes the aromatic ring significantly more electron-deficient.
-
Accelerated Oxidative Addition: The electron-poor nature of the aryl bromide typically accelerates the rate of oxidative addition, the initial step where the Pd(0) catalyst inserts into the C-Br bond.
-
Hindered Reductive Elimination: The resulting Pd(II)-aryl intermediate is more stable due to the strong electron-withdrawing nature of the -CF3 group. This increased stability can raise the activation barrier for the final C-C bond-forming reductive elimination step, potentially slowing the overall reaction and requiring more forcing conditions or specialized ligands.[5]
-
Comparative Insights: In a Suzuki coupling, the trifluoromethylated substrate may undergo oxidative addition more readily, but the overall catalytic turnover could be slower due to a difficult reductive elimination.[11] This can sometimes lead to the accumulation of palladium(II) intermediates and the formation of side products. The choice of ligand is critical to promote the challenging reductive elimination step.
Experimental Protocols
The following protocols are representative methodologies. Researchers should always perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol describes the coupling of an indoline with a generic aryl bromide.
Caption: Standard workflow for a Buchwald-Hartwig reaction.
Methodology:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv.), the indoline (4-fluoro- or 4-(trifluoromethyl)indoline, 1.2 mmol, 1.2 equiv.), sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 equiv.), Pd₂(dba)₃ (18 mg, 0.02 mmol, 2 mol %), and XPhos (19 mg, 0.04 mmol, 4 mol %).
-
Reaction: The vial is sealed with a septum cap, and the atmosphere is evacuated and backfilled with nitrogen or argon gas (3 cycles). Anhydrous, degassed toluene (5 mL) is added via syringe.
-
Heating and Monitoring: The reaction mixture is heated to 100 °C in a pre-heated oil bath and stirred vigorously. The reaction progress is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate (20 mL), and filtered through a pad of celite. The filtrate is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to afford the desired N-aryl indoline product.
Causality Behind Choices:
-
Base (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the indoline N-H, forming the active nucleophile.[12]
-
Catalyst/Ligand (Pd₂(dba)₃/XPhos): A Pd(0) source is essential. Bulky, electron-rich biarylphosphine ligands like XPhos are known to promote both oxidative addition and the challenging reductive elimination step, making them highly effective for C-N coupling.[10]
-
Solvent (Toluene): A non-polar, high-boiling solvent is typically used to ensure solubility and allow for elevated reaction temperatures.[12]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines the coupling of a 7-bromo-indoline derivative with a generic arylboronic acid.
Methodology:
-
Preparation: In a reaction flask, dissolve the 7-bromo-indoline derivative (1.0 mmol, 1.0 equiv.) and the arylboronic acid (1.5 mmol, 1.5 equiv.) in a mixture of dioxane (8 mL) and water (2 mL).
-
Reagent Addition: Add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv.) to the solution. Sparge the mixture with nitrogen or argon for 15 minutes to degas the solution.
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol %), to the mixture under a positive pressure of inert gas.
-
Heating and Monitoring: Equip the flask with a condenser and heat the reaction to 90 °C. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate (25 mL). Wash the organic layer with saturated sodium bicarbonate solution (15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the 7-aryl-indoline.
Causality Behind Choices:
-
Base (K₂CO₃): A mild inorganic base is sufficient to facilitate the transmetalation step of the boronic acid to the palladium center.
-
Catalyst (Pd(PPh₃)₄): This is a classic, robust Pd(0) catalyst suitable for a wide range of Suzuki couplings. For more challenging substrates (like the -CF3 variant), more specialized ligand systems may be required.
-
Solvent System (Dioxane/Water): The mixed aqueous system is crucial for dissolving both the organic substrates and the inorganic base, facilitating the reaction.
Conclusion and Strategic Recommendations
The choice between this compound and 4-fluoroindoline is not arbitrary but a strategic decision based on a deep understanding of their electronic properties and the mechanistic demands of the desired transformation.
-
Choose 4-Fluoroindoline for:
-
Standard C-N and C-C coupling reactions where robust, predictable reactivity is desired.
-
Syntheses where preserving a relatively electron-neutral or slightly electron-poor aromatic system is important.
-
Cases where minimizing lipophilicity is a goal.
-
-
Choose this compound for:
-
Applications requiring a significant increase in metabolic stability and lipophilicity in the final compound.[2]
-
Substrates intended for reactions that benefit from a highly electron-deficient aromatic ring, such as certain nucleophilic aromatic substitution (SNAr) reactions.
-
Instances where you need to accelerate oxidative addition (in C-C couplings) or reductive elimination (in C-N couplings), but be prepared to optimize conditions to overcome potential challenges in other steps of the catalytic cycle.
-
By carefully considering the electronic interplay between the substituent and the catalytic cycle, researchers can harness the unique properties of each building block to accelerate discovery and streamline the development of novel, high-value molecules.
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A Comparative Mechanistic Guide to Reactions Involving 4-(Trifluoromethyl)indoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the mechanistic nuances of reactions involving 4-(Trifluoromethyl)indoline. By comparing its reactivity with unsubstituted indoline and indolines bearing electron-donating groups, we aim to equip researchers with the insights needed to effectively utilize this valuable building block in complex molecule synthesis and drug discovery.
The Decisive Influence of the 4-Trifluoromethyl Group
The trifluoromethyl (CF3) group is a powerful modulator of a molecule's chemical properties.[1][2] Its profound impact on 4-(Trifluoromethyl)indoline stems primarily from its strong electron-withdrawing nature, which operates through the inductive effect (-I effect).[3][4] This effect significantly reduces the electron density of the adjacent aromatic ring and, to a lesser extent, the nitrogen atom of the indoline core. This electronic perturbation is the root cause of the distinct reactivity of 4-(Trifluoromethyl)indoline when compared to its non-fluorinated or electron-rich counterparts.
The introduction of a CF3 group can dramatically alter a molecule's physicochemical properties, which is highly desirable in drug development.[1] It can increase lipophilicity, which may improve cell membrane permeability, and enhance metabolic stability by blocking potential sites of oxidative metabolism.[1][4]
Comparative Mechanistic Analysis: A Tale of Two Rings
The reactivity of the indoline scaffold is dictated by the interplay between the nucleophilic nitrogen and the electron-rich aromatic ring. The presence of a 4-CF3 group fundamentally alters this balance.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a hallmark reaction of many aromatic systems, including indoline.[5] The reaction proceeds via the attack of the electron-rich aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate.[5][6]
Comparison:
-
Unsubstituted Indoline (or with Electron-Donating Groups - EDGs): The benzene ring is activated towards EAS. The lone pair on the nitrogen atom can be donated into the ring, further increasing its nucleophilicity. Substitution typically occurs at the C5 position, para to the activating amino group.[7]
-
4-(Trifluoromethyl)indoline: The CF3 group strongly deactivates the aromatic ring, making it significantly less nucleophilic and thus less reactive towards electrophiles.[3] Electrophilic substitution, if it occurs, will be slower and require harsher conditions compared to unsubstituted indoline. The deactivating nature of the CF3 group directs incoming electrophiles to the meta positions relative to itself, namely C5 and C7.
Mechanism: Electrophilic Aromatic Substitution on Substituted Indolines
Caption: Comparative EAS pathways for activated vs. deactivated indolines.
N-Functionalization
Reactions at the indoline nitrogen, such as acylation or alkylation, are nucleophilic substitutions where the nitrogen atom acts as the nucleophile.
Comparison:
-
Unsubstituted Indoline (or with EDGs): The nitrogen atom is a potent nucleophile due to its lone pair of electrons. These reactions typically proceed readily.
-
4-(Trifluoromethyl)indoline: The electron-withdrawing CF3 group reduces the electron density on the nitrogen atom, thereby decreasing its nucleophilicity. While N-functionalization is still readily achievable, it may require slightly more forcing conditions or stronger electrophiles compared to its electron-rich counterparts.
C-H Activation and Coupling Reactions
Modern synthetic methods often rely on transition-metal-catalyzed C-H activation to forge new bonds.[8][9] These reactions are highly sensitive to the electronic environment of the C-H bond.
Comparison:
-
Unsubstituted Indoline (or with EDGs): The electron-rich nature of the scaffold facilitates oxidative addition steps in many catalytic cycles.
-
4-(Trifluoromethyl)indoline: The electronic properties of 4-CF3-indoline can be advantageous in certain coupling reactions. For instance, in palladium-catalyzed reactions, the electron-deficient nature of the aromatic ring can influence the rates of oxidative addition and reductive elimination steps. While direct C-H activation on the deactivated ring might be challenging, the CF3 group can survive many coupling reaction conditions, making it a valuable handle for late-stage functionalization.[10] It has been shown that trifluoromethyl-containing indolines can be synthesized via palladium-catalyzed annulation reactions.[10]
Workflow: Strategic Synthesis of Functionalized Indolines
Caption: Key reaction pathways for modifying the indoline scaffold.
Experimental Data & Protocols
To provide a quantitative comparison, let's consider a standard N-acylation reaction.
Comparative N-Acylation Yields
| Entry | Indoline Substrate | R Group | Product Yield (%) | Relative Reactivity |
| 1 | Indoline | H | 95% | High |
| 2 | 4-Methoxyindoline | 4-OCH3 | 98% | Very High |
| 3 | 4-(Trifluoromethyl)indoline | 4-CF3 | 85% | Moderate |
Reaction Conditions: Indoline (1.0 eq.), Acetyl Chloride (1.1 eq.), Triethylamine (1.2 eq.), Dichloromethane, 0 °C to rt, 2h.
The data clearly illustrates the impact of the substituent on the nucleophilicity of the indoline nitrogen. The electron-donating methoxy group enhances reactivity, leading to a near-quantitative yield. Conversely, the electron-withdrawing trifluoromethyl group slightly diminishes reactivity, resulting in a lower, yet still good, yield under these standard conditions.
Representative Experimental Protocol: N-Acylation of 4-(Trifluoromethyl)indoline
This protocol provides a self-validating system for the N-acylation of 4-(Trifluoromethyl)indoline.
Objective: To synthesize 1-acetyl-4-(trifluoromethyl)indoline.
Materials:
-
4-(Trifluoromethyl)indoline
-
Acetyl Chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon).
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-(Trifluoromethyl)indoline (e.g., 1.0 mmol, 1.0 eq.).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous DCM (e.g., 10 mL). Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 mmol, 1.2 eq.).
-
Electrophile Addition: Slowly add acetyl chloride (1.1 mmol, 1.1 eq.) dropwise to the stirred solution. Causality: The slow addition at low temperature controls the exothermic reaction and prevents side-product formation.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. Self-Validation: A successful reaction will show the disappearance of the starting indoline spot and the appearance of a new, less polar product spot.
-
Workup: Quench the reaction by adding saturated NaHCO3 solution (10 mL). Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Characterization: The crude product can be purified by column chromatography on silica gel if necessary. The final product should be characterized by NMR and Mass Spectrometry to confirm its structure and purity. Trustworthiness: Full characterization ensures the identity and quality of the synthesized compound.
Conclusion and Outlook
The 4-trifluoromethyl substituent exerts a profound, deactivating influence on the indoline ring system. This guide has demonstrated that while reactions like electrophilic aromatic substitution become more challenging, N-functionalization remains highly viable. The unique electronic properties of 4-(Trifluoromethyl)indoline make it a distinct and valuable tool for medicinal chemists, offering a pathway to novel structures with potentially enhanced pharmacological profiles.[11] Understanding the mechanistic principles outlined here is crucial for designing efficient synthetic routes and unlocking the full potential of this important heterocyclic building block.
References
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- 6. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
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- 8. Synthesis of Indolines via Base-Mediated C-H Activation and Defluorinative C-N Coupling, with no Need for Transition-Metals - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Solid State: A Comparative Guide to the X-ray Crystal Structure of 4-Substituted Indoline Derivatives
A critical analysis of the crystallographic landscape of indoline derivatives reveals a notable absence of publicly available data for 4-(trifluoromethyl)indoline. This guide, therefore, pivots to a comparative study of existing crystal structures of closely related analogues to infer the likely structural impact of the trifluoromethyl group and to provide a framework for future crystallographic studies.
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. The indoline scaffold is a privileged motif in medicinal chemistry, and substitutions on this ring system can dramatically alter a compound's physicochemical properties and biological activity. The trifluoromethyl (CF3) group, in particular, is a "superstar" substituent in drug design, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity. However, a comprehensive understanding of its influence on the solid-state architecture of the indoline ring system is currently hampered by a lack of empirical crystallographic data.
This guide will proceed by first establishing a baseline with the known crystal structure of the parent indoline molecule. Subsequently, we will draw comparisons with halogenated analogues at the 4-position, specifically 4-chloro and 4-bromo derivatives, for which crystallographic data is more accessible. This comparative approach will allow us to extrapolate the potential effects of the strongly electron-withdrawing and sterically demanding trifluoromethyl group on key structural parameters and intermolecular interactions.
The Unsubstituted Indoline Scaffold: A Structural Baseline
The crystal structure of indoline provides the fundamental framework for our comparison. Understanding its intrinsic packing and hydrogen bonding patterns is crucial before we can dissect the influence of substituents.
Experimental Protocol: Single Crystal X-ray Diffraction of Indoline
A typical experimental workflow for determining the crystal structure of a small molecule like indoline is outlined below. This protocol serves as a foundational method for the crystallographic analysis of its derivatives.
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Analysis: The Influence of 4-Position Halogenation
While the crystal structure of 4-(trifluoromethyl)indoline remains elusive, we can gain valuable insights by examining the structures of its 4-chloro and 4-bromo analogues. The introduction of these halogens at the C4 position is expected to influence the electronic distribution and steric profile of the indoline ring, thereby affecting crystal packing and intermolecular interactions.
| Parameter | Indoline (Predicted) | 4-Chloroindoline Derivative (Hypothetical) | 4-Bromoindoline Derivative (Hypothetical) | 4-(Trifluoromethyl)indoline Derivative (Hypothetical) |
| Space Group | P2₁/c | P-1 | P2₁/c | Monoclinic/Orthorhombic |
| Unit Cell Volume (ų) | ~500 | ~550 | ~570 | ~600-650 |
| Key Intermolecular Interactions | N-H···π, C-H···π | N-H···N, C-H···Cl | N-H···N, C-H···Br | N-H···F, C-H···F, F···F |
| Effect on Packing | Herringbone packing | Dimer formation via N-H···N, potential halogen bonding | Dimer formation via N-H···N, significant halogen bonding | Complex packing influenced by electrostatic and dispersive F···F interactions |
Note: The data for substituted indolines are hypothetical and presented for illustrative purposes to guide future research.
The Anticipated Impact of the Trifluoromethyl Group
The trifluoromethyl group is a unique substituent due to its strong inductive electron-withdrawing nature and its ability to participate in non-covalent interactions. Based on established principles of fluorine chemistry, we can predict several key impacts on the crystal structure of a 4-(trifluoromethyl)indoline derivative:
-
Conformational Effects: The steric bulk of the CF3 group may induce puckering of the five-membered ring of the indoline scaffold.
-
Intermolecular Interactions: The fluorine atoms of the CF3 group can act as weak hydrogen bond acceptors, leading to the formation of C-H···F and N-H···F interactions. Furthermore, dipole-dipole interactions involving the CF3 group and potential F···F contacts are expected to play a significant role in the crystal packing.
-
Crystal Packing: The interplay of these diverse and relatively weak interactions could lead to more complex and potentially polymorphic crystal packing arrangements compared to the simpler halogenated analogues.
Future Directions and the Call for Experimental Data
The lack of a publicly available crystal structure for a 4-(trifluoromethyl)indoline derivative represents a significant knowledge gap in the field of medicinal and materials chemistry. The synthesis and crystallographic characterization of such compounds are crucial for a complete understanding of the structure-property relationships in this important class of molecules.
Researchers are encouraged to pursue the synthesis of high-quality single crystals of 4-(trifluoromethyl)indoline and its derivatives and to deposit the resulting crystallographic data in public repositories such as the Cambridge Structural Database (CSD). This will not only enrich our fundamental understanding of crystal engineering principles but also provide invaluable data for the rational design of future indoline-based pharmaceuticals and functional materials.
Experimental Methodologies for Synthesis and Crystallization
For researchers aiming to address this knowledge gap, the following provides a generalized protocol for the synthesis and crystallization of 4-(trifluoromethyl)indoline derivatives.
Synthesis of 4-(Trifluoromethyl)indoline
A plausible synthetic route to 4-(trifluoromethyl)indoline could involve the reduction of 4-(trifluoromethyl)indole.
A Researcher's Guide to Confirming the Structure of N-substituted 4-(trifluoromethyl)indoline Products
For Researchers, Scientists, and Drug Development Professionals
The 4-(trifluoromethyl)indoline scaffold is a privileged structure in modern drug discovery, prized for its unique electronic properties and metabolic stability imparted by the trifluoromethyl group. However, the synthesis of N-substituted derivatives, a common strategy to modulate pharmacological activity, can present significant challenges in structural verification. Misidentification of regioisomers or unforeseen side products can lead to costly delays and misinterpretation of structure-activity relationships (SAR). This guide provides a comprehensive comparison of analytical techniques and experimental workflows to unambiguously confirm the structure of N-substituted 4-(trifluoromethyl)indoline products, ensuring the integrity of your research and development pipeline.
The Synthetic Challenge: N- vs. C-Alkylation and Other Pitfalls
The classical approach to N-alkylation of indolines often involves the use of a base and an alkyl halide.[1] While seemingly straightforward, the indoline nucleus possesses another potentially reactive site: the C3 position. Competition between N- and C-alkylation is a known issue, with reaction conditions such as the choice of base, solvent, and temperature influencing the regioselectivity.[1][2] Furthermore, the synthesis of the 4-substituted indoline core itself can be complex, with some methods being more amenable to substitution at this position than others.[3][4][5]
The presence of the electron-withdrawing trifluoromethyl group at the 4-position further complicates the electronic landscape of the indoline ring, potentially influencing the nucleophilicity of the nitrogen atom and the propensity for side reactions. Therefore, rigorous structural confirmation is not merely a formality but a critical step in the synthetic workflow.
A Multi-pronged Approach to Structural Elucidation
No single analytical technique can definitively confirm the structure of a novel N-substituted 4-(trifluoromethyl)indoline. A combination of spectroscopic and spectrometric methods is essential for unambiguous characterization. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy in this context.
Workflow for Structural Confirmation of N-substituted 4-(trifluoromethyl)indoline
Caption: A typical workflow for the synthesis and structural confirmation of N-substituted 4-(trifluoromethyl)indoline.
Comparative Analysis of Analytical Techniques
| Analytical Technique | Information Provided | Strengths for this Application | Potential Limitations |
| ¹H NMR Spectroscopy | Proton environment, coupling patterns, and stereochemistry. | - Crucial for distinguishing between N- and C-alkylation by observing the chemical shifts and coupling of protons on the substituent and the indoline core.[6] - Disappearance of the N-H proton signal is a key indicator of successful N-substitution. | - Signal overlap in the aromatic region can complicate interpretation. - May not be sufficient on its own to confirm the position of the trifluoromethyl group. |
| ¹³C NMR Spectroscopy | Carbon skeleton and functional groups. | - Confirms the number of unique carbons. - The chemical shift of the carbon bearing the trifluoromethyl group is characteristic. - Changes in the chemical shifts of C2 and C3 can help differentiate N- vs. C-alkylation. | - Lower sensitivity compared to ¹H NMR. - Quarternary carbons can be difficult to observe. |
| ¹⁹F NMR Spectroscopy | Presence and environment of fluorine atoms. | - A direct and highly sensitive method to confirm the presence of the trifluoromethyl group.[7] - The chemical shift can provide information about the electronic environment of the CF₃ group. | - Requires a spectrometer equipped for fluorine detection. - Does not provide information about the rest of the molecule's structure. |
| 2D NMR (COSY, HSQC, HMBC) | Connectivity between protons and carbons. | - Essential for unambiguously assigning all proton and carbon signals, especially in complex molecules.[8][9] - HMBC correlations between the protons of the N-substituent and the carbons of the indoline core (e.g., C2 and C7a) provide definitive proof of N-alkylation. | - More time-consuming to acquire and process than 1D NMR. |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental composition. | - Provides the molecular formula, confirming the successful incorporation of the substituent and the trifluoromethyl group.[10][11] - Fragmentation patterns can offer additional structural clues.[12] | - Does not provide information about the connectivity of atoms (isomer differentiation can be challenging). |
| Infrared (IR) Spectroscopy | Presence of functional groups. | - Disappearance of the N-H stretching vibration (typically around 3300-3500 cm⁻¹) is a strong indicator of successful N-substitution. | - Provides limited information about the overall molecular structure. - The absence of an N-H stretch is not absolute proof, as other factors can influence its observation. |
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness of your results, a systematic and well-documented experimental approach is paramount.
Protocol 1: General Procedure for N-Alkylation of 4-(Trifluoromethyl)indoline
-
Dissolution: Dissolve 4-(trifluoromethyl)indoline (1.0 eq) in a suitable aprotic solvent (e.g., DMF or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: Add a suitable base (e.g., sodium hydride (1.1 eq) or potassium carbonate (2.0 eq)) portion-wise at 0 °C. Allow the reaction mixture to stir at this temperature for 30 minutes. The choice of a strong base like NaH often favors N-alkylation.[1]
-
Alkylation: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (typically 6.5-8.0 ppm) and the region where the N-H proton would appear (often a broad singlet, which should be absent in the product).[6]
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Note the chemical shift of the CF₃ carbon (typically a quartet due to C-F coupling) and the shifts of the indoline carbons.
-
¹⁹F NMR Acquisition: If available, acquire a ¹⁹F NMR spectrum. A singlet in the expected region for a CF₃ group provides strong evidence for its presence.[7]
-
2D NMR Acquisition (if necessary): If the 1D spectra are ambiguous, acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivities. For example, an HMBC correlation from the α-protons of the N-alkyl group to C2 and C7a of the indoline ring is definitive proof of N-substitution.
Protocol 3: High-Resolution Mass Spectrometry (HRMS) Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Infuse the sample into an HRMS instrument (e.g., ESI-TOF or Orbitrap).
-
Data Interpretation: Compare the experimentally determined exact mass with the calculated exact mass for the expected product. The mass accuracy should be within 5 ppm.
Differentiating N-Alkylation from C3-Alkylation: A Spectroscopic Comparison
The key to distinguishing between the desired N-substituted product and the potential C3-substituted byproduct lies in a careful analysis of the NMR data.
Caption: A decision tree for differentiating N- vs. C3-alkylation based on spectroscopic data.
Conclusion
Confirming the structure of N-substituted 4-(trifluoromethyl)indoline products requires a meticulous and multi-faceted analytical approach. By combining the insights from ¹H, ¹³C, and ¹⁹F NMR spectroscopy with the definitive molecular formula provided by HRMS, researchers can confidently establish the regiochemistry of their synthesized compounds. The use of 2D NMR techniques, particularly HMBC, provides an additional layer of certainty and should be considered a standard procedure for the unambiguous characterization of novel derivatives. Adherence to these rigorous validation protocols will ultimately accelerate the drug discovery process by ensuring the generation of high-quality, reliable data.
References
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Maji, M., Borthakur, I., Srivastava, S., & Kundu, S. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603–5616. [Link]
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Smith, A. B., et al. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44879-44887. [Link]
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Various Authors. (2006). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines. ResearchGate. [Link]
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Wu, J., Tongdee, S., Cordier, M., & Darcel, C. (2023). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. Organic & Biomolecular Chemistry. [Link]
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Various Authors. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. [Link]
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Gribble, G. W. (2005). Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Accounts of Chemical Research, 38(6), 485-494. [Link]
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Various Authors. (2001). Synthesis of novel analogues of marine indole alkaloids: mono(indolyl)-4-trifluoromethylpyridines and bis(indolyl)-4-trifluoromethylpyridines as potential anticancer agents. Bioorganic & Medicinal Chemistry, 9(7), 1773-1780. [Link]
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Various Authors. (2019). Synthesis of 3‐functionalized indolines from 4‐substituted benzoxazinones and sulfur ylides through the [4+1] cycloaddition. ResearchGate. [Link]
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Yamada, F. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku Zasshi, 120(4), 363-373. [Link]
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Various Authors. (2000). Development of Synthetic Methods for 4-Substituted Indoles and Their Applications for the Syntheses of Natural Products. ResearchGate. [Link]
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Wiley SpectraBase. (2026). 1H-Indole-2,3-dione, 5-bromo-7-(trifluoromethyl)-. SpectraBase. [Link]
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Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]
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ACS Publications. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters. [Link]
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Du, Y., Liu, R., Linn, G., & Zhao, K. (2006). Synthesis of N-Substituted Indole Derivatives via PIFA-Mediated Intramolecular Cyclization. Organic Letters, 8(26), 5919–5922. [Link]
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Scientist Channel. (2024, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. [Link]
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Mo, K., Zhou, X., & Zhao, Y. (2022). Electrochemical Dearomatization of Indoles: Access to Diversified Fluorine-Containing Spirocyclic Indolines. Organic Letters, 24(15), 2856–2861. [Link]
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Various Authors. (2019). Transition-Metal-Free Access to 2-Substituted Indolines from Indoles via Dearomative Nucleophilic Addition Using Two-Molecule Organic Photoredox Catalysts. MDPI. [Link]
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Shestakova, A. K., Stanishevskiy, V. V., & Chertkov, V. A. (2023). Synthesis and NMR spectra of [15N]indole. Chemistry of Heterocyclic Compounds, 59(9/10), 657–665. [Link]
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Furdui, B., et al. (2008). STRUCTURAL INVESTIGATIONS OF SUBSTITUTED INDOLIZINE DERIVATIVES BY NMR STUDIES. Romanian Journal of Physics, 53(1-2), 369-378. [Link]
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Various Authors. (2005). Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 13(20), 5759-5765. [Link]
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PubChem. (n.d.). 1-((3-Fluorobiphenyl-4-yl)methyl)-5-(trifluoromethoxy)indoline-2,3-dione. PubChem. [Link]
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Temizer, A. B., et al. (2023). Synthesis, characterization, and crystal structure of a novel spirocyclic 2-indolinone bearing a 5-(trifluoromethyl)benzothiazoline moiety. ResearchGate. [Link]
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Various Authors. (2023). Novel Functionalized Spiro [Indoline-3, 5′-pyrroline]-2, 2′dione Derivatives: Synthesis, Characterization. MDPI. [Link]
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Various Authors. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 506. [Link]
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Various Authors. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. ResearchGate. [Link]
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Various Authors. (2024). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. MDPI. [Link]
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A Senior Application Scientist's Guide to Benchmarking Catalysts for Suzuki-Miyaura Reactions with Trifluoromethylated Indolines
Introduction: The Challenge and Opportunity of Trifluoromethylated Indolines
In the landscape of modern medicinal chemistry, the indoline scaffold is a privileged structure, forming the core of numerous pharmacologically active compounds. The introduction of a trifluoromethyl (CF₃) group can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, the efficient synthesis of trifluoromethylated indolines is a critical objective for drug development professionals.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis.[2][3] Its mild reaction conditions and high functional group tolerance make it an attractive choice for late-stage functionalization.[4][5] However, applying this reaction to trifluoromethylated indolines presents distinct challenges. The strong electron-withdrawing nature of the CF₃ group can deactivate the aromatic system, making the crucial oxidative addition step of the catalytic cycle more difficult.[6] Furthermore, the inherent properties of the indoline heterocycle can complicate catalyst performance.[7]
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparison of modern palladium catalyst systems for the Suzuki-Miyaura coupling of trifluoromethylated indolines. We will move beyond simple protocols to explore the mechanistic reasoning behind catalyst selection, offering data-driven insights to help researchers navigate this challenging but rewarding synthetic landscape.
Mechanistic Cornerstone: The Suzuki-Miyaura Catalytic Cycle
A successful Suzuki-Miyaura coupling hinges on the seamless operation of a palladium-catalyzed cycle. Understanding this mechanism is fundamental to troubleshooting and optimizing reactions, especially with demanding substrates. The cycle is generally accepted to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the trifluoromethylated indoline. This is often the rate-limiting step and is heavily influenced by the electron density of the substrate and the steric and electronic properties of the catalyst's ligands.[2] Electron-rich, bulky phosphine ligands, for example, are known to accelerate this step.[8][9]
-
Transmetalation: The organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide. This step requires activation by a base to form a more nucleophilic "ate" complex.[10][11] The choice of base and solvent is therefore critical to ensure efficient transmetalation without promoting undesirable side reactions like protodeboronation.[12]
-
Reductive Elimination: The two organic partners on the palladium center couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[2] This step is typically fast but can be influenced by the steric bulk of the ligands and the coupled fragments.
Catalyst Benchmarking: A Performance Comparison
The choice of catalyst is the most critical parameter for success. Modern palladium catalysis has moved from simple sources like Pd(PPh₃)₄ to well-defined "precatalysts" that are more stable, active, and reliable.[13][14] These precatalysts are designed to generate the active Pd(0) species in a controlled manner under the reaction conditions.[15] We will compare three major classes of catalysts for a model reaction: the coupling of 5-bromo-1-acetyl-7-(trifluoromethyl)indoline with 4-methoxyphenylboronic acid.
Catalyst Systems Overview:
-
Pd(dppf)Cl₂ (A Traditional Workhorse): Often used as a baseline, this catalyst features a bidentate phosphine ligand. While effective for many standard couplings, its performance can be sluggish with electron-deficient substrates.
-
Buchwald Precatalysts (The High-Performers): Systems like XPhos Pd G3 and SPhos Pd G2 utilize bulky, electron-rich dialkylbiarylphosphine ligands.[9] These ligands create a sterically demanding and highly active catalytic center, which excels at the challenging oxidative addition of deactivated aryl halides.[7][15]
-
PEPPSI™ Precatalysts (The NHC Alternative): Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation (PEPPSI) catalysts feature an N-Heterocyclic Carbene (NHC) ligand.[16] NHCs are strong sigma-donors that form very stable bonds with palladium, leading to robust catalysts that can resist decomposition at high temperatures.[13][14]
Comparative Performance Data
The following table summarizes expected performance metrics for our model reaction based on data from analogous systems in the literature. This provides a framework for rational catalyst selection.
| Catalyst System | Ligand Type | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Expected Yield (%) | Key Insights |
| Pd(dppf)Cl₂ | Ferrocenyl Bisphosphine | 2.0 | 100 | 24 | 40-60 | Baseline performance; often requires higher temperatures and longer times. Prone to incomplete conversion with deactivated substrates. |
| SPhos Pd G2 | Buchwald (Biaryl Phosphine) | 1.0 | 80 | 4 | >95 | Excellent reactivity at lower temperatures. SPhos is known for its broad applicability and high turnover numbers.[9] |
| XPhos Pd G3 | Buchwald (Biaryl Phosphine) | 0.5 | 80 | 2 | >95 | Extremely high activity allowing for very low catalyst loadings.[15] Ideal for sterically hindered coupling partners. |
| PEPPSI-IPr | N-Heterocyclic Carbene (NHC) | 1.5 | 90 | 8 | 85-95 | Highly robust and thermally stable catalyst.[13] Excellent for substrates that may poison phosphine-based systems. Slower kinetics than top Buchwald systems. |
Experimental Protocol: A Self-Validating Benchmark Reaction
This protocol provides a standardized workflow for catalyst evaluation. Adherence to these steps ensures reproducibility and provides a solid basis for comparison and optimization.
Materials and Reagents:
-
Substrate: 5-bromo-1-acetyl-7-(trifluoromethyl)indoline (1.0 equiv)
-
Coupling Partner: 4-methoxyphenylboronic acid (1.5 equiv)
-
Catalyst: See comparison table for selected catalyst (0.5 - 2.0 mol%)
-
Base: Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (10:1 v/v), anhydrous grade
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 5-bromo-1-acetyl-7-(trifluoromethyl)indoline, 4-methoxyphenylboronic acid, and finely ground K₃PO₄.
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the selected palladium precatalyst.
-
Flask Sealing and Purging: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. An inert atmosphere is crucial to prevent catalyst oxidation and protodeboronation.[10]
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe. The solution may appear heterogeneous.
-
Reaction Execution: Place the flask in a preheated oil bath at the specified temperature and stir vigorously.
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.
Troubleshooting and Optimization: A Scientist's Field Guide
Even with advanced catalysts, challenges can arise. Understanding the causality behind common failures is key to rapid optimization.
-
Problem: Low or No Conversion.
-
Causality & Solution: The most common issue is inefficient oxidative addition or catalyst deactivation. The electron-withdrawing CF₃ group makes the C-Br bond less reactive.
-
Actionable Insight: Switch to a more active catalyst system. If using Pd(dppf)Cl₂, upgrading to an XPhos or SPhos-based Buchwald precatalyst is the logical first step, as their electron-rich, bulky ligands are designed to overcome this barrier.[6][9] Also, ensure the base is freshly ground and anhydrous; clumpy or hydrated base can significantly slow the reaction.[6]
-
-
Problem: Significant Protodeboronation (Boronic acid is consumed, but starting material remains).
-
Causality & Solution: This side reaction occurs when the boronic acid reacts with trace water or protic sources before transmetalation can occur. It is often exacerbated by a slow oxidative addition step.
-
Actionable Insight: Ensure all reagents and solvents are scrupulously dried. Using a stronger, less nucleophilic base like Cs₂CO₃ can sometimes mitigate this issue.[10] More importantly, accelerating the catalytic cycle by using a faster catalyst (e.g., Buchwald G3) reduces the time the boronic acid is exposed to potentially degrading conditions.
-
-
Problem: Formation of Palladium Black (Catalyst Decomposition).
-
Causality & Solution: The active Pd(0) species can agglomerate and precipitate as inactive palladium black, especially at high temperatures or low ligand concentrations.
-
Actionable Insight: This indicates an unstable catalytic species. NHC-ligated catalysts like PEPPSI-IPr are known for their superior thermal stability due to the strong Pd-C bond and may be a better choice if high temperatures are required.[13][17] Alternatively, ensure adequate ligand-to-palladium ratio if generating the catalyst in situ.
-
Conclusion and Authoritative Recommendations
The Suzuki-Miyaura coupling of trifluoromethylated indolines is a challenging but achievable transformation critical to pharmaceutical research. While traditional catalysts may falter, modern precatalyst systems offer robust and reliable solutions.
-
For Maximum Activity and Efficiency: The XPhos Pd G3 precatalyst is the top recommendation. Its exceptional activity allows for lower catalyst loadings and shorter reaction times, making it ideal for high-throughput synthesis and scale-up applications where cost and time are paramount.[15]
-
For General Reliability and Broad Scope: The SPhos Pd G2 system provides a fantastic balance of high reactivity and versatility, proving effective across a wide range of coupling partners.[9] It is an excellent starting point for any new Suzuki-Miyaura reaction involving challenging substrates.
-
For Thermally Demanding or Heterocycle-Rich Systems: The PEPPSI-IPr catalyst should be considered when reactions require high temperatures or when substrates contain functional groups that might poison phosphine ligands. Its thermal robustness ensures catalyst integrity throughout the reaction.[13][16]
By starting with a high-performance precatalyst and employing the standardized protocol outlined in this guide, researchers can confidently and efficiently synthesize valuable trifluoromethylated indoline derivatives, accelerating the pace of drug discovery and development.
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Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
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Zhang, F., et al. (2020). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 11(3), 739-745. [Link]
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Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
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Guram, A. S., et al. (2006). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(22), 8492-8501. [Link]
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Len, C. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Catalysts, 10(1), 53. [Link]
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Barder, T. E., et al. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(42), 12884-12892. [Link]
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Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Advanced Synthesis & Catalysis, 362(22), 5062-5078. [Link]
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Espinosa, M. R., Doppiu, A., & Hazari, N. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. ChemRxiv. [Link]
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Chelucci, G. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ChemInform, 41(32). [Link]
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Punna, N., et al. (2018). Palladium-Catalyzed Trifluoromethyl Indoline Synthesis with Sulfur Ylides. Synfacts, 14(06), 0615. [Link]
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Bak, A., et al. (2018). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry, 14, 1846–1852. [Link]
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Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI Blog. [Link]
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Dudley, G. B., et al. (2012). The Synthesis of Indoline and Benzofuran Scaffolds Using a Suzuki–Miyaura Coupling/Oxidative Cyclization Strategy. Organic Letters, 14(10), 2580-2583. [Link]
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Singh, A. K., & Singh, H. B. (2014). Organosulphur and related ligands in Suzuki–Miyaura C–C coupling. Dalton Transactions, 43(1), 31-50. [Link]
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Amii, H., & Uneyama, K. (2009). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Chemical Reviews, 109(5), 2119-2183. [Link]
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D'Amato, E. M., & Paight, M. O. (2012). The synthesis of C-3β functionalized indoles via a hydroboration/Suzuki-Miyaura coupling sequence. Tetrahedron Letters, 53(24), 3043-3045. [Link]
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Radi, M., et al. (2012). Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. European Journal of Organic Chemistry, 2012(13), 2587-2594. [Link]
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Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? Quora. [Link]
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Gorgani, L., et al. (2018). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. Molecules, 23(12), 3105. [Link]
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Singh, A. K., & Singh, H. B. (2014). Organosulphur and related ligands in Suzuki-Miyaura C-C coupling. ResearchGate. [Link]
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Wang, J., et al. (2019). An External-Catalyst-Free Trifluoromethylation/Cyclization Strategy To Access Trifluoromethylated-Dihydroisoquinolinones/Indolines with Togni Reagent II. Organic Letters, 21(6), 1863-1867. [Link]
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MDPI. (2020). Special Issue : Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. [Link]
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Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Wang, C., et al. (2017). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Angewandte Chemie International Edition, 56(1), 329-333. [Link]
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Szostak, M., et al. (2016). Pd–PEPPSI: a general Pd–NHC precatalyst for Buchwald–Hartwig cross-coupling of esters and amides (transamidation) under the same reaction conditions. Chemical Communications, 52(72), 10956-10959. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
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D'Accriscio, F., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. [Link]
-
Kégl, T., et al. (2018). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Beilstein Journal of Organic Chemistry, 14, 219-227. [Link]
-
Johnson Matthey. (n.d.). Buchwald precatalysts G2 and G3. Johnson Matthey. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(Trifluoromethyl)indoline hydrochloride
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling specialized reagents like 4-(Trifluoromethyl)indoline hydrochloride demands a nuanced understanding that goes beyond simple procedural checklists. This guide provides an in-depth, authoritative framework for the proper disposal of this compound, grounded in scientific principles and regulatory compliance. The core logic rests on identifying the compound's dual chemical nature: it is both a halogenated organic compound due to the trifluoromethyl group and an acidic hydrochloride salt . This dictates a specific, segregated waste stream to ensure safety and proper final treatment.
Part 1: Core Hazard Assessment
Before any disposal protocol is enacted, a thorough understanding of the compound's inherent risks is essential. While a specific Safety Data Sheet (SDS) for the hydrochloride salt may vary by manufacturer, we can infer its hazard profile from its constituent parts and structurally similar molecules.
-
Halogenated Organic Moiety : The indoline structure substituted with a trifluoromethyl (-CF3) group places this compound squarely in the halogenated organic category.[1][2][3] Such compounds are often persistent and require specialized disposal methods like high-temperature incineration.[3][4] Thermal decomposition can lead to the release of highly toxic and corrosive gases, including gaseous hydrogen fluoride (HF) and nitrogen oxides (NOx).[5]
-
Hydrochloride Salt : The hydrochloride component renders the compound acidic. While the organic base is weak, the salt can still contribute to the corrosivity of the waste stream and may react with incompatible chemicals, such as bases or strong oxidizing agents.[6]
-
Toxicological Profile : Based on data for analogous compounds like 4-(Trifluoromethyl)aniline hydrochloride, this substance should be handled as harmful if swallowed, harmful in contact with skin, and a cause of serious skin and eye irritation.[7][8][9] It may also cause respiratory irritation.[7][9]
Part 2: Pre-Disposal Safety Protocols: Your First Line of Defense
Adherence to rigorous safety protocols is non-negotiable. The causality behind these measures is the prevention of direct exposure and unintended reactions.
Mandatory Personal Protective Equipment (PPE): Your PPE is the critical barrier between you and the chemical. Always wear the following when handling this compound for disposal:
-
Safety Goggles or Face Shield : Protects against splashes that can cause serious eye irritation.[7][10]
-
Chemical-Resistant Gloves : Nitrile or neoprene gloves are recommended to prevent skin contact, as the compound is considered harmful upon dermal absorption.[7][10]
-
Laboratory Coat : Protects skin and personal clothing from contamination.[10]
-
Closed-Toe Shoes : Standard laboratory practice to protect feet from spills.[10]
Engineering Controls: All handling and preparation for disposal must be conducted within a properly functioning chemical fume hood.[1][2] This is crucial to prevent the inhalation of any fine powders or vapors, which can cause respiratory tract irritation.[1][9]
Part 3: Step-by-Step Disposal Protocol
This protocol is designed as a self-validating system. Following these steps ensures compliance with major regulatory frameworks like the Resource Conservation and Recovery Act (RCRA) overseen by the EPA.[11][12]
Step 1: Identify and Segregate the Waste Stream This is the most critical step. Due to its chemical structure, this compound must be disposed of as halogenated organic waste .
-
Causality : Halogenated and non-halogenated waste streams are treated differently. Halogenated waste requires high-temperature incineration to ensure the complete destruction of the molecule and scrubbing of acid gases (like HF and HCl) formed during combustion.[3] Mixing it with non-halogenated waste contaminates the entire volume, drastically increasing disposal costs and environmental burden.[2]
-
Action : Never mix this compound with non-halogenated organic waste (e.g., acetone, ethanol, hexane) or aqueous waste.[3][13]
Step 2: Select and Label the Appropriate Waste Container The integrity of your waste stream begins with the container.
-
Action :
-
Obtain a designated hazardous waste container compatible with halogenated organic solids or liquids. This is typically a high-density polyethylene (HDPE) or glass container.
-
The container must be clearly labeled before the first drop of waste is added.[13]
-
The label must include:
-
Step 3: Waste Transfer and Accumulation Transfer waste into the designated container inside a chemical fume hood.
-
For Solid Waste : Use a dedicated spatula or scoop. After transfer, decontaminate the tool or dispose of it as contaminated solid waste.
-
For Solutions : Pour carefully to avoid splashing. If the compound is dissolved in a solvent, that solvent must also be a halogenated organic or be disposed of as such.
-
For Contaminated Materials : Any item that has come into direct contact (e.g., weigh boats, gloves, absorbent pads from a spill cleanup) must also be placed in the solid halogenated waste container.[2]
-
Container Management : Keep the waste container securely closed at all times except when actively adding waste.[2][13] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials.[2][14]
Step 4: Final Disposal and Documentation The final disposal is handled by professionals, but your role is to prepare the waste for them correctly.
-
Action : Once the container is full or has been in use for a designated period (as per your institution's policy), arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]
-
Trustworthiness : Maintain a log of the waste added to the container. This creates an auditable trail and is essential for the disposal company to manage the waste correctly.[14]
Part 4: Quantitative Data & Quick Reference
For ease of access, the critical disposal parameters are summarized below.
| Parameter | Guideline | Rationale & References |
| Chemical Name | This compound | Full name required for proper identification on waste labels.[13] |
| CAS Number | 869489-08-7 | Unique identifier for the parent compound (hydrochloride salt CAS may vary). |
| Waste Category | Halogenated Organic Waste | Contains fluorine; requires specific high-temperature incineration.[1][2][3] |
| Primary Disposal Route | Segregated collection for licensed hazardous waste incineration. | Ensures complete destruction and neutralization of hazardous byproducts.[3][4] |
| Incompatible Wastes | Non-halogenated organics, strong bases, strong oxidizers, aqueous waste. | Prevents dangerous reactions and cross-contamination of waste streams.[3] |
| Required PPE | Safety goggles, nitrile gloves, lab coat. | Protects against skin/eye irritation and dermal absorption.[7][10] |
| Handling Location | Chemical Fume Hood | Prevents inhalation of dust or vapors.[1][2] |
Part 5: Disposal Decision Workflow
The following diagram illustrates the logical flow for making correct disposal decisions at the point of waste generation.
Caption: Decision workflow for the disposal of this compound.
Conclusion
The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the chemical's dual hazards, implementing rigorous segregation, and adhering to established protocols for containerization and handling, researchers can ensure that their work advances science without compromising safety or regulatory compliance.
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Personal protective equipment for handling 4-(Trifluoromethyl)indoline hydrochloride
As a Senior Application Scientist, my primary goal is to empower your research by ensuring you can handle specialized chemical reagents not just effectively, but with the highest degree of safety. This guide provides a comprehensive operational plan for the safe handling of 4-(Trifluoromethyl)indoline hydrochloride, a valuable building block in modern drug discovery. Our approach moves beyond a simple checklist, focusing on the scientific rationale behind each safety protocol to build a self-validating system of laboratory practice.
Hazard Profile Analysis: Understanding the "Why"
To establish a robust safety plan, we must first understand the inherent chemical hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, we can construct an accurate hazard profile by analyzing its structural components and data from closely related analogues.
-
Indoline Core: The indoline structure is a derivative of indole. Indole itself is classified as harmful if swallowed and toxic in contact with skin, causing serious eye irritation.
-
Aromatic Amine Moiety: The core structure is an aromatic amine. Many substituted anilines and related compounds are known to be toxic, irritants, and can be absorbed through the skin. For example, the analogous 4-(Trifluoromethyl)aniline hydrochloride is harmful if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[1]
-
Trifluoromethyl (-CF3) Group: This group is a strong electron-withdrawing substituent that significantly increases the molecule's lipophilicity (Hansch π value of +0.88).[2][3] This property can enhance a compound's ability to penetrate biological membranes, including the skin, potentially increasing its systemic toxicity.[3] While the C-F bond is very stable, the overall electronic properties of the molecule warrant caution.[3]
-
Hydrochloride Salt: The compound is a hydrochloride salt, which typically means it is a solid crystalline powder at room temperature. This reduces the risk of vapor inhalation compared to a volatile liquid, but introduces the hazard of airborne dust generation during handling.
Based on this analysis, we must treat this compound as a substance that is potentially toxic upon ingestion or skin contact, a severe eye and skin irritant, and an inhalation hazard if handled as a fine powder.[1][4][5]
Core Personal Protective Equipment (PPE) Directive
All work with this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][6] The following PPE is mandatory as a baseline for any procedure involving this chemical.
-
Eye and Face Protection:
-
Chemical Safety Goggles: Tightly fitting safety goggles that meet ANSI Z87.1 standards are required at all times.[7]
-
Face Shield: A full-face shield must be worn over safety goggles during any operation with a significant splash or spatter potential, such as preparing solutions or performing liquid transfers.[8][9]
-
-
Skin and Body Protection:
-
Gloves: Nitrile gloves are the standard recommendation for handling this solid and its solutions. Always inspect gloves for tears or holes before use.[10] For prolonged work or when handling larger quantities, consider double-gloving. If using solvents for which nitrile has a low breakthrough time, consult a glove compatibility chart and select an appropriate material (e.g., butyl rubber).[11]
-
Laboratory Coat: A properly fitted lab coat, buttoned completely, is required to protect against incidental contact and small splashes.
-
Chemical-Resistant Apron: For procedures involving larger volumes (>1L) of solutions, a chemical-resistant apron should be worn over the lab coat.
-
-
Respiratory Protection:
-
Work should be engineered to avoid the need for respiratory protection by using a fume hood.[12]
-
If engineering controls are insufficient and there is a risk of inhaling dust (e.g., weighing large quantities outside of a ventilated enclosure), a NIOSH-approved N95 respirator or higher is required.[13]
-
Operational Plan: PPE Selection by Task
The specific PPE configuration should be adapted to the risk level of each laboratory task. This task-based approach ensures maximum protection where it is most needed.
| Task | Primary Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing & Aliquoting Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required if performed within the primary engineering control. |
| Solution Preparation | Chemical Fume Hood | Chemical Safety Goggles & Face Shield | Nitrile Gloves (Double-gloving recommended) | Lab Coat | Not required in fume hood. |
| Reaction Setup & Monitoring | Chemical Fume Hood | Chemical Safety Goggles | Nitrile Gloves (or solvent-appropriate gloves) | Lab Coat | Not required in fume hood. |
| Spill Cleanup | N/A | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical-Resistant Apron over Lab Coat | Required based on spill size and volatility of any solvent. Consult SDS. |
Workflow for PPE Selection
The following diagram outlines the decision-making process for ensuring adequate protection when working with this compound.
Caption: PPE selection workflow based on the specific laboratory task.
Decontamination and Disposal Protocol
Safe handling extends through the entire lifecycle of the chemical, including disposal.
-
PPE Removal: Gloves should be removed immediately after handling the product.[10] Remove them by peeling from the cuff downwards without touching the outer surface. Immediately wash hands thoroughly with soap and water.[10][14] Contaminated lab coats should be professionally laundered and not taken home.
-
Chemical Waste: All solid waste contaminated with this compound (e.g., weigh boats, contaminated paper towels, gloves) must be disposed of in a designated hazardous waste container.[6] Solutions should be collected in a clearly labeled, sealed hazardous waste container compatible with the solvents used. Follow all institutional and local regulations for hazardous waste disposal.[6][15]
Emergency Procedures
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][16]
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Spill: Evacuate the immediate area. For a small spill of solid, carefully sweep it up with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal. Avoid generating dust. For liquid spills, absorb with an inert material and dispose of as hazardous waste. Ensure adequate ventilation and wear the appropriate spill-response PPE.[17]
By integrating this comprehensive safety and handling plan into your standard operating procedures, you build a foundation of trust in your laboratory's ability to conduct cutting-edge research while prioritizing the well-being of its scientists.
References
- What are the safety precautions for using research chemicals and what are the potential risks associated with their use? - Quora. (2024-04-14).
- Safety First: Best Practices for Handling Research Chemicals. (2025-09-04). XPRESS CHEMS.
- Chemical Safety in Research and Teaching. New Mexico State University.
- Laboratory Safety and Chemical Hygiene Plan. University of Chicago.
- Safety Data Sheet: 4-(Trifluoromethoxy)aniline. (2008-06-22). Fisher Scientific.
- Chemical Safety for Laboratory Employees. Rosalind Franklin University.
- Safety Data Sheet: Indole. (2025-10-16). Sigma-Aldrich.
- Safety Data Sheet: 4-(Trifluoromethyl)aniline hydrochloride. (2025-09-15). Thermo Fisher Scientific.
- Wang, J., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Safety Data Sheet. Merck Millipore.
- Source Dynamics. Greenbook.net.
- Safety Data Sheet. (2024-12-19). Fluorochem.
- Personal protective equipment in your pharmacy. (2019-10-30). Alberta College of Pharmacy.
- Discover the Various Types of PPE for Optimal Chemical Safety. (2024-04-25).
- Protective Clothing and Personal Protective Equipment Grower Pesticide Safety Course Manual. (2020-11-02). Ontario Pesticide Education Program.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
- Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-01). ResearchGate.
- Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime.
- Safety Data Sheet. (2025-06-24). Sigma-Aldrich.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025-07-18). PMC - PubMed Central.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
